molecular formula C3H7Cl B7761119 1-Chloropropane CAS No. 68390-96-5

1-Chloropropane

Cat. No.: B7761119
CAS No.: 68390-96-5
M. Wt: 78.54 g/mol
InChI Key: SNMVRZFUUCLYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloropropane appears as a clear colorless liquid. Boiling point 46.6 °C. Flash point below 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Irritant and narcotic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMVRZFUUCLYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl
Record name 1-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1393
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051462
Record name 1-Chloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-chloropropane appears as a clear colorless liquid. Boiling point 46.6 °C. Flash point below 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Irritant and narcotic., Colorless liquid; [Merck Index]
Record name 1-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1393
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Chloropropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2877
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

115 to 117 °F at 760 mmHg (USCG, 1999), 46.60 °C
Record name 1-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1393
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

0 °F (USCG, 1999), -17.7 °C, < 0 °F (< -18 °C) (CLOSED CUP)
Record name 1-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1393
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Chloropropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2877
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 2720 mg/L at 25 °C, Miscible with ethanol, ether; soluble in benzene, chloroform
Record name 1-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.892 (USCG, 1999) - Less dense than water; will float, 0.8899 g/cu cm
Record name 1-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1393
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

2.7 (Air = 1)
Record name 1-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

345.0 [mmHg], Vapor pressure = 1 mm Hg at 68.3 °C, 344.4 mm Hg at 25 °C
Record name 1-Chloropropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2877
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

540-54-5, 26446-76-4, 68390-96-5
Record name 1-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1393
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Chloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hydrocarbons, C3, chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUV7462NWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-189 °F (USCG, 1999), -122.8 °C, Liquid Molar Volume = 0.088777 cu m/kmol; Ideal Gas Heat of Formation = -1.3318X10+8 J/kmol; Heat of Fusion at melting point = 5.5440X10+6 J/kmol
Record name 1-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1393
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

1-Chloropropane: Synthesis, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers:

Abstract

1-Chloropropane (n-propyl chloride), a colorless and flammable liquid with the chemical formula CH₃CH₂CH₂Cl, serves as a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and various specialty chemicals.[1][2] Its utility in reactions such as Grignard reagent formation and nucleophilic substitutions makes a thorough understanding of its synthesis essential for researchers in organic and medicinal chemistry.[3][4] This guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the underlying reaction mechanisms, experimental causality, and validated laboratory protocols. We will explore methodologies ranging from classical nucleophilic substitution of 1-propanol to industrial free-radical halogenation of propane and modern regioselective approaches.

Synthesis via Nucleophilic Substitution of 1-Propanol

The conversion of 1-propanol to this compound is a cornerstone of laboratory synthesis, involving the substitution of the hydroxyl (-OH) group with a chlorine atom. The choice of chlorinating agent is critical as it dictates the reaction mechanism, conditions, and byproduct profile.

Reaction with Thionyl Chloride (SOCl₂)

This method is often preferred in laboratory settings due to its efficiency and the convenient nature of its byproducts.[5][6] The reaction proceeds cleanly as the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), shift the equilibrium towards the product.[6][7]

Overall Reaction: CH₃CH₂CH₂OH + SOCl₂ → CH₃CH₂CH₂Cl + SO₂ (g) + HCl (g)[6]

Reaction Mechanism: The reaction begins with the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and deprotonation to form a key intermediate, an alkyl chlorosulfite. For a primary alcohol like 1-propanol, the reaction then proceeds via an Sₙ2-like mechanism where a chloride ion attacks the carbon bearing the chlorosulfite group, which departs along with the liberation of SO₂.[6]

Thionyl_Chloride_Mechanism Propanol CH₃CH₂CH₂-OH Intermediate1 CH₃CH₂CH₂-O⁺(H)-S(=O)Cl₂ Propanol->Intermediate1 Attack on S SOCl2 S(=O)Cl₂ SOCl2->Intermediate1 Chlorosulfite CH₃CH₂CH₂-O-S(=O)Cl (Alkyl Chlorosulfite) Intermediate1->Chlorosulfite - H⁺, - Cl⁻ Product CH₃CH₂CH₂-Cl Chlorosulfite->Product Sₙ2 attack by Cl⁻ Byproducts SO₂ + HCl Chlorosulfite->Byproducts Decomposition Cl_ion Cl⁻ Lucas_Reagent_Mechanism Propanol CH₃CH₂CH₂-OH Complex CH₃CH₂CH₂-O⁺(H)-Zn⁻Cl₂ Propanol->Complex Coordination ZnCl2 ZnCl₂ ZnCl2->Complex Carbocation [CH₃CH₂CH₂⁺] (Primary Carbocation) Complex->Carbocation - [HOZnCl₂]⁻ (Slow, requires heat) Product CH₃CH₂CH₂-Cl Carbocation->Product Attack by Cl⁻ H2O H₂O Cl_ion Cl⁻ Cl_ion->Product

Caption: Sₙ1-like mechanism with Lucas Reagent.

Synthesis via Free-Radical Chlorination of Propane

This method is a primary industrial route for producing chloropropanes due to the low cost of propane feedstock. [1]However, it lacks selectivity and produces a mixture of products.

Overall Reaction: CH₃CH₂CH₃ + Cl₂ --(UV light or heat)--> CH₃CH₂CH₂Cl (45%) + CH₃CHClCH₃ (55%) + HCl [8][9][10] Reaction Mechanism: The reaction follows a classic free-radical chain mechanism. [8]

  • Initiation: The chlorine-chlorine bond is homolytically cleaved by UV light or heat to generate two highly reactive chlorine radicals (Cl•). [8][10]2. Propagation:

    • A chlorine radical abstracts a hydrogen atom from a propane molecule. This can happen at a primary carbon (to form a primary propyl radical) or the secondary carbon (to form a more stable secondary propyl radical). [9][11] * The resulting propyl radical reacts with a molecule of Cl₂ to form either this compound or 2-chloropropane and a new chlorine radical, which continues the chain. [10][11]3. Termination: The reaction ceases when two radicals combine.

The lack of selectivity is a major drawback. Although the secondary radical is more stable, there are six primary hydrogens versus only two secondary hydrogens. The statistical probability favors primary hydrogen abstraction, but the greater stability of the secondary radical favors its formation, resulting in a product mixture that requires fractional distillation for separation. [12]

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl₂ Cl₂ 2 Cl• 2 Cl• Cl₂->2 Cl• UV or Δ 2 Cl•->Cl₂ Cl•Propane Cl•Propane 1° Propyl Radical 1° Propyl Radical Cl•Propane->1° Propyl Radical Abstract 1° H 2° Propyl Radical 2° Propyl Radical Cl•Propane->2° Propyl Radical Abstract 2° H 1° Propyl RadicalCl₂ 1° Propyl RadicalCl₂ 1-ChloropropaneCl• 1-ChloropropaneCl• 1° Propyl RadicalCl₂->1-ChloropropaneCl• 2° Propyl RadicalCl₂ 2° Propyl RadicalCl₂ 2-ChloropropaneCl• 2-ChloropropaneCl• 2° Propyl RadicalCl₂->2-ChloropropaneCl• Propyl RadicalCl• Propyl RadicalCl• Chloropropane Chloropropane Propyl RadicalCl•->Chloropropane

Caption: Free-radical chlorination of propane.

Other Synthetic Routes

Anti-Markovnikov Hydrochlorination of Propene

While the standard ionic addition of HCl to propene yields 2-chloropropane according to Markovnikov's rule,[13][14] anti-Markovnikov addition can be achieved to selectively produce this compound. This requires a radical pathway, which can be initiated by peroxides or, more recently, through advanced methods like photocatalysis. [15]These methods generate a chlorine radical that adds to the less substituted carbon of the double bond, forming the more stable secondary radical intermediate, which then abstracts a hydrogen atom to yield the desired this compound product. [16]This approach is highly valuable as it offers high regioselectivity, minimizing the need for isomer separation. [1]

Hunsdiecker Reaction

The Hunsdiecker reaction provides a route to this compound from silver butyrate, the silver salt of butyric acid. [17][18]The reaction involves the thermal decarboxylation of the silver salt in the presence of chlorine. [18][19] Overall Reaction: CH₃CH₂CH₂COOAg + Cl₂ → CH₃CH₂CH₂Cl + CO₂ + AgCl [19] The mechanism is believed to proceed through a radical chain pathway involving an acyl hypohalite intermediate. [20][21]

Comparative Summary of Synthesis Methods

ParameterChlorination of 1-Propanol (with SOCl₂)Free-Radical Chlorination of PropaneAnti-Markovnikov Hydrochlorination of Propene
Primary Feedstocks 1-Propanol, Thionyl ChloridePropane, ChlorinePropene, Hydrogen Chloride
Typical Yield High (>90%)Moderate (45% 1-CP)High
Key Advantages High purity, gaseous byproducts, excellent for lab scaleUtilizes inexpensive feedstock, established technologyHigh selectivity for this compound, minimizes isomer separation
Disadvantages More expensive reagents than propane/chlorineProduces an isomeric mixture requiring separation, risk of polychlorinationMay require specialized catalysts (e.g., photocatalysts)

Table adapted from BenchChem data.[1]

Experimental Protocols

Protocol 1: Synthesis from 1-Propanol and Thionyl Chloride

Disclaimer: This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a dropping funnel. Connect the top of the condenser to a gas trap (e.g., a bubbler containing sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Reagents: Place 1-propanol (1.0 mol) in the round-bottom flask. Cool the flask in an ice bath.

  • Reaction: Add thionyl chloride (1.1 mol) dropwise from the dropping funnel to the cooled and stirred 1-propanol. Control the rate of addition to maintain a gentle reaction.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture. Carefully and slowly pour the mixture into cold water. Transfer the mixture to a separatory funnel. The this compound will form the lower organic layer.

  • Purification:

    • Separate the organic layer.

    • Wash it sequentially with a dilute sodium bicarbonate solution (to remove residual acid) and then with water. [1] * Dry the crude this compound over a suitable drying agent like anhydrous calcium chloride. [1] * Purify the final product by fractional distillation, collecting the fraction boiling at 46-47°C. [2]

Protocol 2: Synthesis using Lucas Reagent
  • Setup: In a round-bottom flask equipped with a reflux condenser, prepare the Lucas reagent by dissolving anhydrous zinc chloride (0.5 mol) in concentrated hydrochloric acid (0.75 mol). [1]2. Reaction: Add 1-propanol (0.25 mol) to the reagent.

  • Reflux: Heat the mixture under reflux for 2-4 hours, or until gas chromatography indicates the conversion is maximized. [1]4. Workup: After cooling, transfer the mixture to a separatory funnel. The upper layer contains the crude this compound. [1]5. Purification: Follow steps 6a-d from Protocol 5.1 for washing, drying, and distillation. [1]

Experimental_Workflow Reagents Combine Reactants (e.g., 1-Propanol + SOCl₂) Reaction Reaction Under Reflux Reagents->Reaction Workup Quenching & Extraction (Separatory Funnel) Reaction->Workup Washing Wash Organic Layer (H₂O, NaHCO₃) Workup->Washing Drying Dry with Anhydrous Agent (e.g., CaCl₂) Washing->Drying Purification Fractional Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: General workflow for synthesis and purification.

Safety and Handling

This compound is a highly flammable liquid with a low flash point and should be kept away from ignition sources. [2]It is an irritant to the eyes, skin, and respiratory system. [2][3]All manipulations should be conducted in a fume hood. The reagents used in its synthesis, such as thionyl chloride, phosphorus halides, and concentrated HCl, are highly corrosive and toxic and require careful handling with appropriate PPE.

References

  • Industrial Manufacturing of this compound. (n.d.). Benchchem.
  • This compound 540-54-5 wiki. (n.d.). ChemicalBook.
  • The radical reaction of propane with chlorine yields... (2023). brainly.com.
  • This compound: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Hunsdiecker Reaction: A Versatile Tool in Organic Chemistry. (n.d.). Algor Cards.
  • What is the action of PCl5 on: a) Ethanol b) Propan-1-ol? (2025). Filo.
  • Lucas' reagent. (n.d.). chemeurope.com.
  • Chlorination of Propane | Free Radical Reactions | Chemistry | Khan Academy. (2022). YouTube.
  • Chlorination of Propane. (n.d.). Khan Academy.
  • Lucas' reagent. (n.d.). Grokipedia.
  • How could this compound be made from propane? (2017). Quora.
  • What is the action of PCl3 on propan-1-ol​. (2020). Brainly.in.
  • 6.7: Radical Substitution. (2022). Chemistry LibreTexts.
  • Convert 1 - chloropropane into following... (2025). askIITians.
  • Show how you could prepare the indicated substance from propan-1-ol. (n.d.). Numerade.
  • Chlorination of Propane. (2020). Chemistry Stack Exchange.
  • Lucas' reagent. (n.d.). Wikipedia.
  • what happens when (a) Thionyl chloride acts upon 1-propanol. (2020). brainly.in.
  • Can I make this compound from n-Propanol... (2019). Quora.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Solved The reaction between 1-propanol and thionyl chloride... (2021). Chegg.com.
  • Reaction mechanism in PCl5 + 1-Propanol. (2025). Reddit.
  • Hunsdiecker Reaction. (n.d.). Alfa Chemistry.
  • Why is the reactivity of all three classes of alcohols with concentrated HCL and ZnCL2... (2018). Quora.
  • Identify the product of the following reaction... (2025). Filo.
  • Hunsdiecker reaction. (n.d.). Wikipedia.
  • Hunsdiecker Reaction. (n.d.). BYJU'S.
  • Lucas Test for Primary, Secondary, and Tertiary Alcohols. (n.d.). BYJU'S.
  • Chloropropene production process. (n.d.). Google Patents.
  • Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis. (n.d.). PMC - NIH.
  • describe the action of pcl3 on propan 1 ol​. (2021). Brainly.in.
  • convert 1 chloropropane to propene. (2019). Brainly.in.
  • Reactions of Alcohols with Thionyl Chloride. (2023). Read Chemistry.
  • Markovnikov addition of HCl to propene involves... (n.d.). Numerade.
  • Hunsdiecker Reaction. (n.d.). Organic Chemistry Portal.
  • 2-propanol reacting with PCl3, what will be the product? (n.d.). CK-12.
  • Anti-Markovnikov hydrochlorination and hydronitrooxylation of α-olefins via visible-light photocatalysis. (2023). ResearchGate.
  • Markovnikov's Rule. (n.d.). Avogadro documentation.

Sources

A Researcher's Guide to the Spectroscopic Data of 1-Chloropropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-chloropropane (CH₃CH₂CH₂Cl). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers insights into the causal relationships behind the spectral features, outlines robust experimental protocols, and integrates data from multiple techniques to provide a holistic and unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its linear, three-carbon chain and the location of the chlorine substituent.

Proton (¹H) NMR Spectroscopy

In ¹H NMR, the chemical environment of each proton dictates its resonance frequency (chemical shift), the number of adjacent non-equivalent protons determines its signal's splitting pattern, and the signal's integrated area is proportional to the number of protons it represents.

The structure of this compound (CH₃(a)-CH₂(b)-CH₂(c)-Cl) has three distinct proton environments, leading to an expectation of three unique signals. The integrated intensity ratio of these signals should be 3:2:2, corresponding to the methyl and two methylene groups, respectively.[1]

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS, Si(CH₃)₄) to the sample. TMS is the standard reference for ¹H and ¹³C NMR, with its proton signal defined as 0.0 ppm.[1]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. Integrate the signals to determine the relative proton ratios.

Data Analysis and Interpretation

  • Signal (a) - CH₃ Group: This signal appears furthest upfield (lowest ppm). It is adjacent to the CH₂(b) group, which has two protons. According to the n+1 rule, this signal is split into a triplet (2+1=3).

  • Signal (b) - CH₂ Group (middle): This methylene group is adjacent to the CH₃(a) group (3 protons) and the CH₂(c) group (2 protons). Its signal is therefore split by five neighboring protons, resulting in a sextet or multiplet (3+2+1=6).

  • Signal (c) - CH₂Cl Group: This signal is the most deshielded and appears furthest downfield (highest ppm) due to the powerful electron-withdrawing effect of the adjacent chlorine atom. It is coupled to the CH₂(b) group (2 protons) and thus appears as a triplet (2+1=3).[2]

Table 1: ¹H NMR Data Summary for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
a (CH₃)~1.04Triplet (t)3H
b (CH₂CH₂Cl)~1.82Sextet (sxt)2H
c (CH₂Cl)~3.47Triplet (t)2H
Carbon-13 (¹³C) NMR Spectroscopy

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single, unsplit line. The chemical shift is highly sensitive to the carbon's electronic environment.

For this compound, all three carbon atoms are in chemically distinct environments, meaning the spectrum is expected to show three distinct signals.[3] The electronegativity of the chlorine atom has a pronounced effect, causing a significant downfield shift for the carbon atom to which it is attached (C1). This effect diminishes with distance.[3]

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Prepare the sample as described for ¹H NMR, though a slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 128 or more) is typically required.

  • Data Processing: Process the FID similarly to ¹H NMR. Calibrate the spectrum by referencing the solvent peak (CDCl₃ at 77.16 ppm) or the TMS signal (0.0 ppm).

Data Analysis and Interpretation

  • C3 (CH₃): This is the most shielded carbon, appearing furthest upfield.

  • C2 (CH₂CH₂Cl): The central carbon is slightly deshielded compared to the methyl carbon.

  • C1 (CH₂Cl): This carbon is directly bonded to the electronegative chlorine atom and is therefore the most deshielded, appearing furthest downfield.[3]

Table 2: ¹³C NMR Data Summary for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C3 (CH₃)~11.5
C2 (CH₂CH₂Cl)~26.4
C1 (CH₂Cl)~46.7

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification. For a simple haloalkane like this compound, the spectrum is characterized by C-H and C-Cl bond vibrations.[4]

Experimental Protocol: IR Data Acquisition (Liquid Film)

  • Sample Preparation: Place one to two drops of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place a second salt plate on top to create a thin liquid film. Mount the plates in the spectrometer's sample holder.

  • Spectrum Collection: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded first and automatically subtracted from the sample spectrum.

Data Analysis and Interpretation

The IR spectrum of this compound is relatively simple. The most informative regions are:

  • ~2880-3080 cm⁻¹: This region contains the C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups.[4]

  • ~1300-1500 cm⁻¹: These absorptions correspond to C-H bending vibrations.[4]

  • ~580-780 cm⁻¹: The presence of a moderate to strong absorption band in this region is characteristic of the C-Cl stretching vibration, which is a key diagnostic peak for chloroalkanes.[4]

  • Absence of Other Peaks: Critically, the absence of strong absorptions around 3200-3600 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O), or ~1650 cm⁻¹ (C=C) helps to confirm the molecule's identity as a saturated haloalkane.[4]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2880-3080C-H (sp³) StretchStrong
1300-1500C-H BendMedium
580-780C-Cl StretchMedium-Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: EI-MS Data Acquisition

  • Sample Introduction: Inject a small amount of this compound into the mass spectrometer, where it is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.

  • Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Data Analysis and Interpretation

The mass spectrum of this compound is notable for several key features:

  • Molecular Ion (M⁺•): The molecular weight of this compound is 78.54 g/mol .[5] Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: one for C₃H₇³⁵Cl at m/z 78 and another for C₃H₇³⁷Cl at m/z 80. The ratio of their intensities is approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[6]

  • Base Peak: The most abundant ion in the spectrum is called the base peak. For this compound, the base peak is often the propyl cation ([CH₃CH₂CH₂]⁺) at m/z 43, formed by the loss of the chlorine radical.[6]

  • Other Fragments: Another significant fragment is the ethyl cation ([CH₃CH₂]⁺) at m/z 29, resulting from the cleavage of the C1-C2 bond.[6]

Table 4: Major Ions in the Mass Spectrum of this compound

m/zIon IdentitySignificance
80[C₃H₇³⁷Cl]⁺•Molecular Ion (³⁷Cl isotope)
78[C₃H₇³⁵Cl]⁺•Molecular Ion (³⁵Cl isotope)
43[C₃H₇]⁺Base Peak, loss of •Cl
29[C₂H₅]⁺Loss of •CH₂Cl

Visualization of Key Fragmentation Pathways

The diagram below illustrates the formation of the primary fragments from the molecular ion of this compound.

G M [CH₃CH₂CH₂Cl]⁺• m/z 78, 80 F43 [CH₃CH₂CH₂]⁺ m/z 43 (Base Peak) M->F43 - •Cl F29 [CH₂CH₃]⁺ m/z 29 M->F29 - •CH₂Cl

Caption: Primary fragmentation pathways of this compound in EI-MS.

Integrated Spectroscopic Workflow for Structural Elucidation

No single technique provides a complete picture. True structural confidence comes from integrating the data from NMR, IR, and MS. The workflow below demonstrates how these techniques synergize to confirm the structure of this compound.

G cluster_data Spectroscopic Data Acquisition cluster_info Information Derived MS Mass Spec (MS) MS_info MW = 78/80 (3:1) Fragment m/z 43 MS->MS_info IR Infrared (IR) IR_info C-H, C-Cl bonds No O-H, C=O IR->IR_info NMR NMR (¹H & ¹³C) NMR_info 3 Carbon Env. 3 Proton Env. (3:2:2) Connectivity Confirmed NMR->NMR_info Conclusion Confirmed Structure: This compound MS_info->Conclusion IR_info->Conclusion NMR_info->Conclusion

Caption: Integrated workflow combining MS, IR, and NMR for structural confirmation.

This integrated approach provides a self-validating system. MS establishes the molecular formula and the presence of chlorine. IR confirms the functional groups (or lack thereof). Finally, NMR provides the definitive carbon-hydrogen framework and connectivity, leaving no ambiguity as to the identity of the compound as this compound.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of this compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of this compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of this compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). n-Propyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

Physical and chemical properties of 1-Chloropropane for research applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloropropane for Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the core characteristics of this versatile haloalkane, its reactivity, and its applications in a research context, with a focus on providing practical insights and methodologies.

Introduction to this compound: A Versatile Building Block

This compound (n-propyl chloride), with the chemical formula C₃H₇Cl, is a colorless, flammable liquid that serves as a valuable intermediate in organic synthesis.[1][2] Its utility spans various sectors, including the production of pharmaceuticals, pesticides, and other specialty chemicals.[1][3][4] The reactivity of the carbon-chlorine bond is central to its role as a propylating agent, enabling the introduction of the n-propyl group into a wide array of molecules.[5][6] This guide will provide a comprehensive overview of its properties and practical applications in a research setting.

Core Physical and Chemical Identifiers

A foundational understanding of this compound begins with its fundamental identifiers and properties.

PropertyValueSource(s)
IUPAC Name This compound[7]
Synonyms n-Propyl chloride, Propyl chloride[1][2][7]
CAS Number 540-54-5[1][7]
Molecular Formula C₃H₇Cl[2][7]
Molecular Weight 78.54 g/mol [2][8]
Appearance Clear, colorless liquid[2][7][9]
Odor Faint, sweet, chloroform-like odor[5][10]

Physicochemical Properties: A Quantitative Overview

The utility of this compound in experimental design is largely dictated by its physical properties. These characteristics influence its behavior as a solvent and a reagent, affecting reaction conditions and purification methods.

PropertyValueSource(s)
Boiling Point 46-47 °C (115-117 °F)[1][7]
Melting Point -123 °C (-189 °F)[1][9]
Density 0.892 g/mL at 25 °C[1][7]
Solubility in Water 2.7 g/L at 20 °C (Slightly soluble)[1][11][12]
Solubility in Organic Solvents Miscible with ethanol and ether[1][7]
Vapor Pressure 345 mmHg at 25 °C[7][13]
Vapor Density 2.7 (Air = 1)[7]
Refractive Index (n20/D) 1.388[1][14]
Flash Point < 0 °F (-18 °C)[1][2][7]
Autoignition Temperature 968 °F (520 °C)[9][12]

The low boiling point of this compound facilitates its removal from reaction mixtures post-synthesis, a desirable characteristic for purification. Its miscibility with common organic solvents makes it a versatile choice for reactions requiring a non-polar medium.[1][7] However, its high flammability, as indicated by its low flash point, necessitates stringent safety precautions during handling and storage.[2][9]

Chemical Reactivity and Mechanistic Pathways

As a primary alkyl halide, this compound's reactivity is dominated by nucleophilic substitution reactions, typically following an Sₙ2 mechanism. The chlorine atom, being electronegative, polarizes the C-Cl bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

A quintessential example of this compound's utility is in the Williamson ether synthesis, where it reacts with an alkoxide to form an ether. This reaction is a cornerstone of organic synthesis for the preparation of unsymmetrical ethers.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products This compound CH₃CH₂CH₂Cl Ether CH₃CH₂CH₂OR This compound->Ether Sₙ2 Reaction Sodium_Alkoxide Na⁺⁻OR Sodium_Alkoxide->Ether Sodium_Chloride NaCl

Williamson Ether Synthesis using this compound.
Formation of Grignard Reagents

This compound is also a precursor for the synthesis of n-propylmagnesium chloride, a Grignard reagent. This organometallic compound is a potent nucleophile and a strong base, widely employed in the formation of new carbon-carbon bonds.[6][10] The reaction is typically carried out in an anhydrous ether solvent.

Stability and Incompatibilities

This compound is generally stable under normal conditions.[15] However, it is incompatible with strong oxidizing agents, strong bases, and alkali metals.[2][4][14] Contact with these substances can lead to vigorous or explosive reactions.

Applications in Research and Drug Development

The primary application of this compound in a research context is as a propylating agent in organic synthesis.[1][4] It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] For example, it is used to produce n-propylamine, a precursor for certain herbicides and surfactants.[1]

Experimental Protocol: Synthesis of n-Propyl Phenyl Ether

This protocol details the synthesis of n-propyl phenyl ether via the Williamson ether synthesis, a common application of this compound in a laboratory setting.

Materials:

  • Phenol

  • Sodium hydroxide

  • This compound

  • Ethanol (absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve a specific molar equivalent of phenol in absolute ethanol.

  • Alkoxide Formation: Gradually add an equimolar amount of sodium hydroxide pellets to the solution while stirring. The mixture will warm up as the sodium phenoxide is formed.

  • Nucleophilic Substitution: To the solution of sodium phenoxide, add a slight molar excess of this compound dropwise.

  • Reflux: Heat the reaction mixture to reflux for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing distilled water.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude n-propyl phenyl ether by fractional distillation to obtain the final product.

Experimental_Workflow A 1. Prepare Sodium Phenoxide Solution B 2. Add this compound A->B C 3. Reflux the Reaction Mixture B->C D 4. Aqueous Workup and Extraction C->D E 5. Dry and Evaporate Solvent D->E F 6. Purify by Fractional Distillation E->F G Final Product: n-Propyl Phenyl Ether F->G

Workflow for the Synthesis of n-Propyl Phenyl Ether.

Safety, Handling, and Storage

This compound is a highly flammable liquid and vapor, posing a significant fire risk.[2][3][9] It is also harmful if inhaled or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract.[1][15][16] High concentrations may have a narcotic effect.[7][14]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[10][17][18]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][10][17]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][10]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[17][18][19]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][17][18]

  • Recommended storage temperature is between 2-8 °C.[2][17][18]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[2][14][15]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a fundamental reagent in organic synthesis with well-defined physical and chemical properties. Its utility as a propylating agent is well-established in both academic research and industrial applications, including drug development. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is paramount for its effective and safe use in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899, this compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Comprehensive Overview and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Propyl chloride. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Samyuan. (n.d.). This compound CAS 540-54-5: Synthesis, Applications, and Safety Profile in Organic Chemistry. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Chemister.ru. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound 540-54-5 wiki. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:540-54-5. Retrieved from [Link]

  • You-iggy. (2023). This compound. Retrieved from [Link]

  • Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved from [Link]

  • Restek. (n.d.). n-Propyl chloride. EZGC & EZLC Online Software Suite. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of n-Propyl chloride (CAS 540-54-5). Retrieved from [Link]

  • eThermo. (n.d.). This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. Retrieved from [Link]

Sources

Navigating the Volatility: A Technical Guide to 1-Chloropropane Safety, Handling, and Disposal in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release – As a cornerstone in various organic syntheses within pharmaceutical and chemical research, 1-chloropropane (n-propyl chloride) presents a unique set of challenges due to its high flammability and potential health hazards. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of this volatile solvent, ensuring a secure laboratory environment and regulatory compliance.

Understanding the Hazard Profile of this compound

A thorough understanding of the inherent risks associated with this compound is the foundation of safe laboratory practice. This clear, colorless liquid is characterized by its high volatility and a low flash point, making it a significant fire hazard.[1][2][3][4] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[1][3][5]

In addition to its flammability, this compound poses health risks. It is harmful if inhaled, swallowed, or absorbed through the skin.[5][6][7][8][9] Exposure can cause irritation to the eyes, skin, and respiratory tract.[1][3][4][10] High concentrations may lead to central nervous system depression, with symptoms including headache, dizziness, nausea, and in severe cases, unconsciousness.[3][11][12]

Table 1: Key Safety-Related Properties of this compound

PropertyValueSource
CAS Number 540-54-5[4][6]
Molecular Formula C3H7Cl[4][6]
Molecular Weight 78.54 g/mol [2][6]
Boiling Point 46-47 °C (115-117 °F)[4][6]
Flash Point < -18 °C (< 0 °F)[1][7]
Flammability Limits 2.6% - 11.1% by volume in air[1][2]
Vapor Density 2.7 (Air = 1)[3][7][13]
Specific Gravity 0.892 g/mL at 25°C[1][4]
Solubility in Water Slightly soluble (2.7 g/L at 20°C)[1][4]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The primary directive for handling this compound is to minimize exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][10][14] The fume hood provides critical protection by capturing and exhausting flammable and harmful vapors. All equipment used for handling and transferring the solvent must be properly grounded and bonded to prevent the buildup of static electricity, a potential ignition source.[6][7][14] Use of explosion-proof electrical equipment is mandatory in areas where this compound is handled or stored.[6]

Personal Protective Equipment (PPE): The selection of PPE is critical for safeguarding against dermal and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[14][15] A face shield should be worn in situations where splashing is a possibility.[2][6]

  • Hand Protection: Chemically resistant gloves are essential. Fluorinated rubber gloves with a minimum thickness of 0.7 mm have shown a breakthrough time of 480 minutes and are recommended for full contact.[6] Always inspect gloves for integrity before use.[5]

  • Skin and Body Protection: A lab coat or chemically resistant apron should be worn to protect against splashes.[14] In scenarios with a higher risk of significant exposure, impervious clothing is necessary.[5]

  • Respiratory Protection: If engineering controls do not maintain exposure below occupational limits, or during emergency situations, respiratory protection is required.[6][14] A full-face respirator with an appropriate organic vapor cartridge (type AXBEK or equivalent) is recommended.[6][10] All personnel requiring respiratory protection must be enrolled in a respiratory protection program that includes fit testing.[14][16]

Safe Handling and Storage Protocols: Preventing Incidents at the Source

Adherence to strict handling and storage protocols is paramount to preventing accidents.

Handling:

  • Avoid contact with skin and eyes and inhalation of vapors.[6]

  • Use only non-sparking tools to prevent ignition.[5][6]

  • Keep containers tightly closed when not in use.[5][6][7]

  • Ground and bond all containers and receiving equipment during transfers to dissipate static electricity.[6][7][14]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[6][7]

  • A designated flammables storage cabinet is the appropriate location for storing containers.[16]

  • Recommended storage temperature is between 2-8 °C.[5][6]

  • Containers must be kept tightly sealed and upright to prevent leakage.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and alkali metals.[1][3][5][8][14]

Emergency Procedures: A Blueprint for Rapid and Effective Response

Even with meticulous planning, the potential for spills and other emergencies exists. A well-defined and practiced emergency response plan is crucial.

Spill Response: The approach to cleaning a this compound spill depends on its scale.

  • Minor Spills (<1 Liter, contained within a fume hood):

    • Ensure the fume hood is operational.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[14][17] Do not use combustible materials like paper towels.[17]

    • Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[1][18]

    • Clean the spill area with soap and water.[18]

  • Major Spills (>1 Liter, or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Remove all ignition sources.

    • If safe to do so, increase ventilation to the area.

    • Contact the institution's emergency response team or local fire department. Do not attempt to clean up a major spill without specialized training and equipment.

Fire Response:

  • In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1][3] Do not use a solid stream of water as it may spread the fire.[3]

  • For larger fires, or if the fire involves containers of this compound, evacuate the area and call the fire department immediately.[1] Firefighters should wear self-contained breathing apparatus.[5][6] Use water spray to cool unopened containers and prevent pressure buildup.[6]

First Aid:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][14]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][14]

Compliant Disposal of this compound Waste: Environmental Stewardship

This compound is classified as a halogenated organic solvent, and its disposal is strictly regulated. Improper disposal can lead to environmental contamination and significant legal repercussions.

Waste Collection and Labeling:

  • Collect all this compound waste, including contaminated absorbent materials, in a designated, properly labeled hazardous waste container.[16][19]

  • The container must be compatible with the chemical and have a secure, tight-fitting lid.[16][19]

  • Label the container with the words "Hazardous Waste" and the full chemical name, "this compound."[19][20] Do not use abbreviations.[19]

  • Keep halogenated solvent waste separate from non-halogenated waste streams to avoid unnecessary disposal costs and complications.[19][21]

Disposal Pathway:

  • Never dispose of this compound down the drain or allow it to evaporate in a fume hood as a means of disposal.[16][21]

  • Arrange for the disposal of this compound waste through a licensed professional waste disposal company.[6][9][22]

  • The recommended method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize the resulting hydrogen chloride gas.[5][6][9]

Visualizing the Workflow: From Receipt to Disposal

The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing the critical safety and handling checkpoints.

G cluster_0 Procurement & Receiving cluster_1 Storage cluster_2 Handling & Use cluster_3 Waste Management Procurement Procurement Receiving Receiving Procurement->Receiving Verify SDS Storage Flammables Cabinet (2-8°C) Away from Incompatibles Receiving->Storage Log & Store Immediately Handling Chemical Fume Hood Grounding & Bonding Appropriate PPE Storage->Handling Transport in Secondary Containment Waste_Collection Labeled, Closed Halogenated Waste Container Handling->Waste_Collection Collect Waste at Point of Generation Spill_Response Spill Response Handling->Spill_Response Spill Occurs Disposal Licensed Waste Vendor (Incineration) Waste_Collection->Disposal Scheduled Pickup Spill_Response->Waste_Collection Collect Contaminated Material

Caption: Lifecycle of this compound in the Laboratory.

Spill Response Decision Matrix

This flowchart outlines the critical decision-making process in the event of a this compound spill.

Spill_Response_Decision_Matrix Start Spill Occurs Assess_Size Spill > 1 Liter or Outside Fume Hood? Start->Assess_Size Minor_Spill Minor Spill Protocol Assess_Size->Minor_Spill No Major_Spill Major Spill Protocol Assess_Size->Major_Spill Yes Wear_PPE Don Appropriate PPE (incl. Respirator if needed) Minor_Spill->Wear_PPE Evacuate Evacuate Area Major_Spill->Evacuate Alert Alert Others & Activate Alarm Evacuate->Alert Contact_Emergency Contact Emergency Response Alert->Contact_Emergency Contain_Spill Contain with Non-Combustible Absorbent Wear_PPE->Contain_Spill Collect_Waste Collect with Non-Sparking Tools into Hazardous Waste Container Contain_Spill->Collect_Waste Decontaminate Clean Spill Area Collect_Waste->Decontaminate

Caption: Decision matrix for this compound spills.

By implementing these comprehensive safety protocols, laboratories can effectively mitigate the risks associated with this compound, ensuring the well-being of personnel and the protection of the environment.

References

  • This compound | C3H7Cl | CID 10899 - PubChem - NIH. Retrieved from [Link]

  • Material Safety Data Sheet - this compound, 99% - Cole-Parmer. Retrieved from [Link]

  • This compound: Comprehensive Overview and Applications. Retrieved from [Link]

  • This compound | CAS#:540-54-5 | Chemsrc. (2025-08-21). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling & Disposal - AllSource Environmental. Retrieved from [Link]

  • Gas detectors and respiratory protection equipments C3H7Cl (this compound), CAS number 540-54-5 - GazFinder. Retrieved from [Link]

  • This compound - Hazardous Agents - Haz-Map. Retrieved from [Link]

  • A Study on Subchronic Inhalation Toxicity of this compound - PMC - PubMed Central. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Retrieved from [Link]

  • Halogenated Solvents. Retrieved from [Link]

  • SAFETY DATA SHEET - Chem Service. (2014-11-20). Retrieved from [Link]

  • This compound, 99% MSDS# 71661 Section 1 - Chemical Product and Company Identification - Harper College. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. Retrieved from [Link]

  • 8.1 Organic solvent waste - Kemicentrum. (2025-01-13). Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). Retrieved from [Link]

Sources

Thermodynamic properties of 1-Chloropropane for scientific studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Properties of 1-Chloropropane

Introduction: Beyond the Formula

This compound (C₃H₇Cl), also known as n-propyl chloride, is a colorless, volatile liquid that serves as a foundational building block in numerous scientific endeavors.[1][2] While its primary role is as a chemical intermediate and alkylating agent in the synthesis of pharmaceuticals, herbicides, and surfactants, its utility in research and development is profoundly dictated by its thermodynamic properties.[1][3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is not merely academic; it is a prerequisite for predictable reaction design, process optimization, safety assurance, and ultimately, successful innovation.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of this compound's thermodynamic character. We will explore not just the "what" but the "why"—linking molecular structure to macroscopic behavior and experimental design to reliable data acquisition. This document is structured to serve as a practical and authoritative resource for laboratory applications.

Core Thermodynamic Properties: The Data and Its Significance

The behavior of this compound in any given system is governed by a set of fundamental thermodynamic parameters. These values are critical for everything from calculating reaction spontaneity to designing safe storage protocols.

Vapor Pressure: A Measure of Volatility

Vapor pressure is the pressure exerted by a vapor in equilibrium with its liquid phase at a specific temperature. It is a direct indicator of a substance's volatility. For this compound, its relatively high vapor pressure underscores its tendency to evaporate readily, a critical consideration for handling and storage to prevent fugitive emissions and the formation of flammable vapor-air mixtures.[5][6][7]

Enthalpy of Vaporization (ΔHvap): Quantifying Intermolecular Forces

The enthalpy of vaporization is the energy required to convert one mole of a liquid into a gas at its boiling point.[8] This value is a powerful proxy for the strength of intermolecular forces within the liquid. For this compound, ΔHvap reflects the energy needed to overcome dipole-dipole interactions (due to the polar C-Cl bond) and London dispersion forces. It is an indispensable parameter for calculating the energy demands of distillation and evaporation processes.

Heat Capacity (Cp): Gauging Thermal Response

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. This property is bifurcated into values for the liquid and gaseous states and is essential for thermal management. In a laboratory or pilot plant setting, Cp values are used to calculate the energy needed to heat or cool the solvent, design effective heat exchangers, and perform thermal safety assessments for exothermic or endothermic reactions.

Standard Enthalpy of Formation (ΔfH°): The Foundation of Reaction Energetics

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. This is one of the most important values in thermochemistry, as it allows for the calculation of the enthalpy change (heat of reaction) for any chemical transformation involving this compound using Hess's Law.

Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔfG°): Predicting Spontaneity

Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy, in conjunction with the enthalpy of formation, is used to calculate the Gibbs free energy of formation (ΔfG°).[9] ΔfG° is the ultimate arbiter of thermodynamic feasibility; a negative value for a reaction's Gibbs free energy change (ΔrG°) indicates that the process is spontaneous under standard conditions.

Summary of Key Thermodynamic Data

The following table summarizes the critical thermodynamic properties of this compound, with values standardized for clear comparison.

PropertyStateValueUnits
Vapor Pressure Liquid345.0 @ 25°C[6]mmHg
Liquid479.9 @ 25°Cmbar
Enthalpy of Vaporization (ΔHvap) Liquid28.37 @ 25°C[10]kJ/mol
Liquid27.18 @ Boiling Point[11]kJ/mol
Heat Capacity (Cp) Liquid132.2 @ 25°C[11]J/(mol·K)
Gas85.30 @ 25°C[12]J/(mol·K)
Standard Enthalpy of Formation (ΔfH°) Liquid-160.6[11]kJ/mol
Gas-131.90 @ 25°C[11][12]kJ/mol
Standard Molar Entropy (S°) Gas319.1 @ 25°C[11]J/(mol·K)
Gibbs Free Energy of Formation (ΔfG°) Gas-50.7[11]kJ/mol

From Molecular Structure to Macroscopic Properties

The thermodynamic values listed above are not arbitrary numbers; they are direct consequences of this compound's molecular architecture. The electronegativity difference between carbon and chlorine creates a polar C-Cl bond, inducing a significant molecular dipole moment (~2.05 D).[10][13] This polarity governs the dominant intermolecular forces (dipole-dipole and London dispersion forces), which in turn dictate properties like boiling point and enthalpy of vaporization.

Furthermore, rotation around the C1-C2 bond leads to different conformational isomers, primarily the anti and gauche forms.[3][14] The gauche conformer, where the methyl group and chlorine atom are closer, is slightly more stable in some environments.[3] The equilibrium between these conformers can subtly influence the bulk thermodynamic properties of the fluid. Understanding this relationship is key to building accurate predictive models for its behavior in complex mixtures or under varying conditions.

G cluster_0 Molecular Characteristics cluster_1 Governing Forces cluster_2 Macroscopic Thermodynamic Properties Molecular_Structure Molecular Structure (CH3CH2CH2Cl) Polarity C-Cl Bond Polarity (Dipole Moment ≈ 2.05 D) Molecular_Structure->Polarity Conformation Conformational Isomers (Anti vs. Gauche) Molecular_Structure->Conformation Heat_Capacity Heat Capacity Molecular_Structure->Heat_Capacity (Vibrational Modes) IMFs Intermolecular Forces (Dipole-Dipole, Dispersion) Polarity->IMFs Conformation->IMFs Vapor_Pressure Vapor Pressure IMFs->Vapor_Pressure Enthalpy Enthalpy of Vaporization IMFs->Enthalpy Boiling_Point Boiling Point IMFs->Boiling_Point

Caption: Relationship between molecular features and thermodynamic properties.

Experimental Determination: A Self-Validating Protocol

Accurate thermodynamic data relies on meticulous experimental technique. The trustworthiness of any protocol lies in its self-validating nature, where controls and precise measurements ensure reproducibility.

Core Methodology: Calorimetry

Calorimetry is the primary technique for measuring heat changes. Differential Scanning Calorimetry (DSC) is a versatile method for determining heat capacity and enthalpies of phase transitions.

Step-by-Step Protocol for DSC Measurement of Heat Capacity:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., indium, sapphire) to ensure accuracy. This step is non-negotiable for authoritative data.

  • Sample Preparation: Accurately weigh a volatile-liquid sample of this compound (typically 5-10 mg) into a hermetically sealed aluminum pan. The hermetic seal is critical to prevent mass loss due to vaporization during the experiment. An identical, empty sealed pan serves as the reference.

  • Baseline Measurement: Run a temperature program (e.g., from 0°C to 40°C at 10°C/min) with both the reference and sample pans empty to establish the instrumental baseline.

  • Sapphire Standard Measurement: Run the same temperature program with a sapphire standard of known mass. Its well-characterized heat capacity provides a calibration curve for the heat flow signal.

  • Sample Measurement: Execute the identical temperature program with the this compound sample.

  • Data Analysis: The heat capacity (Cp) of the this compound sample is calculated by comparing its heat flow signal to that of the sapphire standard and the baseline, using the formula: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (Mass_sapphire / Mass_sample) * Cp_sapphire

  • Validation: Repeat the measurement multiple times to ensure reproducibility. The standard deviation of the results serves as a measure of experimental uncertainty.

The following diagram illustrates the generalized workflow for the experimental determination of thermodynamic properties, emphasizing the cyclical nature of calibration and validation.

G cluster_workflow Experimental Workflow start Define Target Property (e.g., Heat Capacity) select_method Select Appropriate Method (e.g., DSC, Ebulliometry) start->select_method calibrate Instrument Calibration (Use Certified Standards) select_method->calibrate prepare Prepare Sample & Reference (Accurate Weighing, Sealing) calibrate->prepare measure Perform Measurement (Controlled Conditions) prepare->measure analyze Data Analysis & Calculation measure->analyze validate Validate Results (Reproducibility, Uncertainty Analysis) analyze->validate validate->calibrate  Unacceptable report Report Final Value with Uncertainty validate->report  Acceptable

Caption: Generalized workflow for thermodynamic property determination.

Safety and Handling Considerations

The thermodynamic properties of this compound directly inform its safety profile. Its high vapor pressure and low flash point (-18°C to below 0°F) classify it as a highly flammable liquid.[6][15][16] This necessitates storage in a cool, well-ventilated area away from ignition sources and the use of bonded and grounded equipment during transfers to prevent static discharge.[5][16] Its volatility also means that inhalation is a primary exposure route, requiring handling in a fume hood or with adequate ventilation.[15][17]

Conclusion

This compound is more than a simple reagent; it is a chemical entity with a distinct thermodynamic personality defined by its molecular structure. For the researcher, a thorough grasp of its vapor pressure, enthalpy, heat capacity, and free energy is fundamental to manipulating it effectively and safely. The data and protocols presented in this guide are intended to provide an authoritative foundation for its use in scientific studies, enabling more precise modeling, safer experimental design, and ultimately, more reliable and innovative research outcomes.

References

  • This compound: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Thermophysical Properties of this compound. (n.d.). Chemcasts.
  • Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer.
  • This compound - Safety Data Sheet. (2015). Aldrich.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • Experimental data for CH2ClCH2CH3 (Propane, 1-chloro-). (n.d.). Computational Chemistry Comparison and Benchmark DataBase, NIST.
  • This compound Formula. (n.d.). ECHEMI.
  • SAFETY DATA SHEET - this compound. (2010). Fisher Scientific.
  • This compound CAS#: 540-54-5. (n.d.). ChemicalBook.
  • This compound. (2023). You-iggy.
  • This compound, 99% | CAS 540-54-5. (n.d.). Benchchem.
  • This compound 540-54-5 wiki. (n.d.). ECHEMI.
  • A Study on Subchronic Inhalation Toxicity of this compound. (n.d.). PubMed Central, NIH.
  • This question is about this compound. (a) Define the term standard enthalpy of formation. (n.d.). Mr Cole Chemistry.
  • BIOLOGY Diversity In the Living World. (n.d.).
  • Enthalpy of vaporization. (n.d.). Wikipedia.
  • This compound. (n.d.). Stenutz.
  • Hydroxypropyl-β-Cyclodextrin Improves Removal of Polycyclic Aromatic Hydrocarbons by Fe3O4 Nanocomposites. (n.d.). MDPI.
  • Conformations of Other Alkanes. (2024). Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Discovery and Historical Synthesis of 1-Chloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive exploration of 1-chloropropane, from its historical emergence in the nascent field of organic chemistry to the detailed modern techniques for its synthesis and characterization. As a fundamental alkyl halide, the story of this compound is intertwined with the development of synthetic methodologies and the understanding of reaction mechanisms that form the bedrock of contemporary chemical science. This document is intended to be a practical and insightful resource, offering not just protocols but a deeper understanding of the principles that govern the synthesis of this versatile chemical building block.

Historical Context: The Dawn of Alkyl Halide Chemistry

The precise first synthesis of this compound is not definitively attributed to a single scientist but is understood to have emerged from the broader investigations into the reactions of alcohols with hydrogen halides in the early 19th century.[1] This period was a transformative era for chemistry, as the vitalism theory, which posited that organic compounds could only be produced by living organisms, was being systematically dismantled.[2] Pioneers in organic synthesis were beginning to explore the interconversion of organic molecules, laying the groundwork for the structural theory of organic chemistry.

The work of French chemist Charles Adolphe Wurtz was pivotal in advancing the understanding of alkyl halides. His development of the Wurtz reaction in 1855, which involved the coupling of alkyl halides using sodium, demonstrated their utility in forming new carbon-carbon bonds and contributed significantly to the understanding of hydrocarbon structures.[3] Similarly, the broader exploration of halogen chemistry, such as the discovery of bromine by Antoine-Jérôme Balard in 1826, fueled interest in the properties and reactions of halogenated organic compounds. While not directly focused on this compound, these foundational discoveries created the intellectual and experimental framework within which the synthesis and study of simple alkyl halides like this compound became possible.

Synthesis of this compound from 1-Propanol

The conversion of 1-propanol to this compound is a classic example of a nucleophilic substitution reaction, where the hydroxyl (-OH) group, a poor leaving group, is transformed into a better leaving group, which is then displaced by a chloride ion. Several reagents are commonly employed for this transformation, each with its own mechanistic nuances and practical considerations.

Via Thionyl Chloride (SOCl₂)

The reaction of 1-propanol with thionyl chloride is a highly efficient method for the synthesis of this compound, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[4]

  • To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the evolved HCl and SO₂), add 1-propanol.

  • Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise with constant stirring. The reaction is exothermic.

  • After the addition is complete, add a few drops of pyridine, which acts as a catalyst and neutralizes the HCl produced.[5][6][7][8]

  • Remove the ice bath and allow the mixture to warm to room temperature, then gently reflux for 30-60 minutes.

  • After reflux, allow the mixture to cool.

  • Carefully pour the reaction mixture into cold water to decompose any unreacted thionyl chloride.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to remove any remaining acid) and then with water.

  • Dry the crude this compound over anhydrous calcium chloride.

  • Purify the final product by distillation, collecting the fraction boiling at approximately 47°C.

The reaction proceeds via a nucleophilic substitution mechanism. In the presence of pyridine, the mechanism is a classic Sₙ2 reaction. The pyridine deprotonates the alcohol, making it a better nucleophile to attack the sulfur atom of thionyl chloride. The resulting intermediate then undergoes a backside attack by the chloride ion, leading to inversion of stereochemistry (though not relevant for the achiral 1-propanol).[5][6][8]

SN2_SOCl2 Propanol CH₃CH₂CH₂OH Propanol_Py CH₃CH₂CH₂O⁻ Propanol->Propanol_Py + Pyridine - Pyridine-H⁺ SOCl2 SOCl₂ Pyridine Pyridine Chloride Cl⁻ TransitionState [Cl---CH₂(CH₂)CH₃---OS(O)Cl]⁻ Chloride->TransitionState Backside Attack Chlorosulfite CH₃CH₂CH₂OS(O)Cl Propanol_Py->Chlorosulfite + SOCl₂ - Cl⁻ Chlorosulfite->TransitionState SO2 SO₂ HCl HCl Product CH₃CH₂CH₂Cl TransitionState->Product Inversion

Caption: Sₙ2 mechanism for the reaction of 1-propanol with thionyl chloride in the presence of pyridine.

Via Phosphorus Trichloride (PCl₃)

Phosphorus trichloride is another effective reagent for converting primary alcohols to alkyl chlorides.

  • Place 1-propanol in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus trichloride (PCl₃) dropwise from the dropping funnel with continuous stirring.[9][10]

  • After the addition is complete, gently warm the mixture on a water bath for about an hour to complete the reaction.

  • Set up for distillation and distill the crude this compound from the reaction mixture.

  • Wash the distillate with a small amount of cold water in a separatory funnel to remove phosphorous acid.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purify the product by a final distillation, collecting the fraction at 46-48°C.

This reaction also follows an Sₙ2 pathway. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PCl₃ and displacing a chloride ion. The protonated intermediate then undergoes a backside attack by the displaced chloride ion on the carbon atom attached to the oxygen, yielding this compound.

SN2_PCl3 Propanol 3 CH₃CH₂CH₂OH Intermediate1 CH₃CH₂CH₂O⁺(H)PCl₂ Propanol->Intermediate1 Nucleophilic attack on P H3PO3 H₃PO₃ PCl3 PCl₃ Chloride Cl⁻ Intermediate1->Chloride - Cl⁻ TransitionState [Cl---CH₂(CH₂)CH₃---O⁺(H)PCl₂]⁻ Intermediate1->TransitionState Chloride->TransitionState Backside Attack Product 3 CH₃CH₂CH₂Cl TransitionState->Product

Caption: Sₙ2 mechanism for the reaction of 1-propanol with phosphorus trichloride.

Via Hydrochloric Acid and Zinc Chloride (Lucas Reagent)

The reaction of a primary alcohol like 1-propanol with concentrated hydrochloric acid is slow. The addition of a Lewis acid catalyst, such as anhydrous zinc chloride, is necessary to facilitate the reaction. This mixture is known as the Lucas reagent.

  • In a round-bottom flask, prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.[11]

  • Add 1-propanol to the flask and equip it with a reflux condenser.

  • Heat the mixture under reflux for 1-2 hours.

  • After cooling, transfer the reaction mixture to a separatory funnel. The this compound will form the upper layer.

  • Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and then again with water.

  • Dry the crude product with anhydrous calcium chloride.

  • Purify by distillation, collecting the fraction that boils around 47°C.[12]

The zinc chloride coordinates with the oxygen atom of the alcohol's hydroxyl group, making it a much better leaving group. The chloride ion from the hydrochloric acid then acts as a nucleophile and attacks the carbon atom in an Sₙ2 fashion, displacing the complexed leaving group.

SN2_Lucas Propanol CH₃CH₂CH₂OH Complex CH₃CH₂CH₂O⁺(H)ZnCl₂⁻ Propanol->Complex + ZnCl₂ ZnCl2 ZnCl₂ HCl HCl Chloride Cl⁻ HCl->Chloride Dissociation TransitionState [Cl---CH₂(CH₂)CH₃---O⁺(H)ZnCl₂⁻]⁻ Complex->TransitionState H2O_ZnCl2 [Zn(OH)Cl₂]⁻ + H₂O Chloride->TransitionState Backside Attack Product CH₃CH₂CH₂Cl TransitionState->Product

Caption: Sₙ2 mechanism for the reaction of 1-propanol with Lucas reagent.

Synthesis of this compound via Free-Radical Chlorination of Propane

An alternative industrial method for the synthesis of this compound is the direct chlorination of propane. This reaction proceeds via a free-radical chain mechanism and is typically initiated by ultraviolet (UV) light or high temperatures.[11][13][14]

Experimental Protocol
  • Set up a gas-phase flow reactor (e.g., a quartz tube) that can be irradiated with a UV lamp or heated in a furnace.[15]

  • Introduce a controlled flow of propane gas and chlorine gas into the reactor. An inert carrier gas like argon may also be used.

  • Initiate the reaction by turning on the UV lamp or heating the furnace to a temperature typically in the range of 250-450°C.

  • The product stream exiting the reactor will contain this compound, 2-chloropropane, unreacted propane, and HCl.

  • Cool the product stream to condense the chlorinated propanes.

  • Wash the condensed liquid with a dilute base (e.g., sodium hydroxide solution) to remove HCl.

  • Separate the organic layer, dry it, and then separate the this compound and 2-chloropropane isomers by fractional distillation.

Reaction Mechanism

The free-radical chlorination of propane occurs in three main stages: initiation, propagation, and termination.[16][17][18]

  • Initiation: The reaction is initiated by the homolytic cleavage of the chlorine-chlorine bond by UV light or heat, generating two highly reactive chlorine radicals. Cl₂ → 2 Cl•

  • Propagation: A chlorine radical abstracts a hydrogen atom from a propane molecule to form hydrogen chloride and a propyl radical. This can occur at either a primary or a secondary carbon. The propyl radical then reacts with a molecule of chlorine to form a chloropropane and a new chlorine radical, which continues the chain reaction.

    • Path A (forms this compound): CH₃CH₂CH₃ + Cl• → CH₃CH₂CH₂• + HCl CH₃CH₂CH₂• + Cl₂ → CH₃CH₂CH₂Cl + Cl•

    • Path B (forms 2-chloropropane): CH₃CH₂CH₃ + Cl• → CH₃CH•CH₃ + HCl CH₃CH•CH₃ + Cl₂ → CH₃CHClCH₃ + Cl•

  • Termination: The chain reaction is terminated when two radicals combine. Cl• + Cl• → Cl₂ CH₃CH₂CH₂• + Cl• → CH₃CH₂CH₂Cl CH₃CH₂CH₂• + CH₃CH₂CH₂• → CH₃(CH₂)₄CH₃

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light or Heat Cl_rad_prop Cl• Propane CH₃CH₂CH₃ Primary_rad CH₃CH₂CH₂• Propane->Primary_rad + Cl• - HCl Secondary_rad CH₃CH•CH₃ Propane->Secondary_rad + Cl• - HCl Product1 This compound Primary_rad->Product1 + Cl₂ - Cl• Product2 2-Chloropropane Secondary_rad->Product2 + Cl₂ - Cl• HCl HCl Cl2_prop Cl₂ Cl_rad_term Cl• Cl2_term Cl₂ Cl_rad_term->Cl2_term + Cl• Primary_rad_term CH₃CH₂CH₂• Product1_term This compound Primary_rad_term->Product1_term + Cl• Hexane Hexane Primary_rad_term->Hexane + CH₃CH₂CH₂•

Caption: The free-radical chain mechanism for the chlorination of propane.

Selectivity and Product Distribution

The free-radical chlorination of propane does not produce this compound and 2-chloropropane in a ratio that would be predicted by statistics alone (6 primary hydrogens vs. 2 secondary hydrogens, suggesting a 3:1 ratio).[19] Instead, at 25°C, the reaction yields approximately 45% this compound and 55% 2-chloropropane.[19][20] This is because the secondary C-H bonds are weaker than the primary C-H bonds, and the secondary propyl radical is more stable than the primary propyl radical. Consequently, the abstraction of a secondary hydrogen by a chlorine radical has a lower activation energy and proceeds at a faster rate.[20][21]

The selectivity of the reaction is temperature-dependent. At higher temperatures, the reaction becomes less selective, and the product ratio approaches the statistical distribution because the increased thermal energy is sufficient to overcome the small difference in activation energies for the abstraction of primary and secondary hydrogens.

Characterization of this compound

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. This is typically achieved through a combination of physical property measurements and spectroscopic analysis.

Physical and Spectroscopic Data
PropertyValueSource(s)
Molecular Formula C₃H₇Cl[15][22]
Molecular Weight 78.54 g/mol [15][23]
Boiling Point 46-47 °C[22]
Melting Point -123 °C[15][22]
Density 0.892 g/mL at 25°C[22]
¹H NMR (CDCl₃) δ ~3.5 (t, 2H), ~1.8 (sextet, 2H), ~1.0 (t, 3H)[24]
¹³C NMR (CDCl₃) δ ~47, ~26, ~11[2]
IR (liquid film) C-H stretch: ~2960-2850 cm⁻¹, C-Cl stretch: ~700-600 cm⁻¹[25][26]
Mass Spec (EI) m/z 78/80 (M⁺), 43 (base peak), 42, 29[22][23][27][28][29]
Spectroscopic Interpretation
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the three non-equivalent sets of protons. The triplet at ~3.5 ppm is due to the two protons on the carbon adjacent to the chlorine atom, deshielded by the electronegative halogen. The sextet at ~1.8 ppm corresponds to the central methylene protons, and the triplet at ~1.0 ppm is from the terminal methyl protons. The integration ratio of these peaks is 2:2:3, respectively.[24]

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows three signals, confirming the presence of three unique carbon environments. The carbon bonded to the chlorine atom is the most deshielded, appearing at ~47 ppm. The central carbon appears at ~26 ppm, and the terminal methyl carbon is the most shielded at ~11 ppm.[30]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong C-H stretching vibrations in the 2960-2850 cm⁻¹ region. A key diagnostic peak is the C-Cl stretching vibration, which typically appears in the 700-600 cm⁻¹ range.[25][26] The absence of a broad absorption around 3300 cm⁻¹ confirms the absence of the starting material's O-H group.

  • Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 78 and an M+2 peak at m/z 80 with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). The base peak is typically at m/z 43, corresponding to the loss of a chlorine radical to form a propyl cation ([CH₃CH₂CH₂]⁺). Another significant fragment is often observed at m/z 42.[22][28][29]

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[3][9][22][25][26][28] It is also harmful if inhaled or absorbed through the skin.[28]

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • This compound: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H7Cl CH3CH2CH2Cl infrared spectrum of this compound. Retrieved from [Link]

  • Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. (n.d.). Organic Chemistry Playbook. Retrieved from [Link]

  • Quora. (2017, August 27). How could this compound be made from propane? Retrieved from [Link]

  • SciSpace. (n.d.). Vibration Spectra and Rotational Isomerism of Chain Molecules. VII. 1-Chloro-, 1-Bromo-, and 1-Iodopropanes, and 1-Chloro-, 1-Br. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bartleby. (2023, September 14). Mass spectral analysis of this compound results in several fragmentation pathways. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H7Cl CH3CH2CH2Cl this compound low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • ACS Publications. (n.d.). Alkyl and Aryl Derivatives of the Alkali Metals: Useful Synthetic Reagents as Strong Bases and Potent Nucleophiles. 1. Conversion of Organic Halides to Organoalkali-Metal Compounds. Organometallics. Retrieved from [Link]

  • Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. Retrieved from [Link]

  • Brainly.in. (2020, October 5). What is the action of PCl3 on propan-1-ol. Retrieved from [Link]

  • Brainly.in. (2022, December 13). How will you prepare this compound from propane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, February 25). Why does pyridine make such a big change from SNi to SN2? Retrieved from [Link]

  • Scribd. (2020, June 6). SOCl2 Mechanism: Alcohols to Alkyl Halides. Retrieved from [Link]

  • Chegg.com. (2021, November 28). Solved Mass spectral analysis of 1‑chloropropane results in. Retrieved from [Link]

  • Chegg.com. (2022, October 20). Solved 3. How would you design the synthesis for the. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of this compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, March 18). Why does radical chlorination and bromination of propane occur at different positions? Retrieved from [Link]

  • Quora. (2019, April 21). How can we covert 2-chloropropane to this compound without using peroxide? Retrieved from [Link]

  • Chemistry LibreTexts. (2017, November 27). 11.16: 11-3 Selectivity in Radical Halogenation with Fluorine and Bromine. Retrieved from [Link]

  • YouTube. (2016, October 4). Selectivity in Free-Radical Halogenation. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Conformational and structural studies of this compound and 1-bromopropane from temperature-dependant FT-IR spectra of rare gas solutions and ab initio calculations. Retrieved from [Link]

  • YouTube. (2022, August 3). Selectivity in Chlorination | Free Radical Reactions | Chemistry | Khan Academy. Retrieved from [Link]

  • Organic Chemistry in the nineteenth century. (n.d.). Retrieved from [Link]

  • Chegg.com. (2023, April 9). Solved (a) 1-propanol +HCl→ this compound +H2O (b) 1. Retrieved from [Link]

  • The Student Room. (2016, December 4). Radical substitution of propane and chlorine. Retrieved from [Link]

  • Filo. (2025, October 15). What would be the product ratio in the chlorination of propane if all the hydrogens were abstracted at equal rates? Retrieved from [Link]

  • YouTube. (2014, July 4). Chlorination of Propane- a glimpse into selectivity. Retrieved from [Link]

  • Quora. (2023, February 14). What is the chlorination of propane for the boards? Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • ATB. (n.d.). This compound | C3H7Cl | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. PMC. Retrieved from [Link]

  • Filo. (2025, October 31). Convert Propane to 1-Propanol Write the chemical reaction and explain th.. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Alkyl Halides from Alcohols. Retrieved from [Link]

  • Toppr. (2021, November 15). Describe the action of PCl3 on : (1) ethanol (2) Propan-l-ol (3) Propan-2-ol. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]

  • Filo. (2025, June 6). Convert propane (\mathrm{C_3H_8}) to propanol (\mathrm{C_3H_7OH...}). Retrieved from [Link]

  • EBSCO. (2022). Alkyl Halides. Research Starters. Retrieved from [Link]

  • Chegg.com. (2022, May 4). Solved 1. (10 pt) Theoretically this compound can be. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
  • Chegg.com. (2018, November 6). Solved 1-Propanol reacts with phosphorus trichloride to. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.1: Free Radical Halogenation of Alkanes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Chloropropane (CAS 540-54-5): Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-chloropropane (n-propyl chloride), a versatile haloalkane intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Intended for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis methodologies, key reaction mechanisms, and practical applications of this important chemical building block.

Introduction: The Profile of a Primary Alkyl Halide

This compound (CAS 540-54-5) is a colorless, volatile, and highly flammable liquid characterized by a sweet, chloroform-like odor.[1][2][3] As a primary alkyl halide, its chemistry is dominated by the polarized carbon-chlorine bond, which renders the α-carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the cornerstone of its utility as a propylating agent and a precursor to a variety of functionalized molecules.[4][5]

Industrially, this compound is produced through methods such as the chlorination of propane or the nucleophilic substitution of 1-propanol.[1][6] While its direct use is limited, its role as a chemical intermediate is crucial for the synthesis of compounds ranging from primary amines to complex organometallic reagents.[4][7]

Physicochemical and Spectroscopic Properties

A thorough understanding of this compound's physical and chemical properties is paramount for its safe handling, storage, and effective use in synthesis. The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 540-54-5[1][2][7]
Molecular Formula C₃H₇Cl[2][8]
Molecular Weight 78.54 g/mol [8][9]
Appearance Clear, colorless liquid[1][10]
Odor Chloroform-like, sweet, fruity[1][3]
Density 0.892 g/mL at 25 °C[9][10]
Melting Point -122.8 °C to -123 °C[9][11]
Boiling Point 46-47 °C[9][12]
Flash Point < -18 °C (below 0 °F)[10][13]
Water Solubility 2.7 g/L at 20 °C (Slightly soluble)[1][12]
Solubility in Organics Miscible with alcohol and ether[12][14]
Vapor Density 2.71 (vs air)[9][15]
Vapor Pressure 343-345 mmHg at 25 °C[3][11]
Refractive Index (n20/D) 1.388[9][10]
Autoignition Temperature 520 °C (968 °F)[9][13]
Explosive Limits in Air 2.6% - 11.1% (v/v)[5][9]
Table 2: Spectroscopic Data Identifiers
Spectroscopic DataReference IdentifierSource(s)
Mass Spectrometry Atlas of Mass Spectral Data: 100[1]
Infrared (IR) Spectroscopy Coblentz Society Spectral Collection: 169[1][16]
SMILES String CCCCl[9][17]
InChI Key SNMVRZFUUCLYTO-UHFFFAOYSA-N[9][17]

Core Reactivity and Mechanistic Pathways

The utility of this compound in synthetic chemistry stems primarily from two key reaction pathways: nucleophilic substitution and the formation of Grignard reagents.

Nucleophilic Substitution (Sₙ2 Pathway)

As a primary alkyl halide, this compound reacts with nucleophiles predominantly through the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][11] This pathway is favored due to the relatively unhindered nature of the primary carbon, which allows for backside attack by the nucleophile.[4]

The Sₙ2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group (the chloride ion).[11] This backside attack leads to an inversion of stereochemistry at the carbon center (though this is not observable for this compound itself due to the absence of a chiral center). The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[7][11]

Caption: Sₙ2 mechanism for this compound.

This reactivity is fundamental to synthesizing a range of compounds, including alcohols (with NaOH), nitriles (with KCN), and amines (with NH₃).[1][2][18]

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form propylmagnesium chloride, a Grignard reagent.[4][9] This reaction transforms the electrophilic propyl group into a potent nucleophile and a strong base.[10]

The mechanism involves the transfer of an electron from the magnesium surface to the carbon-chlorine bond, leading to the formation of a propyl radical and a magnesium chloride radical, which then combine.[10] It is critical to perform this reaction under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the Grignard reagent.[10]

Grignard_Formation cluster_0 Reaction on Mg Surface C3H7Cl CH₃CH₂CH₂-Cl Radical_Complex {[CH₃CH₂CH₂•] [•MgCl]} C3H7Cl->Radical_Complex e⁻ transfer Solvent_label Anhydrous Ether Mg Mg Grignard CH₃CH₂CH₂-MgCl Radical_Complex->Grignard Radical Coupling Reactants_label Reactants Product_label Product Grignard_Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Carbonyl cluster_workup Part C: Work-up and Purification A1 1. Assemble dry glassware under N₂/Ar A2 2. Add Mg turnings and anhydrous ether A1->A2 A3 3. Add this compound solution dropwise to initiate A2->A3 A4 4. Maintain reflux during addition, then stir A3->A4 B1 5. Cool Grignard solution (ice bath) A4->B1 Propylmagnesium chloride formed B2 6. Add acetone solution dropwise (exothermic) B1->B2 B3 7. Stir to complete reaction B2->B3 C1 8. Quench with sat. NH₄Cl solution B3->C1 Alkoxide intermediate formed C2 9. Extract with ether, wash, and dry C1->C2 C3 10. Evaporate solvent C2->C3 C4 11. Purify product by distillation C3->C4

Sources

Solubility of 1-Chloropropane in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Chloropropane in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound as a solvent or reagent. The guide delves into the fundamental principles governing its solubility, supported by qualitative and quantitative data, and provides detailed experimental protocols for solubility determination.

Introduction to this compound and Its Solubility

This compound (n-propyl chloride), with the chemical formula C₃H₇Cl, is a colorless, flammable liquid with a characteristic sweet, chloroform-like odor.[1] It serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and other specialty chemicals.[2] The efficacy of this compound in these applications is intrinsically linked to its solubility profile in various organic media. A thorough understanding of its solubility is paramount for reaction optimization, product purification, and the formulation of chemical products. This guide aims to provide a detailed examination of the factors influencing the solubility of this compound and to equip the reader with the knowledge to predict its behavior in different solvent systems.

Theoretical Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that predicts solubility based on the polarity of the solute and solvent.[3][4] The intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules determine the extent to which a solute will dissolve in a solvent.[3][5]

Intermolecular Forces in this compound

This compound is a moderately polar molecule.[6] The electronegativity difference between the carbon and chlorine atoms creates a permanent dipole moment in the C-Cl bond, leading to dipole-dipole interactions as the primary intermolecular force.[7][8] Additionally, like all molecules, this compound exhibits transient fluctuations in its electron cloud, giving rise to weaker London dispersion forces.[7] The interplay of these forces dictates its interaction with other solvent molecules.

The diagram below illustrates the primary intermolecular forces present in liquid this compound.

G cluster_0 This compound Molecule 1 cluster_1 This compound Molecule 2 C1_1 C C2_1 C C1_1->C2_1 H1_1 H C1_1->H1_1 H2_1 H C1_1->H2_1 H3_1 H C1_1->H3_1 C3_1 C C2_1->C3_1 H4_1 H C2_1->H4_1 H5_1 H C2_1->H5_1 Cl_1 Cl (δ-) C3_1->Cl_1 H6_1 H C3_1->H6_1 H7_1 H C3_1->H7_1 C3_2 C (δ+) Cl_1->C3_2 Dipole-Dipole Interaction H1_2 H H5_1->H1_2 London Dispersion Force C1_2 C C2_2 C C1_2->C2_2 C1_2->H1_2 H2_2 H C1_2->H2_2 H3_2 H C1_2->H3_2 C2_2->C3_2 H4_2 H C2_2->H4_2 H5_2 H C2_2->H5_2 Cl_2 Cl C3_2->Cl_2 H6_2 H C3_2->H6_2 H7_2 H C3_2->H7_2

Caption: Intermolecular forces in this compound.

Solubility in Polar vs. Non-polar Solvents
  • Polar Solvents: In polar solvents such as alcohols (e.g., ethanol) and ketones (e.g., acetone), the dominant intermolecular forces are dipole-dipole interactions. This compound, being moderately polar, can readily interact with these solvents, leading to good solubility or miscibility. The energy gained from the formation of new solute-solvent dipole-dipole interactions is comparable to the energy required to overcome the existing solute-solute and solvent-solvent interactions.[3]

  • Non-polar Solvents: In non-polar solvents like hexane and toluene, the primary intermolecular forces are London dispersion forces. While this compound has a permanent dipole, its propyl chain allows for significant London dispersion force interactions. Consequently, it is also soluble in many non-polar organic solvents.[6] The universal interactions, including dispersive, inductive, and dipole-dipole forces, are the dominant factors in the solvation process of halogenated alkanes in both polar and non-polar solvents.[9]

  • Water (A Highly Polar Protic Solvent): The solubility of this compound in water is limited (approximately 2.7 g/L at 20-25°C).[1][2][10] This is because water molecules are strongly held together by hydrogen bonds.[11][12] Dissolving this compound in water requires breaking these strong hydrogen bonds, which is energetically unfavorable as the new dipole-dipole interactions formed between this compound and water are significantly weaker.[11][12]

Solubility Profile of this compound

The following table summarizes the solubility of this compound in a selection of common organic solvents based on available data.

Solvent ClassSolvent NamePolarityKey Intermolecular ForcesSolubility of this compoundReference(s)
Alcohols EthanolPolar ProticHydrogen Bonding, Dipole-DipoleMiscible[2][10][13]
MethanolPolar ProticHydrogen Bonding, Dipole-DipoleMiscible[2]
Ethers Diethyl EtherPolar AproticDipole-DipoleMiscible[2][10][13]
Ketones AcetonePolar AproticDipole-DipoleMiscible[2]
Esters Ethyl AcetatePolar AproticDipole-DipoleSoluble[3]
Aromatic Hydrocarbons BenzeneNon-polarLondon DispersionSoluble[10][13]
TolueneNon-polarLondon DispersionSoluble[3]
Aliphatic Hydrocarbons HexaneNon-polarLondon DispersionSoluble[6]
Halogenated Solvents ChloroformPolar AproticDipole-DipoleSoluble[10]
Carbon TetrachlorideNon-polarLondon DispersionSlightly Soluble[13]
Aqueous WaterPolar ProticHydrogen BondingSlightly Soluble (2.7 g/L)[1][2][10]

Experimental Protocol for Determining Miscibility

A straightforward and widely used method for determining the miscibility of a liquid solute in a liquid solvent is through direct visual observation. For more precise measurements, especially for determining the exact solubility limit of slightly soluble compounds, dynamic methods coupled with gas chromatography are employed.[9] Below is a self-validating protocol for visual miscibility determination.

Objective

To determine if this compound is miscible, partially miscible, or immiscible in a given organic solvent at room temperature.

Materials
  • This compound (analytical grade)

  • Test solvents (analytical grade)

  • Calibrated glass pipettes or micropipettes

  • Small, clear glass vials with caps (e.g., 4 mL)

  • Vortex mixer

Step-by-Step Methodology
  • Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood due to the volatile and flammable nature of this compound and many organic solvents.

  • Initial Addition: Using a calibrated pipette, add 1.0 mL of the test solvent to a clear glass vial.

  • Solute Introduction: Add 1.0 mL of this compound to the same vial.

  • Mixing: Cap the vial securely and vortex for 30 seconds to ensure thorough mixing.

  • Observation: Allow the mixture to stand for at least 2 minutes. Observe the vial against a well-lit background.

    • Miscible: The mixture will appear as a single, clear, homogeneous phase with no visible interface.

    • Immiscible: Two distinct layers will be visible.

    • Partially Miscible: The mixture may appear cloudy or form an emulsion that separates over time.

  • Validation (Self-Validating System):

    • To confirm miscibility, add another 1.0 mL of this compound, vortex, and observe. The solution should remain a single phase.

    • To confirm immiscibility, gently shake the vial and observe the two layers again. Note which layer is on top to make a preliminary assessment of relative densities.

  • Data Recording: Record the observations for each solvent tested in a laboratory notebook.

The workflow for this experimental protocol can be visualized as follows:

G start Start: Clean & Dry Glassware add_solvent Add 1.0 mL of Test Solvent to Vial start->add_solvent add_solute Add 1.0 mL of this compound to Vial add_solvent->add_solute mix Cap Vial and Vortex for 30s add_solute->mix observe Observe for Homogeneity mix->observe decision Single Phase? observe->decision miscible Miscible decision->miscible Yes immiscible Immiscible / Partially Miscible decision->immiscible No validate Validation Step: Add more solute/solvent miscible->validate end End: Record Results immiscible->end validate->end

Caption: Experimental workflow for miscibility determination.

Conclusion

This compound exhibits a versatile solubility profile, demonstrating miscibility with a wide array of common polar aprotic and non-polar organic solvents. Its moderate polarity, arising from the carbon-chlorine bond, allows for effective dipole-dipole interactions with polar solvents, while its alkyl chain facilitates London dispersion force interactions with non-polar solvents. Its low solubility in water is a classic example of the energetic cost of disrupting strong hydrogen bonding networks. The principles and protocols outlined in this guide provide a robust framework for scientists and researchers to understand, predict, and experimentally verify the solubility of this compound, thereby enabling its effective use in various chemical applications.

References

  • Solubility of Things. (n.d.). This compound.
  • Request PDF. (n.d.). Influence of Solvent Nature on the Solubility of Halogenated Alkanes.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Comprehensive Overview and Applications.
  • You-iggy. (2023, March 19). This compound.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Gauth. (n.d.). What type of intermolecular force(s) will hold a molecule of chloropropane near a molecule of trans-CHCICHCl.
  • Bartleby. (n.d.). The boiling points of propane and this compound needs to be compared.
  • Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?.
  • CK-12 Foundation. (2025, December 7). Physical Properties of Haloalkanes and Haloarenes.
  • LookChem. (n.d.). This compound 540-54-5 wiki.
  • iPrep. (2024, August 7). Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th. YouTube.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • MCC Organic Chemistry. (n.d.). Intermolecular Forces: Physical Properties of Organic Compounds.
  • Khan Academy. (n.d.). Solubility and intermolecular forces.

Sources

1-Chloropropane molecular geometry and conformational analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Geometry and Conformational Analysis of 1-Chloropropane

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CH₃CH₂CH₂Cl) serves as a foundational molecule for understanding the nuanced interplay of steric, electronic, and stereoelectronic effects that govern the conformational preferences of haloalkanes. While simple in structure, it exhibits a counter-intuitive conformational landscape where the gauche conformer is energetically favored over the anti form. This guide provides a detailed exploration of the molecular geometry and conformational isomerism of this compound, synthesizing data from key experimental techniques and computational chemistry. We will delve into the causality behind its structural preferences and outline the methodologies employed for its characterization, offering a robust resource for researchers in physical organic chemistry, spectroscopy, and drug development.

Introduction: The Significance of a Simple Haloalkane

This compound is a colorless, flammable liquid prepared by the reaction of n-propyl alcohol with phosphorus trichloride.[1] Beyond its industrial applications, it presents a classic case study in conformational analysis. The rotation around the central carbon-carbon (C1-C2) bond gives rise to distinct, interconverting spatial arrangements known as conformers or rotamers.[2] The study of these conformers is crucial as the three-dimensional structure of a molecule dictates its physical properties, reactivity, and biological interactions.

Unlike n-butane, where steric hindrance makes the anti conformation the most stable, this compound displays a preference for the gauche arrangement.[3][4] This phenomenon, often termed the "gauche effect," challenges simple steric arguments and points to more subtle underlying forces, such as hyperconjugation. This guide will dissect the structural parameters of this compound's principal conformers and elucidate the experimental and theoretical frameworks used to rationalize their relative stabilities.

Molecular Geometry and Structural Parameters

The precise geometry of this compound has been determined through a combination of gas-phase electron diffraction (GED) and microwave spectroscopy, supplemented by ab initio calculations.[3][5] These methods allow for the accurate determination of bond lengths, bond angles, and dihedral angles for each stable conformer. The molecule exists predominantly in two staggered conformations: anti (also referred to as trans) and gauche.

In the anti conformer, the chlorine atom and the terminal methyl group are positioned 180° apart with respect to the C1-C2 bond axis, minimizing steric repulsion.[6] In the gauche conformer, this dihedral angle is approximately 60°.[6] The key structural parameters for both conformers are summarized below.

ParameterAnti ConformerGauche ConformerMethodReference
Bond Lengths (Å)
r(C-Cl)1.798 (assumed)1.798 (assumed)GED/Microwave[5]
r(C-C)1.5301.530GED/Microwave[5]
r(C-H)1.09 (avg)1.09 (avg)GED/Microwave[5]
Bond Angles (º)
∠CCC111.9111.9GED/Microwave[5]
∠CCCl111.1111.1GED/Microwave[5]
Dihedral Angle (º)
∠Cl-C1-C2-C3180~65GED/Microwave[5]

Table 1: Selected experimental structural parameters for the anti and gauche conformers of this compound.

Conformational Analysis: Unraveling the Gauche Preference

The rotation around the C1-C2 bond in this compound leads to a potential energy surface with distinct minima and maxima. The energy minima correspond to the staggered conformations (anti and gauche), which are more stable, while the energy maxima correspond to the eclipsed conformations, which represent the transition states for interconversion.[2][7]

Conformational Isomers and Relative Stabilities

The primary conformers are visualized using Newman projections, looking down the C1-C2 bond axis.[6][8]

  • Anti Staggered: The Cl and CH₃ groups are 180° apart. This arrangement minimizes steric strain.[6]

  • Gauche Staggered: The Cl and CH₃ groups are 60° apart. While there is some steric interaction, this conformer is found to be the most stable.[4][6]

  • Eclipsed: These are high-energy transition states where the substituents on C1 and C2 are aligned. The highest energy conformation occurs when the bulky Cl and CH₃ groups eclipse each other.[7]

A key finding from variable-temperature FT-IR spectroscopy studies is that the gauche form is more stable than the anti form by an enthalpy difference of 52 ± 3 cm⁻¹ (0.62 ± 0.04 kJ/mol).[3] This indicates that at ambient temperature, approximately 28% of the molecules exist in the less stable trans form.[3]

The Potential Energy Surface

The relationship between the dihedral angle and the potential energy can be represented graphically. The rotation from the most stable gauche conformer requires surmounting an energy barrier corresponding to an eclipsed transition state.

Caption: Energy landscape showing stable conformers and transition states.

The stability of the gauche conformer is attributed to stereoelectronic effects, specifically hyperconjugation.[4][9] This involves the donation of electron density from a filled σ bonding orbital (e.g., C2-H) into an adjacent empty σ* antibonding orbital (C1-Cl). This interaction is maximized in the gauche orientation and acts as a stabilizing force that outweighs the minor steric repulsion.[9]

Methodologies for Conformational Characterization

A multi-technique approach combining spectroscopy and computational chemistry is essential for a comprehensive understanding of this compound's conformational behavior.

Experimental Protocols

Microwave spectroscopy is a high-resolution technique that probes the transitions between rotational energy levels of molecules in the gas phase.[10] It is exceptionally sensitive to the moments of inertia, which are directly related to the molecular geometry.

  • Causality: Since the anti and gauche conformers have different shapes, they possess distinct moments of inertia and therefore unique rotational spectra. This allows for the unambiguous identification and structural determination of each conformer individually.[5] The technique is powerful enough to determine precise bond lengths and angles by analyzing the spectra of different isotopic species.[11]

GED is an experimental method used to determine the structure of molecules in the gas phase by scattering a beam of high-energy electrons off them.[12]

  • Causality: The scattered electrons create a diffraction pattern that depends on the internuclear distances within the molecule.[12] For a molecule like this compound that exists as a mixture of conformers, the total diffraction pattern is a weighted average of the patterns from each conformer. By fitting the experimental data to a structural model, one can determine not only the geometries of the conformers but also their relative populations in the gas phase.[5]

This method is used to determine the enthalpy difference (ΔH) between conformers.

  • Causality: The vibrational frequencies of a molecule are sensitive to its conformation. The anti and gauche conformers of this compound have unique absorption bands in their IR spectra.[3][13] According to the Boltzmann distribution, the relative populations of the conformers change with temperature. By measuring the intensity of conformer-specific IR bands at different temperatures, the enthalpy difference can be calculated using the van't Hoff equation.

Protocol: Determining ΔH via Temperature-Dependent IR Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a non-polar solvent with a low freezing point, such as liquid krypton or xenon, to minimize intermolecular interactions.[3]

  • Spectra Acquisition: Record the IR spectrum of the solution over a range of temperatures (e.g., -150°C to -55°C) using a variable-temperature cell.[3]

  • Band Assignment: Identify at least one pair of absorption bands where each band is unique to one conformer (anti or gauche).

  • Data Analysis: At each temperature (T), measure the integrated intensity (or area, A) of the selected bands (A_gauche and A_anti).

  • Van't Hoff Plot: Plot the natural logarithm of the ratio of the integrated intensities (ln(A_gauche / A_anti)) against the reciprocal of the temperature (1/T).

  • Enthalpy Calculation: The slope of this plot is equal to -ΔH/R, where R is the gas constant. From the slope, the enthalpy difference (ΔH) between the two conformers can be determined.

Computational Chemistry Workflow

Computational methods, such as ab initio and Density Functional Theory (DFT), are indispensable for complementing experimental data.[14] They can be used to calculate geometries, relative energies, and vibrational frequencies, and to map the entire potential energy surface for bond rotation.

Protocol: Potential Energy Surface (PES) Scan

  • Initial Geometry: Build an initial structure of this compound in a computational chemistry software package.

  • Method Selection: Choose a suitable level of theory and basis set (e.g., MP2/6-31G(d) or B3LYP/6-311+G(2d,2p)) that has been shown to provide accurate results for similar molecules.[3]

  • Coordinate Definition: Define the dihedral angle to be scanned (Cl-C1-C2-C3).

  • Scan Execution: Perform a "relaxed" PES scan.[15] In this procedure, the defined dihedral angle is fixed at specific increments (e.g., every 10-15 degrees), while all other geometric parameters (bond lengths and angles) are allowed to relax to their minimum energy arrangement at each step.

  • Energy Profile: The calculation will generate a series of optimized structures at each dihedral angle increment along with their corresponding electronic energies.

  • Analysis: Plot the relative energy versus the dihedral angle. This plot will reveal the energy minima corresponding to the stable gauche and anti conformers and the energy maxima corresponding to the eclipsed transition states, providing the energy barriers for rotation.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Start Gas-Phase Sample Microwave Microwave Spectroscopy Exp_Start->Microwave Rotational Constants GED Gas Electron Diffraction Exp_Start->GED Scattering Data IR Temp-Dependent IR Exp_Start->IR Intensity vs. T Geom_MW Precise Geometry of Each Conformer Microwave->Geom_MW Rotational Constants Geom_GED Average Geometry & Conformer Ratio GED->Geom_GED Scattering Data DeltaH Enthalpy Difference (ΔH) IR->DeltaH Intensity vs. T Validation Validation & Synthesis (Compare Exp. & Comp. Results) Geom_MW->Validation Geom_GED->Validation DeltaH->Validation Comp_Start Initial Structure PES_Scan PES Scan (DFT/MP2) Comp_Start->PES_Scan Dihedral Scan Opt_Freq Geometry Optimization & Frequency Calculation Comp_Start->Opt_Freq Energy Minima Energy_Profile Rotational Barriers & Relative Energies (ΔE) PES_Scan->Energy_Profile Dihedral Scan Comp_Geom Calculated Geometries & Vibrational Frequencies Opt_Freq->Comp_Geom Energy Minima Energy_Profile->Validation Comp_Geom->Validation

Caption: Integrated workflow for characterizing this compound conformers.

Conclusion

The conformational analysis of this compound provides a compelling illustration of how subtle electronic interactions can override classical steric effects to determine molecular structure. The established preference for the gauche conformer, rationalized by hyperconjugative stabilization, is a key concept in modern physical organic chemistry. The synergy between high-resolution spectroscopic techniques like microwave and infrared spectroscopy, gas-phase electron diffraction, and high-level computational chemistry provides a self-validating system for elucidating such complex structural details. The methodologies and insights presented in this guide are broadly applicable to the structural analysis of other small molecules, making this compound an enduringly valuable model system for researchers and drug development professionals.

References

  • Durig, J. R., et al. (2002). Conformational and structural studies of this compound and 1-bromopropane from temperature-dependant FT-IR spectra of rare gas solutions and ab initio calculations. Journal of Molecular Structure. [Link]

  • Yamanouchi, K., et al. (1984). Molecular structure and conformation of this compound as determined by gas electron diffraction and microwave spectroscopy. The Journal of Physical Chemistry. [Link]

  • Brainly User. (2024). Sighting down the C1-C2 bond axis of this compound, draw the Newman projection of: a) the anti staggered. Brainly. [Link]

  • Organic Chemistry Tutor. (2020). Newman for 1 chloropropane. YouTube. [Link]

  • Orthian. (2015). conformers of this compound. Chemistry Stack Exchange. [Link]

  • ATB Development Team. This compound | C3H7Cl | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

  • Chegg User. (2022). Consider the following conformations of this compound. Chegg. [Link]

  • Computational Chemistry Comparison and Benchmark DataBase. (2023). Experimental data for CH2ClCH2CH3 (Propane, 1-chloro-). NIST. [Link]

  • Michigan State University Department of Chemistry. Supplemental Topics. MSU Chemistry. [Link]

  • Chegg User. (2023). Draw the Newman projection for the gauche conformation of this compound. Chegg. [Link]

  • Stenutz, R. This compound. Stenutz. [Link]

  • National Center for Biotechnology Information. (2023). This compound. PubChem Compound Database. [Link]

  • Organic Chemistry Tutor. (2015). Energy versus Dihedral Angle, 1,2-Dichloroethane. YouTube. [Link]

  • Wikipedia contributors. (2023). n-Propyl chloride. Wikipedia. [Link]

  • de Souza, L. A. R. S., et al. (2021). Conformational analysis of halobenzaldehydes: A theoretical and spectroscopic study. Journal of Molecular Structure. [Link]

  • Doc Brown. C3H7Cl CH3CH2CH2Cl infrared spectrum of this compound. Doc Brown's Chemistry. [Link]

  • Tobiason, F. L., & Schwendeman, R. H. (1964). Microwave Spectrum, Molecular Structure, and Quadrupole Coupling Constants of 2‐Chloropropane. The Journal of Chemical Physics. [Link]

  • Krueger, P. J., & Mettee, H. D. (1965). SPECTROSCOPIC STUDIES OF ALCOHOLS: II. THE CONFORMATION OF 2-HALOETHANOLS IN CARBON TETRACHLORIDE SOLUTION. Canadian Journal of Chemistry. [Link]

  • Wikipedia contributors. (2023). Gas electron diffraction. Wikipedia. [Link]

  • Anonymous. (2017). Is this compound optically active?. Quora. [Link]

  • Papasavvas, C., & Hadjiantoniou-Maroulis, C. P. (2010). 1-Fluoropropane. Torsional Potential Surface. ResearchGate. [Link]

  • Computational Chemistry Group. Scanning Potential Energy Surfaces. University of Zurich. [Link]

  • Centurion, M., & Weber, P. M. (2017). Ultrafast Imaging of Molecules with Electron Diffraction. OSTI.GOV. [Link]

  • Fayed, T. A. Microwave (Rotational) Spectroscopy. SlideShare. [Link]

  • MolSSI Education Team. Quantum Mechanics Tools: Intramolecular Potential Energy Surfaces. MolSSI. [Link]

  • Doc Brown. C3H7Cl CH3CH2CH2Cl mass spectrum of this compound. Doc Brown's Chemistry. [Link]

  • KPU Chemistry Department. (2020). 4.1 Conformation Analysis of Alkanes. KPU Pressbooks. [Link]

  • LibreTexts. (2020). 8.2: Conformational Analysis. Chemistry LibreTexts. [Link]

  • World Of Chemistry. (2019). CONFORMATIONS| ETHANE ,BUTANE,HALO ALKANES, ARENES| One Shot best lecture| CLASS 12| Vani Ma'am. YouTube. [Link]

Sources

Navigating the Unseen Risks: A Technical Guide to the Safe Laboratory Use of 1-Chloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Fume Hood – A Proactive Stance on 1-Chloropropane Safety

In the fast-paced environment of modern research and drug development, the focus is often on the innovation and discovery that chemicals like this compound facilitate. As a versatile alkylating agent and solvent, its utility is undeniable. However, its unassuming nature as a clear, colorless liquid belies a spectrum of health and safety considerations that demand our rigorous attention. This guide moves beyond rudimentary safety data sheets to provide a deeper, more causal understanding of the risks associated with this compound and to establish a framework for its safe handling that is both scientifically grounded and practically implementable. As senior application scientists, our responsibility extends beyond achieving the desired reaction to ensuring the well-being of our colleagues and the integrity of our research environment. This document is crafted to empower you with the knowledge to not just follow safety protocols, but to understand the fundamental principles that underpin them.

Section 1: Unveiling the Profile of this compound – A Duality of Utility and Hazard

This compound (n-propyl chloride), with the chemical formula C₃H₇Cl, is a volatile and highly flammable liquid.[1] Its physical and chemical properties are pivotal in defining its hazard profile and dictating the necessary safety precautions.

PropertyValueImplication for Laboratory Safety
Molecular Weight 78.54 g/mol [2]Heavier than air vapors can accumulate in low-lying areas, increasing the risk of fire and inhalation exposure.[2][3]
Boiling Point 46-47 °C (115-117 °F)[1][4]High volatility at room temperature leads to rapid vapor generation, necessitating excellent ventilation.
Flash Point Below 0 °F (-18 °C)[2][3]Extremely flammable; vapors can be ignited by sparks, hot surfaces, or open flames at temperatures well below ambient.[1][3]
Flammable Limits in Air 2.6% - 11.1% by volume[2]A wide explosive range means that even small amounts of vapor mixed with air can form an ignitable mixture.
Vapor Density 2.71 (Air = 1)[5]Vapors will sink and can travel considerable distances to an ignition source.
Water Solubility 2.7 g/L at 20 °C[1]Slightly soluble in water, which has implications for spill cleanup and firefighting.
Appearance Clear, colorless liquid[1][2][3][6]Lack of color provides no visual cue of its presence in case of a spill.

Section 2: The Toxicological Landscape – Understanding the Health Effects of this compound

While this compound is not classified as a carcinogen by major regulatory bodies such as IARC, NTP, ACGIH, or OSHA, its toxicological profile warrants careful consideration, particularly concerning inhalation and dermal exposure.[4]

Acute Effects: Immediate and Apparent

Acute exposure to this compound can lead to a range of immediate health effects. Inhalation is a primary route of exposure, and high concentrations can cause central nervous system (CNS) depression, with symptoms including dizziness, headache, and nausea.[7][8] It is also an irritant to the respiratory tract, eyes, and skin.[7][8]

Subchronic and Chronic Effects: The Less Obvious Dangers

The long-term health effects of this compound are less well-documented in humans. However, animal studies provide valuable insights. A 13-week subchronic inhalation study in rats established a No-Observable-Adverse-Effect Level (NOAEL) of below 310 ppm for a 6-hour daily exposure, 5 days a week.[8] In this study, at higher concentrations (1250 and 5000 ppm), effects such as decreased glucose levels and vacuolation of pancreatic acinar cells were observed.[8] Short-term, high-concentration inhalation studies in rats have also shown the potential for liver and lung damage, including focal necrosis of the liver and minor alveolar hemorrhage.[8]

Genotoxicity and Reproductive Toxicity: Extrapolating from Structural Analogs

Direct studies on the genotoxicity and reproductive toxicity of this compound are limited. However, the toxicological profiles of structurally related compounds, such as 1,2-dichloropropane and 1,2-dibromo-3-chloropropane (DBCP), suggest that caution is warranted. Some chlorinated propanes have demonstrated genotoxic potential in various assays.[3][9] For instance, 1,2-dichloropropane has been shown to cause DNA damage in the liver of mice.[3] DBCP is a known reproductive toxin in males.[2][10] While these are different molecules, their structural similarities underscore the importance of minimizing exposure to this compound, especially for individuals of reproductive age.

Toxicokinetics and Metabolism: A Glimpse into the Body's Response

Specific data on the toxicokinetics and metabolism of this compound is not extensively available. However, based on its chemical structure as a halogenated hydrocarbon, it is likely metabolized in the liver. Studies on related compounds suggest that metabolism can lead to the formation of reactive intermediates that may contribute to cellular damage.[4][11]

Section 3: A Framework for Proactive Safety – From Engineering Controls to Personal Responsibility

Given the significant flammability and potential health hazards of this compound, a multi-layered approach to safety is essential. The "Hierarchy of Controls" provides a systematic way to manage risks, prioritizing the most effective measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution Engineering Engineering Controls Elimination->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE

Hierarchy of Controls for this compound
Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective way to manage exposure.

  • Chemical Fume Hoods: All handling of this compound, including transfers, reactions, and evaporations, must be conducted in a properly functioning chemical fume hood.[12][13] This is critical to prevent the accumulation of flammable and harmful vapors in the laboratory atmosphere.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Explosion-Proof Equipment: Due to its very low flash point, all electrical equipment used in the vicinity of this compound, including stirring plates, heating mantles, and refrigerators, must be intrinsically safe or explosion-proof.[4] Grounding and bonding of containers during transfer of large volumes is also necessary to prevent static discharge, a potential ignition source.[12][14]

Administrative Controls: Safe Work Practices and Procedures

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These should include step-by-step instructions for safe handling, storage, and emergency procedures.

  • Training: All personnel working with this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response.

  • Minimization: Use the smallest quantity of this compound necessary for the experiment to minimize the potential for a large release.

  • Labeling and Signage: All containers of this compound must be clearly labeled with its identity and associated hazards. Areas where it is used or stored should be designated with appropriate warning signs.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, PPE provides an essential final layer of protection.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[11] A face shield should be worn over goggles when there is a significant risk of splashing.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may offer limited protection for incidental contact, but for prolonged handling or immersion, more robust gloves such as Viton® or laminate gloves should be considered. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat should be worn.[13] In situations with a higher risk of splashing, a chemical-resistant apron is also recommended.

  • Respiratory Protection: In most laboratory settings with proper engineering controls, respiratory protection should not be necessary. However, in the event of a spill or control failure, a NIOSH-approved respirator with an organic vapor cartridge may be required.[4] A full-face respirator offers both respiratory and eye protection.[4]

Section 4: Storage and Handling Protocols – A Self-Validating System

The safe use of this compound is contingent on meticulous storage and handling practices.

Storage
  • Flammable Liquids Cabinet: Store this compound in a dedicated, approved flammable liquids storage cabinet.[15]

  • Ventilation: The storage area should be well-ventilated.

  • Ignition Sources: Keep away from all sources of heat, sparks, open flames, and direct sunlight.[1][4]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and reactive metals.[6]

  • Container Integrity: Ensure containers are tightly sealed when not in use and are in good condition.[4][9] Recommended storage temperature is 2-8 °C.[4][9]

Handling
  • Transfer: When transferring this compound, do so within a chemical fume hood.[12] For transfers from large containers, use a bonded and grounded system to prevent static electricity buildup.[14]

  • Heating: Never heat this compound with an open flame.[13][14] Use a heating mantle, steam bath, or other controlled heating source.

  • Waste Disposal: Collect all this compound waste in a designated, properly labeled, and sealed container for hazardous waste disposal.[13] Do not dispose of it down the drain.[4]

Section 5: Emergency Response – Preparedness as a Pillar of Safety

Even with the best precautions, accidents can happen. A well-defined and practiced emergency response plan is crucial.

EmergencyResponse cluster_1 This compound Emergency Response Workflow Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess SmallSpill Small Spill: Personnel Cleanup Assess->SmallSpill Minor LargeSpill Large Spill: Evacuate & Alert Assess->LargeSpill Major Cleanup Contain & Absorb with Inert Material SmallSpill->Cleanup Fire Fire Occurs EvacuateFire Evacuate Area Activate Alarm Fire->EvacuateFire Extinguish Small Fire: Use Appropriate Extinguisher EvacuateFire->Extinguish If safe to do so

This compound Emergency Response Workflow
Spills
  • Small Spills: For minor spills within a fume hood, trained laboratory personnel can typically manage the cleanup.

    • Ensure the fume hood is operational.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: For spills outside of a fume hood or of a significant volume:

    • Evacuate the immediate area.

    • Alert colleagues and activate the fire alarm if the spill is large or there is a risk of fire.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains.[4]

Fire
  • In case of a fire involving this compound:

    • If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it with a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4]

    • If the fire is large or you are not comfortable using an extinguisher, evacuate the area immediately and activate the fire alarm.

    • Use water spray to cool nearby containers and prevent them from rupturing.[4]

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Section 6: Occupational Exposure Limits and Control Banding – Managing Risk in the Absence of a PEL

Currently, the Occupational Safety and Health Administration (OSHA) has not established a Permissible Exposure Limit (PEL) for this compound.[4] In the absence of a specific regulatory limit, a conservative and proactive approach to exposure control is necessary.

One such approach is Control Banding . This is a qualitative risk assessment strategy that groups chemicals into "bands" based on their hazard characteristics and the potential for exposure during a specific task.[16] Each band is then associated with a recommended level of control.

For this compound, given its high flammability, volatility, and potential for acute and chronic health effects, it would fall into a higher control band, necessitating the stringent engineering and administrative controls and PPE outlined in this guide. The principle of "As Low As Reasonably Practicable" (ALARP) should always be applied to minimize exposure.

Conclusion: A Culture of Vigilance

The safe use of this compound in a laboratory setting is not merely a matter of compliance; it is a fundamental aspect of scientific integrity and professional responsibility. By understanding the inherent properties and potential hazards of this chemical, and by implementing a robust and multi-layered safety framework, we can harness its utility in research and development while safeguarding the health and well-being of all laboratory personnel. This guide serves as a technical resource to foster a culture of vigilance, where safety is an integral and proactive component of the scientific process.

References

  • The toxicology of 1,2-dibromo-3-chloropropane (DBCP): a brief review. PubMed. Retrieved from [Link]

  • This compound | C3H7Cl | CID 10899 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • This compound: Comprehensive Overview and Applications. (n.d.). Retrieved from [Link]

  • This compound | CAS#:540-54-5 | Chemsrc. (2025-08-21). Retrieved from [Link]

  • Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (n.d.). University of Nevada, Reno. Retrieved from [Link]

  • Flammable Liquids. (2024-06-12). University of Illinois. Retrieved from [Link]

  • Flammable Liquid Handling Precautions. (n.d.). Princeton University. Retrieved from [Link]

  • Assessment of the genotoxicity of 1,2-dichloropropane and dichloromethane after individual and co-exposure by inhalation in mice. (2014-04-17). PubMed. Retrieved from [Link]

  • Toxicological Profile for 1,2-Dichloropropane. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • This compound - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]

  • In vitro mutagenicity and genotoxicity study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, using the micronucleus test and the alkaline single cell gel electrophoresis technique (comet assay) in human lymphocytes. (n.d.). PubMed. Retrieved from [Link]

  • Toxicological Profile for 1,2,3-Trichloropropane. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • safely store chemicals in laboratory? (n.d.). Environmental Health & Safety, University of Washington. Retrieved from [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022-11-23). Lab Manager. Retrieved from [Link]

  • What to Do with Chemicals Without PELs. (2011-05-29). EHS Daily Advisor. Retrieved from [Link]

  • Safer Chemical Management: Can OSHA Regulate Exposures Without PELs?. (2015-12-01). EHS Daily Advisor. Retrieved from [Link]

  • Enforcement Policy for Respiratory Hazards Not Covered by OSHA Permissible Exposure Limits. (2018-11-02). Occupational Safety and Health Administration. Retrieved from [Link]

  • A Study on Subchronic Inhalation Toxicity of this compound. (n.d.). PMC - PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: 1-Chloropropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the applications of 1-chloropropane in organic synthesis. As a versatile C3 building block, this compound serves as a key reagent in a variety of transformations, including nucleophilic substitutions and organometallic reactions. These notes detail the fundamental principles, reaction mechanisms, and field-proven protocols for its use in key synthetic operations such as Friedel-Crafts alkylation, Grignard reagent formation, Williamson ether synthesis, and the synthesis of n-propylamine. The content is designed to equip researchers with the technical knowledge to effectively and safely utilize this compound in their synthetic endeavors, from small-scale laboratory research to process development for drug discovery.

Introduction: Properties and Handling of this compound

This compound (n-propyl chloride), a colorless and highly flammable liquid, is a primary haloalkane with the chemical formula C₃H₇Cl.[1][2] Its utility in organic synthesis stems from the polarized carbon-chlorine bond, which renders the α-carbon electrophilic and susceptible to attack by nucleophiles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₃H₇Cl[2][3]
Molecular Weight 78.54 g/mol [3][4]
Boiling Point 46-47 °C (115-117 °F)[2][5]
Melting Point -123 °C (-189 °F)[2][5]
Density 0.892 g/mL at 25 °C[2]
Solubility in Water Slightly soluble (2.7 g/L at 20 °C)[2][3]
Solubility in Organic Solvents Miscible with alcohol and ether[2][6]
Flash Point Below 0 °F (-18 °C)[3][7]
Vapor Density 2.7 (Air = 1)[3]
Safety and Handling

This compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[1][5] It is also harmful if inhaled.[5] Therefore, stringent safety precautions are necessary.

  • Handling: Always work in a well-ventilated fume hood.[5][8] Use explosion-proof equipment and non-sparking tools.[5][9] Ground and bond containers when transferring the material to prevent static discharge.[5][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][7] Recommended storage temperature is 2-8 °C.[5][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Core Applications in Organic Synthesis

This compound is a versatile reagent primarily utilized for the introduction of an n-propyl group into organic molecules. Its applications are diverse, ranging from the formation of carbon-carbon bonds to the synthesis of ethers and amines.

Friedel-Crafts Alkylation: Synthesis of Propylarenes

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings.[11] When benzene is treated with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the primary product is surprisingly isopropylbenzene (cumene) rather than n-propylbenzene.[12][13]

Causality of Isomerization: This outcome is a direct consequence of the reaction mechanism. The Lewis acid facilitates the formation of a primary carbocation from this compound.[13] This primary carbocation is highly unstable and rapidly rearranges via a 1,2-hydride shift to form a more stable secondary carbocation.[13] The benzene ring then attacks this secondary carbocation, leading to the formation of isopropylbenzene.

Friedel_Crafts_Alkylation This compound This compound Primary Carbocation Primary Carbocation This compound->Primary Carbocation AlCl3 Secondary Carbocation Secondary Carbocation Primary Carbocation->Secondary Carbocation 1,2-Hydride Shift Benzene Benzene Intermediate Intermediate Benzene->Intermediate + Secondary Carbocation Isopropylbenzene Isopropylbenzene Intermediate->Isopropylbenzene -H+ Grignard_Formation This compound This compound Propylmagnesium Chloride Propylmagnesium Chloride This compound->Propylmagnesium Chloride + Mg, Anhydrous Ether Williamson_Ether_Synthesis Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide + Base (e.g., NaH) Propyl Ether Propyl Ether Alkoxide->Propyl Ether + this compound (SN2) Propylamine_Synthesis This compound This compound n-Propylamine n-Propylamine This compound->n-Propylamine + NH3 (Nucleophilic Substitution)

Sources

Application Notes & Protocols: Leveraging 1-Chloropropane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 1-chloropropane as a reactant and solvent in synthetic organic chemistry. Moving beyond a simple recitation of properties, this guide delves into the mechanistic reasoning behind its use in key reaction classes, provides detailed, validated protocols, and emphasizes critical safety and handling procedures. The objective is to equip the modern researcher with the expertise to effectively and safely utilize this versatile haloalkane in the laboratory setting.

Introduction: Understanding this compound as a Synthetic Tool

This compound (n-propyl chloride), a colorless and highly flammable liquid, is a primary haloalkane with significant utility as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] While sometimes used as an industrial solvent, its primary role in research is that of a reactive building block, particularly for introducing the n-propyl group into a molecular structure.[2][3] Its reactivity is dominated by the polarized carbon-chlorine bond, which makes the terminal carbon atom electrophilic and susceptible to attack by nucleophiles.[3]

The choice to use this compound is often dictated by its specific physicochemical properties, which influence reaction kinetics, product distribution, and overall process safety. A thorough understanding of these properties is paramount for successful protocol design.

Physicochemical Properties

A summary of this compound's key properties is presented below. Its low boiling point is particularly noteworthy, allowing for easy removal post-reaction but also necessitating careful temperature control to prevent loss of material and hazardous vapor accumulation.[4][5]

PropertyValueSource(s)
CAS Number 540-54-5[4][5]
Molecular Formula C₃H₇Cl[4]
Molecular Weight 78.54 g/mol [4][6]
Boiling Point 46-47 °C (115-117 °F)[5][7]
Melting Point -123 °C (-189 °F)[5][6]
Density 0.892 g/mL at 25 °C[5][6]
Solubility in Water 2.7 g/L at 20-25 °C (Slightly soluble)[4][5]
Solubility in Organics Miscible with ethanol, ether; Soluble in benzene, chloroform[4][8]
Flash Point < 0 °F (< -18 °C)[4][6]
Vapor Density 2.7 (Air = 1)[4]

Core Applications in Organic Synthesis

This compound is a cornerstone reagent for several fundamental organic transformations. The following sections detail the mechanistic basis and provide step-by-step protocols for its most common applications.

Nucleophilic Substitution Reactions

The primary C-Cl bond in this compound is highly amenable to Sₙ2 reactions. A strong nucleophile attacks the electrophilic carbon, displacing the chloride leaving group in a single, concerted step. This pathway is favored due to the minimal steric hindrance at the primary carbon.

This protocol demonstrates the synthesis of butanenitrile, a valuable intermediate for the production of amines and carboxylic acids. The cyanide ion (CN⁻) serves as the nucleophile.[9][10]

Causality: The reaction is typically run in a polar aprotic solvent like ethanol to solubilize the potassium cyanide salt while not excessively solvating the cyanide nucleophile, thereby maintaining its reactivity. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.

Methodology:

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add potassium cyanide (KCN, 1.1 equivalents) and ethanol. Stir the suspension.

  • Initiation: Slowly add this compound (1.0 equivalent) to the stirring suspension.

  • Reaction: Heat the mixture to a gentle reflux (~78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using TLC or GC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated potassium chloride (KCl).

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

    • Resuspend the residue in diethyl ether and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification & Validation: Purify the crude butanenitrile by fractional distillation. Validate the product identity and purity using ¹H NMR and IR spectroscopy. The IR spectrum should show a characteristic nitrile (C≡N) stretch around 2240-2260 cm⁻¹.

Grignard Reagent Formation and Subsequent Reactions

This compound can be used to form propylmagnesium chloride, a potent Grignard reagent.[1][2] This organometallic species acts as a strong nucleophile and a strong base, making it a versatile tool for forming new carbon-carbon bonds.

Causality: The formation of a Grignard reagent is critically dependent on anhydrous conditions. Any trace of water will protonate and destroy the reagent, forming propane. Anhydrous ether or tetrahydrofuran (THF) is the solvent of choice as the lone pairs on the oxygen atom coordinate to and stabilize the magnesium center of the Grignard reagent.[11] Initiation can be sluggish due to a passivating layer of magnesium oxide on the metal surface; gentle heating or chemical activators like iodine are often required.[11]

This two-part protocol details the formation of the Grignard reagent followed by its reaction with acetaldehyde to yield pentan-2-ol.[10]

Methodology - Part A: Grignard Reagent Formation

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry all glassware under vacuum or oven-dry prior to use.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask under a nitrogen atmosphere until the iodine sublimes, creating a purple vapor. Cool to room temperature.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion (~10%) of the this compound solution to the magnesium. The reaction should initiate, evidenced by a color change (often becoming cloudy/gray) and gentle bubbling. If it does not start, gently warm the flask with a heat gun.

  • Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent.

Methodology - Part B: Reaction with Acetaldehyde

  • Cooling: Cool the prepared Grignard reagent solution in an ice bath to 0 °C.

  • Aldehyde Addition: Prepare a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the cold, stirring Grignard reagent. This reaction is exothermic; maintain the temperature below 10 °C.

  • Quenching: After the addition is complete, remove the ice bath and stir for 30 minutes at room temperature. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.

  • Work-up:

    • Transfer the mixture to a separatory funnel. The layers should separate.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent via rotary evaporation.

  • Purification & Validation: Purify the resulting pentan-2-ol via distillation. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy (expect a broad O-H stretch around 3200-3600 cm⁻¹).

Friedel-Crafts Alkylation

In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), this compound can alkylate aromatic rings such as benzene. A key teaching point of this reaction is the propensity for carbocation rearrangement.

Causality: The reaction proceeds via the formation of an electrophilic carbocation. The Lewis acid abstracts the chloride from this compound, generating a primary propyl carbocation. This primary carbocation is unstable and rapidly rearranges via a 1,2-hydride shift to form the more stable secondary isopropyl carbocation.[12] It is this secondary carbocation that then acts as the electrophile in the electrophilic aromatic substitution, leading to isopropylbenzene (cumene) as the major product, not n-propylbenzene.[12]

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup 1. Charge flask with anhydrous AlCl₃ and Benzene cool 2. Cool mixture in an ice bath setup->cool add 3. Add this compound dropwise via addition funnel cool->add stir 4. Stir at 0-5 °C, then warm to RT add->stir monitor 5. Monitor progress by GC stir->monitor quench 6. Quench by slowly pouring onto crushed ice monitor->quench extract 7. Extract with Ether, wash, and dry quench->extract distill 8. Purify by fractional distillation extract->distill product product distill->product Final Product: Isopropylbenzene

Caption: Experimental workflow for Friedel-Crafts alkylation.

G r1 CH₃CH₂CH₂Cl step1 Formation of Primary Carbocation r2 AlCl₃ plus1 + pc [CH₃CH₂CH₂]⁺ step1->pc alcl4 [AlCl₄]⁻ step1->alcl4 step2 1,2-Hydride Shift (Rearrangement) pc->step2 plus2 + sc [CH₃CH(⁺)CH₃] step2->sc prod More Stable Secondary Carbocation sc->prod cluster_reactants cluster_reactants cluster_reactants->step1 Lewis acid interaction

Caption: Mechanism of carbocation rearrangement.

Safety, Handling, and Disposal

This compound is a hazardous chemical that requires strict adherence to safety protocols. Its high flammability and potential for inhalation toxicity are primary concerns.[7][13]

Hazard Summary
  • Flammability: Highly flammable liquid and vapor (H225).[7] Vapors are heavier than air and can travel to an ignition source.[4][6]

  • Toxicity: Harmful if inhaled (H332).[7] May cause irritation to the skin, eyes, and respiratory tract.[5][13] High concentrations can have narcotic effects.[5][6]

  • Environmental: Moderately persistent in soil and water.[13] Prevent release into drains and the environment.[7][14]

Safe Handling Protocols
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[14][15] Use explosion-proof equipment and grounding to prevent static discharge.[7][14]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7]

    • Lab Coat: A flame-resistant lab coat is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[7][15][16] It is incompatible with strong oxidizing agents and strong bases.[16] Recommended storage is often in a refrigerator rated for flammables (2-8 °C).[15]

Emergency Procedures

G cluster_actions cluster_fire start Spill or Leak Occurs evacuate Evacuate personnel to a safe area start->evacuate extinguish Use dry chemical, CO₂, or alcohol-resistant foam. (Water spray may be inefficient) start->extinguish If Fire ignite Remove all ignition sources evacuate->ignite ventilate Ensure adequate ventilation ignite->ventilate contain Contain spill with inert absorbent material ventilate->contain dispose dispose contain->dispose Dispose of waste in sealed containers as hazardous material

Caption: Emergency response decision tree for spills.

Waste Disposal

Waste this compound and materials contaminated with it are considered hazardous waste.[17]

  • Collect all waste in a properly labeled, sealed container.

  • Do not dispose of it down the drain.[7][14]

  • Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[17]

References

1-Chloropropane as an alkylating agent in research experiments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1-Chloropropane as an Alkylating Agent in Research Applications

Introduction: The Role and Reactivity of this compound

This compound (n-propyl chloride), a primary haloalkane, serves as a versatile and cost-effective propylating agent in organic synthesis.[1][2] Its utility stems from the polarized carbon-chlorine bond, where the carbon atom becomes electrophilic and susceptible to attack by nucleophiles.[3] This reactivity profile makes it a staple reagent for introducing a propyl group onto various substrates, including aromatic rings, alcohols, and amines.

As a primary alkyl chloride, this compound primarily engages in bimolecular nucleophilic substitution (SN2) reactions.[4][5] This pathway is favored due to the relatively unhindered nature of the electrophilic carbon, allowing for backside attack by a nucleophile in a single, concerted step.[6][7] However, under conditions that promote carbocation formation, such as in the presence of strong Lewis acids, it can participate in reactions with SN1 characteristics, often accompanied by structural rearrangements.[8][9]

The reactivity of this compound is moderate compared to its heavier halogen counterparts. The carbon-chlorine bond is stronger and less polarizable than the carbon-bromine or carbon-iodine bonds, resulting in slower reaction rates for nucleophilic substitution.[10][11][12] This distinction is a critical experimental consideration, often necessitating more forcing conditions (e.g., higher temperatures or stronger nucleophiles) than would be required for 1-bromopropane or 1-iodopropane.

Core Physicochemical and Safety Data

Handling this compound requires strict adherence to safety protocols due to its flammability and potential health hazards.[1][13]

PropertyValueSource(s)
Molecular Formula C₃H₇Cl[14][15]
Molar Mass 78.54 g/mol [15][16]
Appearance Colorless liquid[13][16]
Boiling Point 46-47 °C[1][14]
Melting Point -123 °C[1][14]
Density 0.892 g/mL at 25 °C[1]
Flash Point < -18 °C (< 0 °F)[1][16]
Solubility in Water 2.7 g/L at 20 °C (Slightly soluble)[1][15]
Mandatory Safety and Handling Protocol

1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[1][17]

  • All manipulations should be performed within a certified chemical fume hood to avoid inhalation of harmful vapors.[18][19]

2. Storage and Handling:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17][18] Recommended storage temperature is 2-8 °C.[17][18]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[13][17]

  • Use explosion-proof equipment and take precautionary measures against static discharge by grounding and bonding containers during transfer.[17][19]

3. Spill and Waste Disposal:

  • In case of a spill, remove all ignition sources and ventilate the area.[18][19] Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[18]

  • Dispose of this compound and contaminated materials as hazardous waste through a licensed professional waste disposal service, in accordance with local regulations.[17][20] Do not empty into drains.[13][17]

Application I: Friedel-Crafts Alkylation of Aromatic Compounds

The Friedel-Crafts reaction is a cornerstone of C-C bond formation, attaching alkyl groups to aromatic rings.[21] When using this compound, a strong Lewis acid catalyst like aluminum chloride (AlCl₃) is required to activate the C-Cl bond.[22]

Mechanistic Insight: The Carbocation Rearrangement Problem

A critical consideration when using primary alkyl halides like this compound in Friedel-Crafts alkylation is the high propensity for carbocation rearrangement.[9] The initial complex formed between this compound and AlCl₃ generates a primary carbocation. This species is highly unstable and rapidly rearranges via a 1,2-hydride shift to form the more stable secondary carbocation (isopropyl cation).[5][8] Consequently, the major product of the reaction with benzene is not the expected n-propylbenzene but rather isopropylbenzene (cumene).[8][23]

Caption: Friedel-Crafts alkylation mechanism showing carbocation rearrangement.
Protocol: Synthesis of Isopropylbenzene from Benzene and this compound

This protocol describes the alkylation of benzene, which primarily yields the rearranged product, isopropylbenzene.[8][24]

Materials:

  • Anhydrous benzene (solvent and reactant)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous calcium chloride drying tube

  • Ice bath

  • Separatory funnel

  • 5% aqueous HCl, saturated sodium bicarbonate solution, distilled water, anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a drying tube.

  • In the flask, add anhydrous benzene. Cool the flask in an ice bath to approximately 5 °C.[25]

  • While stirring, slowly and portion-wise add anhydrous AlCl₃ to the cooled benzene.

  • Once the AlCl₃ is added, begin the dropwise addition of this compound to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice and 5% aqueous HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 5% HCl, distilled water, saturated sodium bicarbonate solution, and finally, distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene solvent by distillation.

  • The resulting crude product can be purified by fractional distillation to yield isopropylbenzene.

Application II: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction.[6][26] The reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[27] this compound, as a primary halide, is an excellent substrate for this transformation, reacting efficiently with various alkoxides.[6]

Mechanistic Rationale

The reaction proceeds via a classic SN2 pathway. An alcohol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form a potent alkoxide nucleophile.[26][27] This alkoxide then attacks the electrophilic carbon of this compound, displacing the chloride ion and forming the ether C-O bond in a single step.[6] The use of a primary halide like this compound is crucial to minimize competing E2 elimination reactions.[26]

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Nucleophilic Attack ROH R-OH (Alcohol) RO_Na R-O⁻Na⁺ (Alkoxide) ROH->RO_Na + NaH NaH NaH (Base) H2 H₂ (gas) Alkoxide R-O⁻ RO_Na->Alkoxide Nucleophile TransitionState [R---O---CH₂(CH₂)CH₃---Cl]ᵟ⁻ Alkoxide->TransitionState Backside Attack Chloropropane CH₃CH₂CH₂-Cl Chloropropane->TransitionState Ether R-O-CH₂CH₂CH₃ (Ether) TransitionState->Ether Bond Formation Chloride Cl⁻ TransitionState->Chloride Leaving Group Departure

Caption: General workflow for Williamson ether synthesis using this compound.
Protocol: Synthesis of Propyl Phenyl Ether (Phenoxypropane)

This protocol details the reaction between sodium phenoxide and this compound.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH) or sodium hydride (NaH)

  • This compound

  • Anhydrous solvent (e.g., DMF, DMSO)[27]

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Separatory funnel, diethyl ether, distilled water, anhydrous magnesium sulfate

Procedure:

  • Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol in the anhydrous solvent.

  • Carefully add an equimolar amount of a strong base like NaOH or NaH portion-wise. If using NaH, hydrogen gas will evolve. Stir until the deprotonation is complete (e.g., cessation of gas evolution).

  • Alkylation: Add a slight excess (1.1 equivalents) of this compound to the freshly prepared sodium phenoxide solution.

  • Heat the reaction mixture under reflux for 3-6 hours.[28] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with dilute NaOH solution (to remove unreacted phenol), followed by water until the washings are neutral.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude propyl phenyl ether can be purified by vacuum distillation.

Application III: N-Alkylation of Amines and Amides

This compound is an effective reagent for the N-propylation of primary and secondary amines, a common transformation in pharmaceutical and agrochemical synthesis.[2][29] The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of this compound.

Causality and Control: Mono- vs. Polyalkylation

The primary challenge in N-alkylation is controlling the degree of substitution.[30] The initial reaction of a primary amine with this compound yields a secondary amine. This product is often more nucleophilic than the starting primary amine, making it susceptible to a second alkylation, which leads to a tertiary amine. Further reaction can produce a quaternary ammonium salt.

To achieve selective mono-alkylation, experimental conditions must be carefully controlled:

  • Stoichiometry: Using a large excess of the starting amine relative to this compound favors mono-alkylation by ensuring the alkylating agent is more likely to encounter a primary amine molecule.

  • Base: A non-nucleophilic base is typically added to neutralize the HCl formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

N_Alkylation PrimaryAmine R-NH₂ SecondaryAmine R-NH(CH₂CH₂CH₃) PrimaryAmine->SecondaryAmine + this compound 1CP Cl-CH₂CH₂CH₃ HCl HCl TertiaryAmine R-N(CH₂CH₂CH₃)₂ SecondaryAmine->TertiaryAmine + this compound 1CP_2 Cl-CH₂CH₂CH₃ HCl_2 HCl

Caption: Reaction pathway for N-alkylation showing potential overalkylation.
Protocol: Mono-N-Propylation of Aniline

This protocol is designed to favor the formation of N-propylaniline.

Materials:

  • Aniline (large excess)

  • This compound

  • A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., acetonitrile or ethanol)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve aniline (e.g., 5 equivalents) and potassium carbonate (2 equivalents) in the chosen solvent.

  • Heat the mixture to reflux with vigorous stirring.

  • Add this compound (1 equivalent) dropwise to the refluxing mixture over 30 minutes.

  • Maintain the reaction at reflux for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic base.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and excess aniline (if water-soluble derivatives are used).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product mixture (containing starting material, mono-, and di-alkylated products) can be purified by column chromatography on silica gel to isolate the desired N-propylaniline.

References

  • Vertex AI Search Result 1.
  • Vertex AI Search Result 2. This compound | CAS#:540-54-5 | Chemsrc.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10899, this compound. PubChem. [Link]

  • Vertex AI Search Result 4. This compound 540-54-5 wiki.
  • Wikipedia. n-Propyl chloride. [Link]

  • Vertex AI Search Result 6.
  • CK-12 Foundation. What is the role of the hydroxide ion in the reaction between this compound and sodium hydroxide?. [Link]

  • Synquest Labs. (1Z)
  • Filo. A reaction occurs when a sample of 1 chloropropane is heated under reflux with sodium hydroxide dissolved in ethanol.
  • ECHEMI.
  • ChemicalBook.
  • Synquest Labs.
  • Chemistry Stack Exchange. Friedel Craft Alkylation - hydrocarbons. [Link]

  • Lee, C. C., & Woodcock, D. J. (1970). Friedel–Crafts alkylation of benzene with 1,1-d2-1-chloropropane. Canadian Journal of Chemistry, 48(6), 858-862. [Link]

  • Study.com. Rank the following molecules in order of their SN2 reactivity. This compound 1-bromopropane 2-chlorobutane 1-chloro-2-methylpropane.
  • Benchchem.
  • Vertex AI Search Result 17. This compound CAS 540-54-5: Synthesis, Applications, and Safety Profile in Organic Chemistry.
  • Canadian Science Publishing. Friedel–Crafts alkylation of benzene with 1,1-d2-1-chloropropane.
  • Wyzant. Predict the products of the following reaction and classify the type of reaction?.
  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Brainly.
  • University of Missouri–St. Louis. The Williamson Ether Synthesis.
  • Brainly.in. In the reaction between 1- chloropropane + Aq.NaoH can sn1 reaction take place.
  • ScienceDirect.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Khan Academy. Friedel-Crafts alkylation (video). [Link]

  • YouTube. 10.2 Reactions of the halogenoalkanes (SL). [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • YouTube. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis.
  • Gauth. Solved:[1] (iii) A student investigates the alkaline hydrolysis of 1 -chloropropane using the sa [Chemistry].

  • Chemistry Stack Exchange. Comparing reactivity of 1-chloroethane and this compound in an SN1 reaction.
  • Scilit.
  • Chemistry Guru. 2021 P1 Q18 - Compare Reactivity of Halogenoalkanes.
  • ResearchGate.
  • Chemistry Stack Exchange.
  • Filo. Show mechanism including appropriate curly arrows for hydrolysis of chloropropane by an akali.
  • Drishti IAS. NCERT-Class-12-Chemistry-Part-2.pdf.
  • Knockhardy Publishing. HALOALKANES (HALOGENOALKANES).
  • Google Patents.
  • Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions.
  • Mettler Toledo. Alkylation Reactions | Development, Technology. [Link]

  • YouTube. Nucleophilic Substitution, Halogenoalkane Mechanism - Organic Chem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87473380, this compound;N-methylethanamine. PubChem.
  • Wikipedia.
  • ACS Publications.

Sources

Application Note & Protocols: Formation of Propylmagnesium Chloride from 1-Chloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the successful formation of propylmagnesium chloride, a Grignard reagent, from 1-chloropropane. Grignard reagents are potent nucleophiles and strong bases that are pivotal in the formation of carbon-carbon bonds in organic synthesis.[1][2][3] The preparation of Grignard reagents from alkyl chlorides can be challenging due to their lower reactivity compared to bromides and iodides.[4][5][6] This guide offers detailed protocols, discusses the underlying chemical principles, outlines critical safety procedures, and provides methods for the activation of magnesium and titration of the final reagent.

Introduction: The Significance and Challenges of Grignard Reagents

Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for his discovery of the organomagnesium halides, now known as Grignard reagents.[7][8] These reagents are formed by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][8][9] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[7][10] This reactivity makes Grignard reagents indispensable for creating new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and epoxides.[3][9][11]

While alkyl bromides and iodides are more commonly used, alkyl chlorides offer advantages in terms of cost and availability. However, their use is hampered by the stronger carbon-chlorine bond and the tenacious passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which can inhibit the reaction.[4][7] Overcoming this initiation barrier is the primary focus of this protocol.

Reaction Mechanism and Key Considerations

The formation of a Grignard reagent is believed to proceed through a radical mechanism on the surface of the magnesium metal.[9][10] An electron is transferred from the magnesium to the antibonding orbital of the carbon-halogen bond, leading to its cleavage and the formation of an alkyl radical and a magnesium halide radical. These then combine to form the organomagnesium halide.

Key Considerations:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents like water and alcohols.[10][12][13] Any trace of moisture will protonate the Grignard reagent, quenching it and forming an alkane. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[12][13]

  • Solvent Choice: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential.[5][9] They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it through coordination.[10] THF is often preferred for less reactive chlorides due to its higher boiling point, allowing for higher reaction temperatures.[5][14]

  • Magnesium Activation: The removal of the MgO layer is crucial for initiating the reaction.[4][7] This can be achieved through mechanical, chemical, or thermal methods.

Safety Precautions: A Paramount Concern

Grignard reactions are exothermic and involve flammable and pyrophoric substances.[14][15] A thorough risk assessment is mandatory before commencing any work.

  • Fire Hazard: Diethyl ether and THF are highly flammable.[12] Ensure there are no open flames or spark sources in the vicinity. The reaction itself is exothermic and can lead to the solvent boiling vigorously, creating a risk of fire if not controlled.[14][15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves are commonly used, though nitriles are combustible).[2][14][15]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent both the quenching of the Grignard reagent by atmospheric moisture and the potential for ether peroxides to form and react dangerously.

  • Quenching: Never add water directly to an active Grignard reaction. The reaction is highly exothermic and can cause splashing and a fire. Quenching should be done carefully by slowly adding the reaction mixture to an acidic solution (e.g., dilute HCl or NH₄Cl) in an ice bath.

Detailed Experimental Protocol: Preparation of Propylmagnesium Chloride

Reagents and Equipment
Reagent/EquipmentSpecifications
This compoundAnhydrous, >99% purity
Magnesium TurningsHigh purity
Anhydrous Diethyl Ether or THFFreshly distilled from a suitable drying agent
IodineA few small crystals
Three-neck round-bottom flaskSized appropriately (reaction should not fill more than half the volume)[15]
Reflux CondenserWith drying tube (e.g., filled with CaCl₂)
Addition FunnelFor slow addition of the alkyl halide
Magnetic Stirrer and Stir Bar
Heating Mantle or Oil BathFor controlled heating
Inert Gas SupplyNitrogen or Argon
Syringes and NeedlesFor transfer of anhydrous solvents
Glassware Preparation

All glassware must be scrupulously dried to remove any adsorbed water.[12][13]

  • Clean all glassware with soap and water, followed by a rinse with acetone.[12][13]

  • Dry the glassware in an oven at >120 °C for several hours or overnight.

  • Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of inert gas. Alternatively, flame-dry the assembled apparatus under vacuum, taking care not to heat the ground glass joints excessively.[12]

Experimental Workflow Diagram

G A 1. Setup & Inert Atmosphere (Flame-dried glassware, N2/Ar purge) B 2. Magnesium Activation (Add Mg turnings and I2 crystal) A->B C 3. Initial Reagent Addition (Add small portion of this compound solution) B->C D 4. Initiation (Observe for color change, bubbling, or exotherm. Apply gentle heat if necessary) C->D E 5. Controlled Addition (Add remaining this compound dropwise to maintain a gentle reflux) D->E Successful Initiation F 6. Reaction Completion (Stir at room temperature or gentle reflux) E->F G 7. Titration & Use (Determine concentration and use in subsequent reaction) F->G G cluster_0 Grignard Reagent Formation R_X CH₃CH₂CH₂-Cl Radical_Intermediate [CH₃CH₂CH₂•  •MgCl] R_X->Radical_Intermediate e⁻ transfer Mg Mg⁰ Grignard CH₃CH₂CH₂-MgCl Radical_Intermediate->Grignard Radical Combination

Caption: Simplified mechanism of Grignard reagent formation.

Conclusion

The successful preparation of propylmagnesium chloride from this compound is readily achievable with careful attention to anhydrous conditions, proper magnesium activation, and controlled reaction parameters. The protocols and insights provided in this application note are designed to equip researchers with the knowledge to reliably synthesize this valuable reagent for their synthetic endeavors.

References

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. [Link]

  • DCHAS.org. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • University of Calgary. Formation of Grignard Reagents from Organic Halides. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. [Link]

  • Scribd. Titration Grignard and BuLi. [Link]

  • American Chemical Society. (2025, April 11). Grignard Reaction. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Gauth. Selesai:Show the preparation of a Grignard reagent from 1 -chloropropane. (b) Use the above Grign. [Link]

  • Technical University of Denmark. (2010, October 5). Titration RMgX. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • University of Georgia. UGA research. [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • University of California, Irvine. Grignard Reaction. [Link]

  • ResearchGate. (1999, January). Side Reactions in a Grignard Synthesis. [Link]

  • Gauth. Selesai:this compound reacts with KCN in ethanol under reflux to form HH. Grignard reagent ( 1-. [Link]

  • Google Patents. US20140142332A1 - Process of preparing grignard reagent.
  • ResearchGate. (1999, January 1). Side Reactions in a Grignard Synthesis. [Link]

Sources

Application Note: 1-Chloropropane in Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the use of 1-chloropropane in Friedel-Crafts alkylation reactions. It addresses the critical challenge of carbocation rearrangement, which significantly impacts product distribution, and offers detailed protocols for both direct alkylation and an alternative acylation-reduction pathway to achieve the desired n-propylated aromatic compounds. This document is intended to equip researchers with the theoretical understanding and practical methodologies necessary for successful synthesis and troubleshooting.

Introduction: The Friedel-Crafts Alkylation and its Nuances

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for forging carbon-carbon bonds on aromatic rings.[1] The alkylation variant introduces an alkyl group to an aromatic substrate, typically using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of numerous industrial and pharmaceutical compounds.[3]

However, the utility of Friedel-Crafts alkylation is not without its limitations. A significant challenge arises when using primary alkyl halides, like this compound, due to the propensity of the initially formed carbocation to rearrange into a more stable isomer.[4][5] This guide will dissect this phenomenon and provide actionable protocols to navigate this synthetic hurdle.

The Mechanistic Challenge: Carbocation Rearrangement

The central issue in the Friedel-Crafts alkylation of an aromatic ring (e.g., benzene) with this compound is the rearrangement of the n-propyl carbocation.

Mechanism of Rearrangement:

  • Generation of the Primary Carbocation: The Lewis acid catalyst, typically AlCl₃, abstracts the chloride from this compound, generating a primary (1°) n-propyl carbocation. This primary carbocation is relatively unstable.[6][7]

  • Hydride Shift: To achieve greater stability, the primary carbocation rapidly undergoes a 1,2-hydride shift. A hydrogen atom from the adjacent carbon, along with its bonding electrons, migrates to the positively charged carbon.[6][8]

  • Formation of the Secondary Carbocation: This rearrangement results in the formation of a more stable secondary (2°) isopropyl carbocation.[9]

  • Electrophilic Attack: The benzene ring, acting as a nucleophile, is then attacked by both the n-propyl and the more abundant and stable isopropyl carbocations.

This competition leads to a mixture of products: the desired n-propylbenzene and the rearranged, often major, product, isopropylbenzene (cumene).[10][11] The ratio of these products is highly dependent on reaction conditions such as temperature.[12]

G cluster_0 Initiation cluster_1 Rearrangement vs. Direct Alkylation This compound This compound n-Propyl_Carbocation_Complex [CH3CH2CH2---Cl---AlCl3]δ+ This compound->n-Propyl_Carbocation_Complex + AlCl3 AlCl3 AlCl3 n-Propyl_Carbocation n-Propyl Carbocation (1°, less stable) n-Propyl_Carbocation_Complex->n-Propyl_Carbocation Isopropyl_Carbocation Isopropyl Carbocation (2°, more stable) n-Propyl_Carbocation->Isopropyl_Carbocation 1,2-Hydride Shift n-Propylbenzene n-Propylbenzene (Minor Product) n-Propyl_Carbocation->n-Propylbenzene + Benzene Isopropylbenzene Isopropylbenzene (Major Product) Isopropyl_Carbocation->Isopropylbenzene + Benzene Benzene Benzene Benzene2 Benzene

Caption: Friedel-Crafts alkylation of benzene with this compound.

Experimental Protocols

Protocol 1: Direct Friedel-Crafts Alkylation with this compound

This protocol details the direct alkylation of benzene with this compound. Researchers should be aware that this method will produce a mixture of n-propylbenzene and isopropylbenzene. The ratio of these products can be influenced by temperature, with lower temperatures favoring the kinetically controlled n-propylated product to a limited extent.[12]

Materials:

  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (anhydrous)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (ice-cold)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Addition: Add 100 mL of anhydrous benzene to the flask. Cool the flask in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add 13.3 g (0.1 mol) of anhydrous aluminum chloride to the stirred benzene. The addition is exothermic.

  • Alkyl Halide Addition: Once the catalyst is fully dissolved and the solution has cooled, add 7.85 g (0.1 mol) of this compound dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. This will hydrolyze the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of ice-cold 1 M HCl. Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analysis: Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of n-propylbenzene to isopropylbenzene.

Protocol 2: Friedel-Crafts Acylation and Reduction - A Rearrangement-Free Alternative

To circumvent the issue of carbocation rearrangement and synthesize n-propylbenzene exclusively, a two-step approach involving Friedel-Crafts acylation followed by reduction is highly recommended.[13][14] The acylium ion intermediate in the acylation step is resonance-stabilized and does not undergo rearrangement.[5]

Part A: Friedel-Crafts Acylation

Materials:

  • Benzene (anhydrous)

  • Propanoyl chloride

  • Aluminum chloride (anhydrous)

  • 1 M Hydrochloric acid (ice-cold)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Assemble the same apparatus as in Protocol 1.

  • Reagent Addition: Add 100 mL of anhydrous benzene and 14.7 g (0.11 mol) of anhydrous aluminum chloride to the flask. Cool in an ice bath.

  • Acyl Halide Addition: Add 9.25 g (0.1 mol) of propanoyl chloride dropwise over 30 minutes, keeping the temperature below 10°C.

  • Reaction: Stir at room temperature for 1 hour, then heat to reflux for 30 minutes.

  • Quenching and Workup: Follow steps 6-9 from Protocol 1 to isolate the propiophenone product.

Part B: Clemmensen Reduction of Propiophenone

Materials:

  • Propiophenone (from Part A)

  • Zinc amalgam (prepared from zinc dust and mercuric chloride)

  • Concentrated hydrochloric acid

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the crude propiophenone, 20 g of zinc amalgam, 30 mL of water, and 40 mL of concentrated hydrochloric acid.

  • Reduction: Heat the mixture to reflux for 6 hours. Add 10 mL of concentrated HCl every hour.

  • Workup: Cool the reaction, and separate the organic layer. Extract the aqueous layer with toluene.

  • Washing and Drying: Combine the organic layers, wash with water, sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent and purify the n-propylbenzene by distillation.

Data Summary

Reaction PathwayAlkylating/Acylating AgentCatalystKey IntermediateRearrangementMajor Product(s)
Direct Alkylation This compoundAlCl₃n-Propyl carbocationYes (1,2-hydride shift)Isopropylbenzene, n-Propylbenzene
Acylation-Reduction Propanoyl chlorideAlCl₃Acylium ionNo (resonance stabilized)n-Propylbenzene (after reduction)

Troubleshooting and Optimization

  • Low Yield in Direct Alkylation: This is often due to polyalkylation, as the initial product is more reactive than the starting material.[15] Using a large excess of the aromatic substrate can minimize this side reaction.

  • Controlling Product Ratio in Direct Alkylation: Lowering the reaction temperature can slightly favor the formation of the n-propylated product.[12] However, the rearranged product will likely still be significant.

  • Incomplete Reduction: If the Clemmensen reduction is incomplete, consider the Wolff-Kishner reduction as an alternative, especially for acid-sensitive substrates.[13]

Safety Precautions

  • This compound: Highly flammable liquid and vapor. Harmful if swallowed or inhaled.[16][17][18] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

  • Aluminum Chloride: Reacts violently with water.[19] Causes severe skin burns and eye damage.[20] Handle in a dry environment and wear appropriate PPE.

  • Benzene: Carcinogenic and highly flammable. All manipulations should be performed in a fume hood.

  • General: All reactions should be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[19][20]

References

  • Transtutors. (2022, March 25). Why Friedel-Craft alkylation of benzene with this compound gives... Retrieved from [Link]

  • Lee, C. C., & Woodcock, D. J. (1970). Friedel–Crafts alkylation of benzene with 1,1-d2-1-chloropropane. Canadian Journal of Chemistry, 48(6), 858-862. Retrieved from [Link]

  • Saskoer. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. In Introduction to Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2023, September 30). Friedel Crafts rearrangement. Retrieved from [Link]

  • Filo. (2025, October 5). Provide a synthesis of n-propylbenzene from benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Doubtnut. (2023, February 24). [FREE] Why can't n-propylbenzene be synthesized by the Friedel-Crafts alkylation reaction? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Canadian Science Publishing. (1970). Friedel–Crafts alkylation of benzene with 1,1-d2-1-chloropropane. Canadian Journal of Chemistry. Retrieved from [Link]

  • Filo. (2025, March 1). Friedel Crafts alkylation of benzene with 1 chloropropane in the presence... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 15). Alkylation of benzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Quora. (2017, March 13). Why do we get isopropyl benzene on treating benzene with this compound instead of n-propylbenzene? Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 29). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • University of Missouri–Kansas City. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

Sources

Application Note: A Practical Guide to Nucleophilic Substitution Reactions with 1-Chloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed experimental framework for conducting nucleophilic substitution reactions using 1-chloropropane as an electrophilic substrate. The focus is on the practical execution of these reactions, underpinned by a thorough understanding of the underlying mechanistic principles. This guide covers the theoretical background, selection of reagents and solvents, detailed experimental protocols, reaction monitoring techniques, and product analysis.

Introduction: The Versatility of this compound in Synthesis

This compound is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2][3] In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom, and the leaving group (in this case, the chloride ion) departs in a single, concerted step.[4] This process is characterized by an inversion of stereochemistry at the carbon center.[2] Due to the low steric hindrance around the primary carbon, this compound readily undergoes substitution with a variety of strong nucleophiles, allowing for the formation of a diverse range of functional groups.[1][4] This makes it a valuable building block in organic synthesis.

The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics.[4] The general equation for the reaction is:

Nu:- + CH3CH2CH2-Cl → CH3CH2CH2-Nu + Cl-

Where Nu:- represents the incoming nucleophile.

Mechanistic Considerations: SN1 vs. SN2 Pathways

While this compound predominantly reacts via the SN2 pathway, it is crucial to understand the factors that favor this mechanism over the unimolecular nucleophilic substitution (SN1) pathway.

  • SN2 Reactions: These are favored by primary and methyl halides due to minimal steric hindrance.[1][4] Strong nucleophiles are required to facilitate the concerted attack.[3] The reaction rate is significantly enhanced by the use of polar aprotic solvents, which solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.[5][6][7][8]

  • SN1 Reactions: These proceed through a carbocation intermediate and are favored by tertiary and secondary alkyl halides that can form stable carbocations.[1][4] Weak nucleophiles and polar protic solvents (which stabilize the carbocation intermediate) promote the SN1 mechanism.[2]

Given that this compound is a primary alkyl halide, experimental conditions should be tailored to exclusively promote the SN2 pathway.

Caption: SN2 mechanism of this compound.

Materials and Equipment

Reagents
  • This compound (C3H7Cl)

  • Selected Nucleophile (e.g., Sodium hydroxide, Sodium cyanide, Sodium iodide)

  • Polar Aprotic Solvent (e.g., Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Solvents for extraction and chromatography (e.g., Diethyl ether, Ethyl acetate, Hexane)

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Gas Chromatography (GC) instrument with a suitable column

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocols

General Safety Precautions

This compound is a highly flammable liquid and vapor.[9][10][11] All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.[9][12] Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[10][12][13]

Protocol 1: Synthesis of Propan-1-ol via SN2 Reaction with Hydroxide

This protocol details the reaction of this compound with sodium hydroxide to form propan-1-ol.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mmol of sodium hydroxide and 30 mL of DMSO. Stir the mixture until the sodium hydroxide is fully dissolved.

  • Addition of Substrate: Add 10 mmol of this compound to the flask.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60°C with constant stirring.

  • Monitoring: Monitor the reaction progress by TLC.[14][15][16] Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes). Spot the aliquot on a silica gel TLC plate alongside a spot of the starting material (this compound). Develop the plate using a solvent system such as 4:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot (propan-1-ol) indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with 3 x 30 mL of diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with 2 x 30 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude propan-1-ol.

  • Purification: Purify the crude product by fractional distillation if necessary.

Protocol 2: Synthesis of Butyronitrile via SN2 Reaction with Cyanide

This protocol describes a carbon-chain lengthening reaction using sodium cyanide as the nucleophile.[17][18]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 12 mmol of sodium cyanide in 40 mL of DMF.

  • Addition of Substrate: Add 10 mmol of this compound to the flask.

  • Reaction: Heat the mixture to 80°C under a reflux condenser with vigorous stirring.

  • Monitoring: Follow the reaction progress using GC analysis. Inject a small aliquot of the reaction mixture into a GC equipped with a polar capillary column. The retention time of this compound will be shorter than that of the product, butyronitrile.[19] Monitor for the disappearance of the this compound peak and the appearance of the butyronitrile peak.

  • Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1.

Data Presentation and Analysis

The progress and outcome of the nucleophilic substitution reactions can be effectively summarized in a tabular format.

NucleophileSolventTemperature (°C)Reaction Time (h)ProductAnalytical Method
NaOHDMSO602-4Propan-1-olTLC, GC-MS
NaCNDMF803-5ButyronitrileGC-MS
NaIAcetone501-21-IodopropaneTLC, GC-MS

Visualizing the Experimental Workflow

The general workflow for the synthesis and analysis of nucleophilic substitution products of this compound can be visualized as follows:

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Purification & Analysis setup Reaction Setup (this compound, Nucleophile, Solvent) reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC or GC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction wash Washing extraction->wash dry Drying wash->dry concentrate Concentration dry->concentrate purify Purification (Distillation/Chromatography) concentrate->purify characterize Characterization (GC-MS, NMR) purify->characterize

Caption: General experimental workflow.

Troubleshooting

  • Slow or Incomplete Reaction:

    • Cause: Insufficiently reactive nucleophile, use of a protic solvent, or low reaction temperature.

    • Solution: Ensure the use of a strong nucleophile and a polar aprotic solvent.[6][7][8] Consider increasing the reaction temperature.

  • Formation of Side Products:

    • Cause: Elimination (E2) reactions can compete with substitution, especially with sterically hindered or strong bases at higher temperatures.

    • Solution: Use a less basic nucleophile if possible and maintain the recommended reaction temperature.

Conclusion

This compound serves as a versatile and reliable substrate for SN2 reactions, providing access to a wide array of functionalized propane derivatives. By carefully selecting the nucleophile, solvent, and reaction conditions, researchers can achieve high yields of the desired substitution products. The protocols and guidelines presented in this application note offer a solid foundation for the successful execution of these important synthetic transformations.

References

  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is the role of the hydroxide ion in the reaction between this compound and sodium hydroxide? Retrieved from [Link]

  • Quora. (2018, May 13). What is the effect of solvent on SN2? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • BYJU'S. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. Retrieved from [Link]

  • Vedantu. (n.d.). Difference Between SN1 and SN2 Reactions: Key Characteristics Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

  • Studley AI. (2025, December 30). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Retrieved from [Link]

  • IPL.org. (n.d.). Nucleophilic Substitution Reactions Lab. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Bartleby. (n.d.). Nucleophilic Substitution Reaction Lab Report. Retrieved from [Link]

  • Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Homework.Study.com. (n.d.). a. A sample consisting of 1-bromopropane and this compound is injected into a gas chromatograph... Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Chegg.com. (2020, December 9). Solved The SN2 reaction of this compound with which of the. Retrieved from [Link]

  • Filo. (n.d.). Mechanism of nucleophilic substitution in halogenoalkanes Questions with Solutions. Retrieved from [Link]

  • Gauth. (n.d.). Solved:[5] (iii) A student investigates the alkaline hydrolysis of this compound using the sa [Chemistry]. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

Sources

Application Note & Protocol: The Strategic Synthesis of n-Propylamine from 1-Chloropropane for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

n-Propylamine is a foundational building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including local anesthetics like Prilocaine and antidiabetic medications such as Chlorpropamide[1]. Its utility as a primary amine makes it a versatile intermediate for constructing more complex molecular architectures[1][2]. This document provides a detailed guide for the synthesis of n-propylamine using 1-chloropropane as a readily available and reactive precursor. We will explore the predominant synthetic routes—direct ammonolysis and the Gabriel synthesis—offering in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Role of Propyl-Moiety in Pharmaceuticals

The introduction of an n-propyl group is a common strategy in drug design to modulate lipophilicity, receptor binding affinity, and metabolic stability. This compound (n-propyl chloride) serves as an efficient and economically viable source for this propyl group, primarily due to its reactivity in nucleophilic substitution reactions[3]. The conversion of this compound to n-propylamine is a critical transformation, providing a gateway to a wide array of pharmaceutical intermediates[4][5]. The quality and purity of the resulting n-propylamine are paramount, directly impacting the efficacy and safety profile of the final API[1]. This note focuses on providing robust and reproducible methods to achieve high-purity n-propylamine suitable for pharmaceutical development pipelines.

Primary Synthetic Route: Direct Ammonolysis of this compound

Direct ammonolysis is the most straightforward method for synthesizing n-propylamine from this compound. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.

Chemical Principles & Mechanistic Insight

In this reaction, ammonia (NH₃), acting as the nucleophile, attacks the electrophilic carbon atom of this compound that is bonded to the chlorine atom[6]. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, while the carbon-chlorine bond breaks, displacing a chloride ion as the leaving group[7].

Reaction: CH₃CH₂CH₂Cl + NH₃ → CH₃CH₂CH₂NH₂ + HCl[7]

A critical challenge in this synthesis is over-alkylation . The product, n-propylamine, is also a nucleophile and can compete with ammonia to react with unreacted this compound. This subsequent reaction leads to the formation of di-n-propylamine (a secondary amine) and tri-n-propylamine (a tertiary amine), reducing the yield of the desired primary amine[8].

Causality Behind Protocol Design: To mitigate this, the reaction is conducted using a large excess of ammonia. Le Châtelier's principle dictates that a high concentration of the ammonia reactant favors the initial reaction, statistically ensuring that a this compound molecule is more likely to encounter and react with an ammonia molecule than with an n-propylamine molecule[8][9]. The reaction is typically performed in a sealed, high-pressure vessel due to the volatility of ammonia and the need for elevated temperatures to achieve a practical reaction rate[8].

Experimental Workflow: Ammonolysis

Ammonolysis_Workflow

Detailed Protocol: Ammonolysis

Materials:

  • This compound (99%+)

  • Anhydrous Ethanol

  • Ammonia gas or concentrated aqueous solution

  • Sodium Hydroxide (NaOH) pellets

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • High-pressure autoclave or sealed reaction vessel with pressure gauge and heating mantle

Procedure:

  • Reagent Preparation: Prepare a saturated solution of ammonia in anhydrous ethanol at 0°C in a fume hood. This is the ethanolic ammonia reagent. A significant excess (e.g., 10-20 molar equivalents relative to this compound) should be prepared.

  • Reaction Setup: To a high-pressure autoclave, add this compound (1.0 mole). Carefully add the cold ethanolic ammonia solution (10-20 moles).

  • Reaction Execution: Seal the autoclave securely. Heat the vessel to 150-180°C. Monitor the internal pressure. Maintain this temperature for 6-12 hours. Rationale: The elevated temperature provides the necessary activation energy for the S_N2 reaction, while the sealed vessel contains the volatile reactants.

  • Work-up - Quenching: After the reaction period, cool the autoclave to room temperature and then further in an ice bath. Slowly and carefully vent the excess ammonia pressure in a well-ventilated fume hood.

  • Work-up - Basification: Transfer the reaction mixture to a round-bottom flask. Add a concentrated aqueous solution of NaOH or solid pellets portion-wise with cooling until the solution is strongly basic (pH > 12). Rationale: This step neutralizes the ammonium chloride salt formed and deprotonates the propylamine hydrochloride, liberating the free n-propylamine base, which is more soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the n-propylamine with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude n-propylamine by fractional distillation. n-Propylamine has a boiling point of approximately 48°C. Collect the fraction boiling at this temperature.

  • Analysis: Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Alternative Route: The Gabriel Synthesis

The Gabriel synthesis is an elegant, multi-step method that avoids the problem of over-alkylation, making it ideal for producing high-purity primary amines.[10]

Chemical Principles & Mechanistic Insight

This method utilizes potassium phthalimide as a surrogate for an ammonia anion (H₂N⁻)[10]. The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, making the N-H proton acidic (pKa ≈ 8.3) and easily removable by a base[11].

Step 1: N-Alkylation. The resulting phthalimide anion is a potent nucleophile that attacks this compound in an S_N2 reaction to form N-propylphthalimide. Critically, the resulting product is not nucleophilic, preventing any further alkylation reactions[11].

Step 2: Amine Liberation. The primary amine is then liberated from the N-propylphthalimide. While acidic hydrolysis can be used, it often requires harsh conditions[11]. The Ing-Manske procedure, which uses hydrazine (N₂H₄), is more common and proceeds under milder conditions[10]. Hydrazine attacks the carbonyl carbons, ultimately cleaving the C-N bonds and releasing the primary amine, while forming a stable phthalhydrazide precipitate[10][12].

Experimental Pathway: Gabriel Synthesis

Gabriel_Synthesis

Detailed Protocol: Gabriel Synthesis

Materials:

  • Potassium Phthalimide

  • This compound (99%+)

  • Dimethylformamide (DMF), anhydrous

  • Hydrazine monohydrate

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • N-Alkylation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium phthalimide (1.0 mole) in anhydrous DMF (500 mL). Add this compound (1.1 moles).

  • Reaction Execution: Heat the mixture to 80-90°C and maintain for 4-6 hours with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Isolation of Intermediate: After cooling, pour the reaction mixture into cold water. The N-propylphthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Hydrazinolysis (Amine Liberation): Suspend the dried N-propylphthalimide (1.0 mole) in ethanol (500 mL) in a round-bottom flask with a reflux condenser. Add hydrazine monohydrate (1.2 moles).

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form[10].

  • Work-up - Amine Isolation: Cool the mixture to room temperature. Acidify with concentrated HCl to dissolve any remaining solids and protonate the amine. Filter to remove the phthalhydrazide precipitate.

  • Work-up - Product Extraction: Transfer the filtrate to a flask and evaporate the ethanol. Add water to the residue, then make the solution strongly basic (pH > 12) with a concentrated NaOH solution. Extract the liberated n-propylamine with diethyl ether.

  • Purification & Analysis: Dry, concentrate, and purify the n-propylamine via fractional distillation as described in the ammonolysis protocol (Section 2.3, steps 7-9).

Comparative Analysis of Synthetic Routes

The choice between ammonolysis and the Gabriel synthesis depends on the specific requirements of the project, such as scale, required purity, and cost considerations.

ParameterDirect AmmonolysisGabriel Synthesis
Primary Advantage Economical, fewer steps.High selectivity for primary amine, avoids over-alkylation.
Primary Disadvantage Produces a mixture of primary, secondary, and tertiary amines.More steps, higher reagent cost (phthalimide, hydrazine).
Reaction Conditions High pressure, high temperature (150-180°C).Moderate temperatures (reflux in DMF/Ethanol).
Reagent Stoichiometry Large excess of ammonia required.Near-stoichiometric use of this compound.
Yield of Primary Amine Variable, depends heavily on reaction control.Generally high and predictable.
Work-up Complexity Requires careful fractional distillation to separate amine mixture.Involves filtration of solids; separation is often simpler.
Ideal Application Large-scale industrial production where separation is feasible.Laboratory and pharmaceutical synthesis requiring high purity.

Safety and Handling

  • This compound: Highly flammable liquid and vapor[4][13]. Irritating to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[14][15][16].

  • Ammonia: Corrosive and toxic gas with a pungent odor. Can cause severe respiratory irritation. Work in a well-ventilated area and handle with extreme care.

  • n-Propylamine: Flammable liquid and vapor with a strong, ammonia-like odor. Corrosive and can cause burns to skin and eyes. Respiratory irritant.

  • Hydrazine: Highly toxic and a suspected carcinogen. Handle with extreme caution using appropriate engineering controls and PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work[13][14][15][16].

Conclusion

The synthesis of n-propylamine from this compound is a well-established and vital process in pharmaceutical manufacturing. Direct ammonolysis offers an economically viable, high-throughput route, provided that efficient purification infrastructure is in place to manage the resulting amine mixture. For applications demanding the highest purity and selectivity, the Gabriel synthesis provides a robust and reliable alternative that completely circumvents the issue of over-alkylation. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently produce high-quality n-propylamine to advance their drug development programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Pharmaceutical Synthesis: A Key Intermediate.
  • Ataman Kimya. MONO-N-PROPYLAMINE.
  • Filo. Nucleophilic substitution Reaction of ammonia with 1 chloropropane. (2025-03-25).
  • NINGBO INNO PHARMCHEM CO.,LTD. Propylamine: A Key Intermediate for Agrochemicals and Pharmaceuticals.
  • Ningbo Inno Pharmchem Co.,Ltd. Exploring Propylamine: Properties, Applications, and Manufacturing Insights.
  • Brainly.com. [FREE] Draw the mechanism for the reaction of this compound with ethanolic ammonia to form propylamine. Write a -. (2025-06-02).
  • Gauth. Solved: Ammonia reacts with 1 -chloropropane to form propylamine. Name and outline the mechanism.
  • Ataman Kimya. N-PROPYLAMINE.
  • Mr Cole Chemistry. Nucleophilic Substitution 1.
  • ChemicalBook. This compound - Safety Data Sheet. (2025-09-27).
  • Ningbo Inno Pharmchem Co.,Ltd. This compound: Comprehensive Overview and Applications.
  • BASF Product Finder. Propylamine | CAS No. 107-10-8.
  • Doc Brown's Chemistry. nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines.
  • Sigma-Aldrich. This compound - Safety Data Sheet. (2015-11-06).
  • Cole-Parmer. Material Safety Data Sheet - this compound, 99%.
  • Wikipedia. Gabriel synthesis.
  • Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. (2025-06-05).
  • Fisher Scientific. SAFETY DATA SHEET - this compound. (2023-09-22).
  • Autech. N-Propylamine Hydrochloride CAS 556-53-6: Your Essential Pharmaceutical Intermediate.
  • Chemistry Steps. The Gabriel Synthesis.
  • J&K Scientific LLC. Gabriel Synthesis. (2025-02-23).
  • Chemistry LibreTexts. Gabriel Synthesis. (2023-01-22).
  • YouTube. Nucleophilic substitution reactions with ammonia. (2015-05-10).

Sources

Application Notes & Protocols: The Strategic Use of 1-Chloropropane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 1-chloropropane as a versatile and fundamental building block in the synthesis of agricultural chemicals. We move beyond a simple recitation of facts to deliver field-proven insights into the causality behind experimental choices, protocol validation, and troubleshooting. This document details the strategic application of this compound as an n-propylating agent, focusing on the formation of ether, amine, and thioether linkages crucial to the bioactivity of many herbicides and fungicides. Detailed, step-by-step protocols for key transformations and a case study on the synthesis of a prochloraz analogue are provided to bridge theory with practical application.

Introduction: this compound as a Strategic Alkylating Agent

This compound (n-propyl chloride) is a primary alkyl halide widely utilized in organic synthesis as a source of the n-propyl group.[1][2][3] Its utility in agrochemical development stems from its predictable reactivity in nucleophilic substitution reactions (SN2), allowing for the precise introduction of an n-propyl moiety onto various molecular scaffolds.[1][4] This functional group can be critical for modulating a molecule's lipophilicity, steric profile, and binding affinity to target enzymes or proteins in weeds and fungi.[5][6]

The chlorine atom, being a competent leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by a range of nucleophiles, including phenols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation).[4][7] This reactivity profile makes this compound an essential tool for lead optimization and the development of novel active ingredients.[3]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 540-54-5 [2][8]
Molecular Formula C₃H₇Cl [9]
Molecular Weight 78.54 g/mol [9]
Appearance Colorless liquid [2][10]
Boiling Point 46-47 °C (115-117 °F) [9][10]
Melting Point -123 °C (-189 °F) [9][10]
Density 0.892 g/mL at 25 °C [2][10]
Flash Point -18 °C (-0.4 °F) [10]

| Solubility | Slightly soluble in water; miscible with alcohol and ether. |[3][4][8] |

Core Synthetic Strategy: Nucleophilic Aliphatic Substitution (SN2)

The primary value of this compound in synthesis is its participation in the SN2 reaction. This is a single-step process where a nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride ion is displaced simultaneously.

Causality Behind SN2 Dominance: As a primary alkyl halide, this compound is sterically unhindered, which greatly favors the backside attack characteristic of the SN2 mechanism. Competing elimination (E2) reactions can occur, particularly with sterically bulky or strong bases, but are generally minimized under standard alkylation conditions.

Caption: Generalized SN2 mechanism for the alkylation of a nucleophile (Nu:⁻) with this compound.

Protocol: O-Alkylation for Synthesis of n-Propyl Aryl Ethers

The formation of an ether linkage is fundamental to the structure of many herbicides, particularly those in the aryloxyphenoxypropionate class.[6] The Williamson ether synthesis is the authoritative method for this transformation.

Expertise & Causality: This protocol utilizes a phenol as the nucleophile. The phenolic proton is acidic and must be removed by a base to generate the more potent nucleophile, the phenoxide anion. The choice of base is critical: a weak base like potassium carbonate (K₂CO₃) is often sufficient and minimizes side reactions, while a strong base like sodium hydride (NaH) can be used for less reactive phenols but requires anhydrous conditions. A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the cation of the base without solvating the nucleophile, thus maximizing its reactivity.[11][12]

Detailed Protocol 3.1: Synthesis of 4-n-Propoxyphenol
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (11.0 g, 0.1 mol), potassium carbonate (15.2 g, 0.11 mol), and acetone (100 mL).

  • Addition of Alkylating Agent: Add this compound (8.64 g, 0.11 mol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted hydroquinone. Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-n-propoxyphenol.

Caption: Experimental workflow for the Williamson ether synthesis using this compound.

Protocol: N-Alkylation for Synthesis of n-Propyl Amines

The N-alkylation of primary or secondary amines is a cornerstone reaction for producing a vast array of bioactive compounds, including many herbicides and fungicides.[13][14][15] The fungicide prochloraz, for example, contains a critical N-propyl group.[16]

Trustworthiness & Self-Validation: A key challenge in N-alkylation is preventing overalkylation, where the desired secondary amine product reacts further to form a tertiary amine.[14] This protocol incorporates two self-validating checks:

  • Stoichiometry: Using a slight excess of the starting amine can favor mono-alkylation.

  • Monitoring: Careful TLC or GC-MS monitoring allows the reaction to be stopped once the primary starting material is consumed, minimizing the formation of the tertiary product.

Detailed Protocol 4.1: Synthesis of a Prochloraz Precursor Analogue

This protocol describes the synthesis of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, a key intermediate in the synthesis of the fungicide prochloraz.[17][18]

  • Reagent Setup: In a sealed pressure vessel, combine N-[2-(2,4,6-trichlorophenoxy)ethyl]amine (10.0 g, 0.038 mol), anhydrous potassium carbonate (7.9 g, 0.057 mol), and acetonitrile (75 mL).

  • Addition of Alkylating Agent: Add this compound (3.6 g, 0.046 mol) to the suspension.

  • Reaction: Seal the vessel and heat the mixture to 80 °C with vigorous stirring for 16-24 hours. The progress should be monitored by GC-MS to track the disappearance of the starting amine and the appearance of the desired product.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic solids.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude N-propylated product, which can be further purified by chromatography if necessary.

Protocol: S-Alkylation for Synthesis of n-Propyl Thioethers

Thioether (sulfide) linkages are present in various classes of pesticides, contributing to their metabolic stability and biological activity.[19][20] The reaction of a thiol with an alkyl halide is analogous to the Williamson ether synthesis.

Expertise & Causality: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. Consequently, S-alkylation reactions are often faster and can be performed under milder conditions. A weaker base, such as triethylamine (TEA), is often sufficient to deprotonate the thiol to the highly nucleophilic thiolate anion.

Detailed Protocol 5.1: Synthesis of n-Propyl Phenyl Sulfide
  • Reagent Setup: To a 100 mL flask under a nitrogen atmosphere, add thiophenol (5.5 g, 0.05 mol) and ethanol (40 mL).

  • Base Addition: Add triethylamine (5.1 g, 0.05 mol) to the solution and stir for 10 minutes at room temperature.

  • Alkylation: Add this compound (4.3 g, 0.055 mol) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 6 hours. Monitor by TLC until the thiophenol spot is no longer visible.

  • Work-up: Remove the solvent under reduced pressure. Add water (50 mL) and extract the product with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with 1M HCl (30 mL), then with saturated sodium bicarbonate solution (30 mL), and finally with brine (30 mL). Dry over anhydrous MgSO₄, filter, and concentrate to give the desired n-propyl phenyl sulfide.

Safety, Handling, and Waste Disposal

This compound is a highly flammable liquid and vapor and is harmful if inhaled or swallowed.[8][9][10][21] All manipulations must be conducted in a well-ventilated fume hood, away from heat, sparks, or open flames.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat at all times.[8][9]

  • Handling: Use non-sparking tools and ground/bond containers when transferring material to prevent static discharge.[8][10] Keep containers tightly closed when not in use.[9]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[9][10]

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[21][22]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[22]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive nucleophile (insufficiently deprotonated).2. Low reaction temperature.3. Deactivated alkyl halide.1. Use a stronger base or ensure anhydrous conditions for strong bases (e.g., NaH).2. Increase reaction temperature, potentially using a higher-boiling solvent.3. Check the purity of this compound; use a fresh bottle.
Formation of Side Products (e.g., Elimination) 1. Base is too strong or sterically hindered.2. High reaction temperature.1. Switch to a weaker, non-hindered base (e.g., K₂CO₃ instead of t-BuOK).2. Run the reaction at the lowest effective temperature.
Overalkylation (in N-Alkylation) The mono-alkylated product is more nucleophilic than the starting amine.1. Use an excess of the starting amine (2-3 equivalents).2. Monitor the reaction closely and stop it once the starting material is consumed.3. Add the this compound slowly to the reaction mixture.
Difficult Purification Product and starting material have similar polarity.1. Ensure the reaction goes to completion to consume the starting material.2. Use an extractive work-up with acid/base washes to remove unreacted starting materials (e.g., acidic phenols or basic amines).

References

  • Vertex AI Search. (n.d.). This compound CAS 540-54-5: Synthesis, Applications, and Safety Profile in Organic Chemistry.
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.
  • Quick Company. (n.d.). A Process For Preparation Of Pendimethal In.
  • Aldrich. (2015, November 6). This compound - Safety Data Sheet.
  • Tandfonline. (2009, June 1). A Novel Synthesis of Pendimethalin.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - this compound.
  • ChemicalBook. (n.d.). Prochloraz synthesis.
  • AERU, University of Hertfordshire. (n.d.). Prochloraz (Ref: BTS 40542).
  • ResearchGate. (n.d.). Reaction scheme for the synthesis of pendimethalin.
  • ACS Publications. (2019, July 19). Synthesis and Structural Characterization of a Ubiquitous Transformation Product (BTS 40348) of Fungicide Prochloraz. Journal of Agricultural and Food Chemistry.
  • ECHEMI. (n.d.). This compound SDS, 540-54-5 Safety Data Sheets.
  • Google Patents. (n.d.). US5705698A - Process for the production of pendimethalin and iso-pendimethalin.
  • Harper College. (n.d.). This compound, 99% MSDS# 71661.
  • MDPI. (n.d.). Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids.
  • Google Patents. (n.d.). CN101851167B - Method for synthesizing prochloraz intermediate.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Comprehensive Overview and Applications.
  • BOC Sciences. (2024, August 16). This compound (CAS 540-54-5) | Leading Supplier & Manufacturer.
  • Niir Project Consultancy Services. (n.d.). How to Start a Pendimethalin Manufacturing Business?.
  • Solubility of Things. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • Scilit. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation with 4-(1-Chloropropan-2-yl)morpholine.
  • PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification.
  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
  • BenchChem. (n.d.). Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine.
  • Google Patents. (n.d.). US4700005A - Preparation of phenolic ethers.
  • Chemical Processing. (2024, September 5). Mastering the Properties and Applications of n-Propyl Ether for Global Chemical Buyers.
  • ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • Doubtnut. (2020, April 19). Choose the best synthesis of phenyl n- propyl ether. YouTube.
  • Sarthaks eConnect. (2019, December 21). Choose the best synthesis of phenyl n- propyl ether.
  • ResearchGate. (n.d.). Efficient synthesis of chloromethylthiocyanate for use in fungicide production.
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.
  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-.
  • Google Patents. (n.d.). WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane.
  • PubMed. (2022, September 14). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues.
  • Oncohema Key. (2016, May 27). Alkylating Agents.
  • MDPI. (n.d.). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors.
  • ResearchGate. (n.d.). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives.
  • JOCPR. (n.d.). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropane) Carboxylic Acid Derivatives of 1,2,4-Triazoles and their Fungicidal Activity.
  • NCBI Bookshelf. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition.
  • MDPI. (n.d.). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.

Sources

Application Notes and Protocols for 1-Chloropropane in Specialty Chemical Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloropropane (n-propyl chloride), a colorless and flammable liquid, serves as a versatile and fundamental building block in the synthesis of a wide array of specialty chemicals.[1] As a primary alkyl halide, its reactivity is dominated by nucleophilic substitution pathways, making it an ideal precursor for introducing the n-propyl group into various molecular scaffolds.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will explore its utility in key synthetic transformations, including Friedel-Crafts alkylations, Grignard reagent formation, Williamson ether synthesis, and the production of amines. Each section elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes critical safety considerations for handling this reactive intermediate.

Physicochemical Properties and Safety Overview

A thorough understanding of the physical properties and hazards of this compound is paramount for its safe and effective use in a laboratory setting.

Data Summary
PropertyValueReference
CAS Number 540-54-5[4][5]
Molecular Formula C₃H₇Cl[5]
Molecular Weight 78.54 g/mol [6]
Appearance Colorless liquid[1][4]
Odor Faint, sweet, chloroform-like[3][4][5]
Boiling Point 46.6 °C[4][6]
Melting Point -122 °C
Density 0.89 g/cm³ at 20 °C
Solubility in Water Slightly soluble (approx. 2.7 g/L at 20 °C)[3][4]
Flash Point < -18 °C (closed cup)[4]
Autoignition Temp. 520 °C
Critical Safety and Handling Protocols

This compound is a highly flammable liquid and poses several health hazards.[6][7] Strict adherence to safety protocols is mandatory.

  • Fire Hazard: As a liquid with a very low flash point, this compound is a dangerous fire risk.[7][8] All operations should be conducted away from ignition sources (open flames, sparks, hot surfaces).[8][9] All equipment, including containers and transfer lines, must be properly grounded to prevent static discharge.[7][10] Use non-sparking tools for all manipulations.[8][10] For fires, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[7]

  • Health Hazards: Inhalation of high concentrations can cause dizziness, headaches, and central nervous system depression.[4] It is an irritant to the skin, eyes, and respiratory system.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-resistant lab coats, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles.[9] All work must be performed in a well-ventilated chemical fume hood.[8][9]

  • Storage: Store in original, tightly sealed containers in a cool, dry, well-ventilated, and approved flame-proof area.[4][8] Protect containers from physical damage and check regularly for leaks.[8] Recommended storage temperature is often refrigerated (+4°C).[4]

  • Spill Management: In case of a spill, eliminate all ignition sources immediately.[7] Absorb the spill with dry earth, sand, or another non-combustible absorbent material and transfer it to a sealed container for disposal.[7]

Application in Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching alkyl substituents to aromatic rings. While seemingly straightforward, the reaction of this compound with benzene demonstrates a critical mechanistic principle: carbocation rearrangement.

Mechanistic Insight: The Hydride Shift

When this compound reacts with a Lewis acid like aluminum chloride (AlCl₃), the initial electrophile formed is the primary n-propyl carbocation. This primary carbocation is highly unstable and rapidly rearranges via a 1,2-hydride shift to form the more stable secondary isopropyl carbocation.[11][12] It is this rearranged, more stable carbocation that acts as the predominant electrophile, leading to isopropylbenzene (cumene) as the major product, rather than the expected n-propylbenzene.[11][13]

G cluster_0 Step 1: Carbocation Formation & Rearrangement cluster_1 Step 2: Electrophilic Aromatic Substitution 1-CP This compound p_carb Primary Carbocation (n-propyl, unstable) 1-CP->p_carb + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) s_carb Secondary Carbocation (isopropyl, stable) p_carb->s_carb 1,2-Hydride Shift Arenium Arenium Ion Intermediate (Resonance Stabilized) s_carb->Arenium + Benzene Benzene Benzene Product Isopropylbenzene (Cumene) Arenium->Product - H⁺

Caption: Friedel-Crafts alkylation workflow with this compound.

Protocol: Synthesis of Isopropylbenzene (Cumene)

This protocol describes the alkylation of benzene with this compound. Extreme caution is required due to the carcinogenic nature of benzene and the reactivity of AlCl₃.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a trap), a pressure-equalizing dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried and assembled under a moisture-free atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: In the flask, place anhydrous aluminum chloride (e.g., 0.15 mol). To the dropping funnel, add a solution of this compound (e.g., 0.1 mol) in a large excess of dry benzene (e.g., 1.0 mol). Using a large excess of the aromatic substrate helps to minimize polyalkylation.[12]

  • Reaction Execution: Cool the flask in an ice bath. Begin stirring and add the this compound/benzene solution dropwise to the stirred suspension of AlCl₃ at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution (HCl) ceases.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel. The organic layer is washed sequentially with cold dilute HCl, water, 5% sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂), filter, and remove the excess benzene by distillation. The final product, isopropylbenzene, is purified by fractional distillation.

Precursor for Grignard Reagents

This compound is an effective starting material for the synthesis of propylmagnesium chloride, a potent Grignard reagent. These organometallic compounds are invaluable for creating new carbon-carbon bonds, acting as powerful nucleophiles that react with a wide range of electrophiles, most notably carbonyl compounds.[2][14]

Mechanistic Overview

The reaction involves the insertion of magnesium metal into the carbon-chlorine bond. This process reverses the polarity of the propyl group's alpha-carbon from electrophilic to strongly nucleophilic. The reaction must be conducted in an anhydrous ether solvent (e.g., diethyl ether or THF), which stabilizes the Grignard reagent.[15]

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Reaction with Ketone 1-CP This compound Grignard Propylmagnesium Chloride (Grignard Reagent) 1-CP->Grignard Mg Magnesium Turnings Mg->Grignard Solvent Anhydrous Ether Solvent->Grignard stabilizes Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide + Ketone Ketone Ketone (e.g., Acetone) Alcohol Tertiary Alcohol Product Alkoxide->Alcohol + H₃O⁺ Workup Acidic Work-up (H₃O⁺) G Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide + NaH - H₂ Base Strong Base (e.g., NaH) TS SN2 Transition State Alkoxide->TS 1-CP This compound 1-CP->TS Ether Propyl Ether (R-O-Propyl) TS->Ether Salt NaCl TS->Salt

Caption: The SN2 mechanism of the Williamson ether synthesis.

Protocol: Synthesis of Ethyl Propyl Ether
  • Alkoxide Formation: In a flask under an inert atmosphere, add sodium hydride (NaH, 1.1 eq, as a mineral oil dispersion) to anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath. Slowly add absolute ethanol (1.0 eq) dropwise. Stir the mixture at room temperature until hydrogen evolution ceases, indicating complete formation of sodium ethoxide.

  • Nucleophilic Substitution: Add this compound (1.05 eq) to the sodium ethoxide suspension.

  • Reaction Completion: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the reaction progress by TLC or GC until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature and cautiously quench by adding water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. The product, ethyl propyl ether, is a volatile liquid and can be carefully isolated by fractional distillation.

Synthesis of Amines and Quaternary Ammonium Salts

This compound is a key reagent for the synthesis of n-propylamine and its derivatives through nucleophilic substitution with ammonia or other amines. [2]This reaction can be controlled to favor the primary amine or driven to completion to form quaternary ammonium salts, which have applications as phase-transfer catalysts and surfactants. [16][17]

Reaction Control: Primary Amine vs. Quaternary Salt

The reaction of this compound with ammonia is a classic example of nucleophilic substitution. [18]The initially formed primary amine (n-propylamine) is also a nucleophile and can react further with this compound to yield secondary and tertiary amines, and ultimately a quaternary ammonium salt. To selectively produce the primary amine, a large excess of ammonia is used, which ensures that a molecule of this compound is statistically more likely to encounter an ammonia molecule than a propylamine molecule. [19][20]Conversely, to produce the quaternary salt, a tertiary amine is treated with at least one equivalent of this compound. This final alkylation step is known as the Menschutkin reaction. [17]

G NH3 Ammonia (NH₃) Primary Primary Amine (Propylamine) NH3->Primary + 1-CP 1-CP1 This compound Secondary Secondary Amine (Dipropylamine) Primary->Secondary + 1-CP 1-CP2 This compound Tertiary Tertiary Amine (Tripropylamine) Secondary->Tertiary + 1-CP 1-CP3 This compound Quat Quaternary Ammonium Salt [N(Propyl)₄]⁺Cl⁻ Tertiary->Quat + 1-CP 1-CP4 This compound

Caption: Stepwise alkylation of ammonia to form a quaternary salt.

Protocol: Synthesis of n-Propylamine
  • Reactor Setup: Place a solution of ethanolic ammonia (a large molar excess, e.g., 10-20 eq) in a sealed pressure vessel or autoclave equipped with a stirrer.

  • Reagent Addition: Add this compound (1.0 eq) to the vessel.

  • Reaction: Seal the vessel and heat it to a temperature of approximately 100-150 °C. The elevated pressure and temperature accelerate the reaction.

  • Work-up: After cooling, vent the excess ammonia in a fume hood. Add aqueous NaOH to the reaction mixture to deprotonate the ammonium salt and liberate the free amine.

  • Purification: Extract the amine into an organic solvent like ether. Dry the organic layer and purify the n-propylamine by distillation.

Protocol: Synthesis of Tetrapropylammonium Chloride
  • Reaction Setup: In a round-bottom flask, dissolve tripropylamine (1.0 eq) in a suitable solvent like acetonitrile.

  • Alkylation: Add this compound (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours to days. The quaternary ammonium salt, being ionic, will often precipitate from the solution as a white solid.

  • Isolation: Cool the reaction mixture. Collect the solid product by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Drying: Dry the purified tetrapropylammonium chloride in a vacuum oven.

References

  • This compound CAS 540-54-5: Synthesis, Applications, and Safety Profile in Organic Chemistry. (n.d.). Google Cloud.
  • This compound 540-54-5 wiki. (n.d.). Google Cloud.
  • The Role of this compound in Pharmaceutical Synthesis: A Key Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). CAMEO Chemicals - NOAA.
  • (1Z)-1-Chloropropene. (n.d.). Synquest Labs.
  • This compound. (2023, May 25). CymitQuimica.
  • This compound - Safety Data Sheet. (2025, September 27). ChemicalBook.
  • This compound. (n.d.). Synquest Labs.
  • This compound. (n.d.). Solubility of Things.
  • Application Notes and Protocols for the Industrial Manufacturing of this compound. (n.d.). Benchchem.
  • This compound (CH_3CH_2CH_2Cl) can react with ethanolic ammonia, to form an amine. (n.d.). Gauth.
  • Why Friedel-Craft alkylation of benzene with this compound gives... (2022, March 25). Transtutors.
  • Friedel–Crafts alkylation of benzene with 1,1-d2-1-chloropropane. (n.d.). Canadian Science Publishing.
  • Selesai:this compound reacts with KCN in ethanol under reflux to form HH. Grignard reagent ( 1-. (n.d.). Gauth.
  • Friedel Craft Alkylation - hydrocarbons. (2017, March 4). Chemistry Stack Exchange.
  • CAS 540-54-5: this compound. (n.d.). CymitQuimica.
  • How are quaternary ammonium salts synthesized?. (2015, November 9). Quora.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • What do we get when aniline is reacted with this compound in the presence of AlCl3?. (2018, March 16). Quora.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • 540-54-5, this compound Formula. (n.d.). ECHEMI.
  • This compound is reacted with excess ammonia, \mathrm{NH}_3, in ethanol.. (2021, January 1). Filo.
  • 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2025, January 29). LibreTexts.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • Haloalkanes and Haloarenes. (n.d.). Samagra.
  • Williamson Ether Synthesis. (n.d.). ChemTalk.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison.
  • Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. (n.d.). NIH.
  • 18.2 Friedel Crafts Alkylation and Acylation. (2021, March 4). YouTube.
  • Quaternary Ammonium Salts: Definition, Preparation, Applications. (2023, November 8). Science Info.
  • Synthesis of Arylpropylanrines. I. From My1 Chloride. (n.d.). Journal of the American Chemical Society.
  • This compound. (n.d.). PubChem - NIH.
  • Microwave Synthesis of Quaternary Ammonium Salts. (n.d.). PMC - NIH.
  • 1-Chlorpropane for synthesis 540-54-5. (n.d.). Sigma-Aldrich.
  • Scheme 1 Synthesis of quaternary ammonium salts. (n.d.). ResearchGate.
  • A reaction occurs when a sample of this compound is heated under reflux.. (2021, January 1). Filo.
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020, February 20). Leah4Sci.

Sources

Troubleshooting & Optimization

Challenges in 1-Chloropropane reactions and solutions for researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of 1-Chloropropane Chemistry

Welcome to the technical support guide for this compound (n-propyl chloride). As a fundamental building block in organic synthesis, this compound is invaluable for introducing the n-propyl group in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] However, its utility is coupled with a unique set of challenges. As a primary alkyl chloride, its reactivity profile is governed by a delicate interplay between nucleophilic substitution (Sₙ2) and base-induced elimination (E2) pathways.[2][3]

This guide is structured to function as a direct line to a seasoned application scientist. It moves beyond simple protocols to address the common points of failure in experimental design. Here, we will dissect the causality behind reaction outcomes, providing you with the troubleshooting frameworks and validated protocols necessary to optimize your synthetic strategies and ensure the integrity of your results.

Critical Safety & Handling Protocol

Before initiating any experiment, it is imperative to understand the hazards associated with this compound. It is a highly flammable liquid and vapor with a low flash point, posing a significant fire risk.[4][5] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[6]

Mandatory Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[7] Use non-sparking, explosion-proof tools and ensure all equipment is properly grounded to prevent static discharge.[6][8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a flame-retardant lab coat.[5][7]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[8] Recommended storage temperature is 2-8 °C.[7]

  • Spills: In case of a spill, remove all ignition sources. Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5]

Property Value Source
CAS Number 540-54-5[4]
Formula C₃H₇Cl[4]
Boiling Point 46-47 °C[4]
Density 0.892 g/mL at 25 °C[4]
Flash Point < -18 °C (< 0 °F)[4]
Solubility in Water 2.7 g/L at 20 °C[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Nucleophilic Substitution (Sₙ2) Reactions

Question 1: My Sₙ2 reaction with this compound is extremely slow compared to when I use 1-bromopropane. Why is this, and how can I accelerate it?

Answer: This is an expected outcome rooted in the principles of nucleophilic substitution. The rate of an Sₙ2 reaction is highly dependent on the nature of the leaving group. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). The C-Cl bond in this compound is significantly stronger than the C-Br bond in 1-bromopropane, making the chloride ion a poorer leaving group than the bromide ion. Consequently, the activation energy for the reaction is higher, and the rate is slower.[9]

Solutions:

  • Increase Temperature: Raising the reaction temperature provides the necessary energy to overcome the higher activation barrier. Refluxing the reaction is a common strategy.

  • Use a More Nucleophilic Reagent: If possible, switching to a more potent nucleophile will increase the reaction rate.

  • Incorporate a Catalyst: For certain reactions, a catalytic amount of sodium or potassium iodide can be added. The iodide ion is an excellent nucleophile and a superb leaving group. It will displace the chloride via an Sₙ2 reaction to form the more reactive 1-iodopropane in situ, which is then readily consumed by your primary nucleophile in a faster Sₙ2 reaction. This is known as the Finkelstein reaction.

  • Solvent Choice: Use a polar aprotic solvent like acetone, DMSO, or DMF. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "naked" and more reactive.[10]

Question 2: I'm attempting a Williamson ether synthesis with sodium propoxide and this compound, but my yield is low. What are the likely issues?

Answer: The Williamson ether synthesis is a classic Sₙ2 reaction, but its success with this compound hinges on carefully controlled conditions to prevent a competing elimination (E2) reaction.[11][12]

Causality & Troubleshooting Steps:

  • Competing Elimination: The alkoxide (propoxide) is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the C-Cl bond (the β-carbon), leading to the formation of propene via an E2 mechanism.[11][13] To favor substitution, run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination.[14]

  • Incomplete Deprotonation: If you are generating the alkoxide from propanol in situ, ensure you are using a sufficiently strong base (like NaH) to achieve complete deprotonation.[15] Residual alcohol is a weaker nucleophile and will slow the desired reaction.

  • Reaction Time: As discussed in Question 1, reactions with this compound are inherently slower. Low yields can sometimes be a result of insufficient reaction time.[12] Monitor the reaction by TLC or GC to ensure it has gone to completion before workup.

Section 2: The Substitution vs. Elimination Dilemma

Question 3: I need to perform a reaction with this compound and NaOH. How do I control whether I get propan-1-ol (substitution) or propene (elimination)?

Answer: This is a critical point of control in alkyl halide chemistry. The role of the hydroxide ion (OH⁻) as either a nucleophile or a base is determined almost entirely by the solvent.[2][16]

  • To Favor Substitution (Sₙ2): Use an aqueous solution of NaOH (or KOH). In water, the hydroxide ion is heavily solvated by hydrogen bonding, which "cushions" it and hinders its ability to act as a base. This promotes its behavior as a nucleophile, attacking the electrophilic carbon atom to yield propan-1-ol.[16][17][18]

  • To Favor Elimination (E2): Use an alcoholic solution of NaOH or, more commonly, potassium hydroxide (KOH). In a solvent like ethanol, the hydroxide (or ethoxide, which will be in equilibrium) is a much stronger base.[19][20] This condition strongly favors the E2 mechanism, where the base abstracts a β-hydrogen, leading to the formation of propene.[16][20]

// Edges edge [fontname = "Helvetica", fontsize = 10, color="#5F6368"]; {"this compound", "Base_Nuc"} -> "Conditions" [style=invis]; "Conditions" -> "SN2_Node" [label=" Aqueous\n (e.g., H₂O)\n Lower Temp."]; "Conditions" -> "E2_Node" [label=" Alcoholic\n (e.g., EtOH)\n Higher Temp."]; "SN2_Node" -> "Substitution_Product"; "E2_Node" -> "Elimination_Product"; } enddot Caption: Decision workflow for substitution vs. elimination.

Section 3: Grignard Reagent Formation

Question 4: My Grignard reaction using this compound and magnesium turnings in diethyl ether is failing to initiate. What troubleshooting steps should I take?

Answer: The formation of a Grignard reagent is notoriously sensitive to reaction conditions.[21] The surface of the magnesium metal is typically coated with a passivating layer of magnesium oxide, which prevents the reaction. The primary goal of initiation is to break through this layer.

Troubleshooting Protocol:

  • Ensure Absolute Anhydrous Conditions: This is the most critical factor. Grignard reagents are powerful bases and will be instantly quenched by even trace amounts of water or other protic sources (e.g., alcohols).[21][22]

    • Action: Flame-dry all glassware under a vacuum or high-purity nitrogen/argon stream immediately before use. Use freshly opened anhydrous ether or ether distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Activate the Magnesium:

    • Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings with a glass stirring rod inside the reaction flask. This exposes fresh, unoxidized metal surfaces.

    • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The iodine reacts with the surface to form MgI₂, which helps to etch away the oxide layer. A small amount of 1,2-dibromoethane can also be used; it reacts to form ethylene gas and MgBr₂, visibly cleaning the metal surface.

  • Initiation Technique: Add only a small portion of your this compound solution to the activated magnesium. Do not add all of it at once. Look for signs of reaction (gentle bubbling, cloudiness, or heat generation). A gentle warming with a heat gun may be required, but be cautious with the flammable ether. Once the reaction starts, it is typically exothermic, and you can then add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

Section 4: Isomerization and Side Reactions

Question 5: Can this compound rearrange to 2-chloropropane under my reaction conditions?

Answer: Yes, isomerization is a potential side reaction, though it is less common than substitution or elimination under standard nucleophilic conditions.

  • Lewis Acid Catalysis: The most direct way to cause this rearrangement is by heating with a Lewis acid, such as aluminum chloride (AlCl₃).[23] The Lewis acid can facilitate the removal of the chloride ion to form a primary carbocation, which then rapidly rearranges via a hydride shift to the more stable secondary carbocation. Recapture of the chloride ion then yields 2-chloropropane. Unless you are intentionally using a Lewis acid, this pathway is unlikely.

  • Via Elimination-Addition: A more common, albeit indirect, route for isomerization involves an elimination reaction to form propene, followed by the addition of HCl.[24][25] If your reaction generates both propene (via E2) and a source of H⁺ and Cl⁻ (e.g., from side reactions or workup), subsequent Markovnikov addition of HCl to the propene will yield 2-chloropropane.[26] To avoid this, use conditions that cleanly favor a single pathway (Sₙ2 or E2) and carefully control the workup procedure.

// Nodes "1CP" [label="this compound"]; "Propene" [label="Propene", fillcolor="#FBBC05"]; "2CP" [label="2-Chloropropane"]; "Base" [label="Strong Base\n(e.g., alc. KOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HCl" [label="HCl Addition\n(Markovnikov)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges "1CP" -> "Propene" [label=" E2 Elimination"]; "Propene" -> "2CP" [label=" Electrophilic Addition"];

// Invisible nodes for alignment "Base" -> "Propene" [style=dashed, arrowhead=none]; "HCl" -> "2CP" [style=dashed, arrowhead=none]; } enddot Caption: Isomerization of 1- to 2-chloropropane.

Validated Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Propyl Phenyl Ether

This protocol details the Sₙ2 reaction between sodium phenoxide and this compound. It prioritizes conditions that minimize the competing E2 elimination.

Materials:

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Diethyl ether

  • Saturated aq. NH₄Cl, Saturated aq. NaCl (brine)

  • Anhydrous MgSO₄

Procedure:

  • Safety: Conduct the entire procedure in a fume hood. NaH reacts violently with water to produce flammable H₂ gas.

  • Apparatus: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Alkoxide Formation: To the flask, add phenol (1.0 eq). Add anhydrous THF via syringe. While stirring, carefully add NaH (1.1 eq) portion-wise at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases. This confirms the formation of sodium phenoxide.

  • Sₙ2 Reaction: Add this compound (1.2 eq) to the dropping funnel and add it dropwise to the stirred solution of sodium phenoxide over 15 minutes.

  • Reflux: After addition is complete, heat the reaction mixture to a gentle reflux (~66 °C for THF). Monitor the reaction progress by TLC (e.g., using 9:1 hexanes:ethyl acetate). The reaction may require several hours (4-8 h) for completion.

  • Work-up: Cool the reaction to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure propyl phenyl ether.

Protocol 2: Formation of Propylmagnesium Chloride and Reaction with Acetone

This protocol describes the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile (acetone) to form 2-methyl-2-pentanol.[22]

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous diethyl ether

  • This compound

  • Anhydrous acetone

  • Saturated aq. NH₄Cl, 1 M HCl

  • Anhydrous Na₂SO₄

Procedure:

  • Safety: Diethyl ether is extremely flammable. Perform the reaction under an inert atmosphere (N₂ or Ar) away from ignition sources.

  • Apparatus: Assemble a flame-dried three-neck flask with a stirrer, reflux condenser (with a drying tube or N₂ inlet), and a dropping funnel.

  • Magnesium Activation: Place magnesium turnings (1.5 eq relative to this compound) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a flow of nitrogen until violet iodine vapors are observed, then allow it to cool.

  • Grignard Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether. Add ~10% of this solution to the magnesium. If the reaction does not start (indicated by bubbling/cloudiness), gently warm the flask. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir for 1 hour. The resulting gray/black solution is propylmagnesium chloride.

  • Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Prepare a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent. A thick white precipitate will form. After addition, remove the ice bath and stir at room temperature for 1 hour.

  • Work-up: Cool the flask back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise. If solids persist, 1 M HCl can be added until the solution is clear.

  • Extraction and Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield the crude tertiary alcohol, 2-methyl-2-pentanol. Purify as needed via distillation or chromatography.

References

  • Filo. (2024, December 8). A reaction occurs when a sample of 1 chloropropane is heated under reflux with sodium hydroxide dissolved in ethanol.
  • CK-12 Foundation. What is the role of the hydroxide ion in the reaction between this compound and sodium....
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Comprehensive Overview and Applications.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - this compound.
  • Aldrich. (2015, November 6). This compound - Safety Data Sheet.
  • Filo. (2025, September 16). Convert 1 chloropropane into 2 chloropropane and vice versa.
  • CymitQuimica. (2023, May 25). This compound Safety Data Sheet.
  • ChemicalBook. (2025, September 27). This compound - Safety Data Sheet.
  • Gauth. (n.d.). Show the preparation of a Grignard reagent from this compound.
  • Gauth. (n.d.). This compound is formed by the reaction of chlorine and propane. What condition is need.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Green Chemistry Perspectives on this compound Utilization.
  • Reddit. (2013, March 14). [High School Chemistry] Organic Chemistry: Reaction between this compound and Propene.
  • Wyzant. (2019, May 6). Predict the products of the following reaction and classify the type of reaction?.
  • Gauth. (n.d.). Show the mechanism for the reaction between this compound and sodium hydroxide.
  • BenchChem. (2025). Application Notes and Protocols for the Industrial Manufacturing of this compound.
  • Brainly.in. (2019, December 1). when 1 chloropropane is treated with alcohol it forms and alkene the reaction is.
  • Gauth. (n.d.). This compound reacts with KCN in ethanol under reflux to form HH.
  • Gauth. (n.d.). Name the alcohol formed when this compound reacts with water.
  • Brainly.in. (2019, August 24). chloropropane on treatment with alc. KOH produces.
  • Gauth. (n.d.). This compound reacts with KCN in ethanol under reflux to form HH. Grignard reagent of 1.
  • Anonymous Source. (n.d.). How can this compound be converted to 2-chloropropane?.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound CAS 540-54-5: Synthesis, Applications, and Safety Profile in Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Managing Elimination Side Reactions with Hindered Alkyl Halides.
  • Study.com. (n.d.). When alkanes larger than ethane are chlorinated, isomeric products are formed.
  • Machemer. (2015, May 16). Elimination reactions of haloalkanes [Video]. YouTube.
  • Allery, R. (2015, April 3). 10.2 Reactions of the halogenoalkanes (SL) [Video]. YouTube.
  • Anonymous Source. (2024, March 30). ORGANIC CHEMISTRY HACK! Converting this compound to 2-Chloropropane Made EASY! [Video]. YouTube.
  • Chegg. (2024, June 8). explain the reaction mechanism of this compound + h2o = 1-propan-1-ol + hcl as an sn2 reaction.
  • Rozlovskii, A. I. (1988, October 1).
  • Brainly.in. (2021, June 1). 1-choloropropane is heated with AlCl3 to get 2-chloropropane.
  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cole, M. (n.d.). Nucleophilic Substitution 1. Mr Cole Chemistry.
  • Mr T. (2024, March 15). Reacting this compound with KOH(aq) [Video]. YouTube.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Leah4sci. (2013, July 8). Alkyl Halide Carbon Chain Analysis for SN1 SN2 E1 E2 Reactions [Video]. YouTube.
  • Gauth. (n.d.). A student investigates the alkaline hydrolysis of this compound using the sa.
  • Quora. (2017, August 27). How could this compound be made from propane?.
  • Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.
  • Clark, J. (n.d.). ELIMINATION VERSUS SUBSTITUTION IN HALOGENOALKANES. Chemguide.
  • Organic Chemistry Class Notes. (n.d.).
  • NCERT. (n.d.). Haloalkanes and Haloarenes.
  • StudySmarter. (2022, January 4). Elimination Reactions: Definition, Example & Mechanism.

Sources

Purification methods for 1-Chloropropane in laboratory settings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides in-depth technical information, troubleshooting advice, and detailed protocols for the purification of 1-chloropropane in a laboratory setting. Our focus is on providing practical, field-proven insights to ensure the integrity of your research and development projects.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have regarding the purity and handling of this compound.

Q1: What are the typical impurities found in commercial this compound?

A1: Commercial this compound may contain several impurities depending on its manufacturing process. The most common synthesis involves the reaction of n-propyl alcohol with a chlorinating agent.[1][2] Consequently, potential impurities include:

  • Unreacted 1-Propanol: The starting material for one of the main synthesis routes.

  • 2-Chloropropane: An isomeric byproduct that is often formed.[2]

  • Water: Introduced during synthesis or absorbed from the atmosphere. This compound is slightly soluble in water (approx. 2.7 g/L at 20°C).[3][4]

  • Acidic Residues: Traces of catalysts or byproducts like hydrogen chloride (HCl) can remain.[2]

  • Propene and other organic compounds: May be present from side reactions or alternative manufacturing processes like the free-radical chlorination of propane.[2]

Q2: What are the critical physical properties to consider for purification?

A2: Effective purification, particularly by distillation, relies on differences in boiling points between this compound and its impurities. Understanding these properties is the first step in designing a robust purification protocol.

CompoundBoiling Point (°C)Rationale for Separation
This compound 46-47 °C [5]Target Compound
2-Chloropropane35-37 °C[6]Lower boiling isomer; requires fractional distillation.[7]
1-Propanol97-98 °CHigher boiling alcohol; removable by washing or distillation.
Water100 °CForms a low-boiling azeotrope with this compound.[8][9]
Propene-47.6 °CGaseous at room temperature; easily removed.

Q3: Does this compound form an azeotrope with water?

A3: Yes, this compound forms a minimum-boiling azeotrope with water.[8] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[10] This means that simple or fractional distillation of wet this compound will not yield an anhydrous product; the water will co-distill with the solvent at a temperature lower than the boiling point of pure this compound. Therefore, a chemical drying step is mandatory before final distillation.[9]

Q4: Which purification method is most appropriate for my needs?

A4: The choice of method depends on the initial purity of your material and the required final purity for your application.

  • For removing acidic impurities and water: A simple washing and drying procedure is often sufficient.

  • For removing isomeric impurities (like 2-chloropropane) or achieving high purity (>99.5%): Fractional distillation following a pre-purification wash and dry is essential.[11]

Below is a decision-making workflow to guide your choice.

G start Start with Crude this compound q1 Are acidic impurities or unreacted alcohol a concern? start->q1 wash Perform Aqueous Wash (Water, NaHCO3 soln.) q1->wash Yes q2 Is the this compound wet (cloudy appearance)? q1->q2 No wash->q2 dry Dry with Anhydrous Agent (e.g., MgSO4, CaCl2) q2->dry Yes q3 Are isomeric impurities present or is high purity (>99.5%) required? q2->q3 No dry->q3 frac_dist Perform Fractional Distillation q3->frac_dist Yes simple_dist Perform Simple Distillation q3->simple_dist No end_high High Purity this compound frac_dist->end_high end_standard Standard Purity this compound simple_dist->end_standard

Decision workflow for selecting a purification method.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the purification process.

Q5: My distilled this compound is cloudy. What went wrong?

A5: A cloudy appearance indicates the presence of water. This is a common issue and typically stems from two sources:

  • Ineffective Drying: The drying agent used was insufficient in quantity or contact time was too short. Ensure the liquid is clear before decanting or filtering it into the distillation flask.

  • Azeotropic Co-distillation: As mentioned in Q3, water forms an azeotrope with this compound.[8] If the pre-distillation drying step is skipped or incomplete, water will distill along with the product.

  • Corrective Action: Re-dry the distilled liquid with a fresh portion of anhydrous drying agent (e.g., magnesium sulfate or calcium chloride) until the liquid is completely clear.[12][13] A subsequent, careful re-distillation may be necessary.

Q6: My final product yield is significantly lower than expected. What are the potential causes?

A6: Low yield can result from mechanical losses or suboptimal technique at several stages of the process:

  • Losses during Washing: During aqueous extractions in a separatory funnel, ensure adequate time for the layers to separate completely. Incomplete separation can lead to loss of the organic layer during draining.

  • Inefficient Distillation: A distillation rate that is too rapid can lead to poor separation, requiring the collection of a broader, less pure fraction and discarding larger foreruns and tails.[11] Conversely, a very slow distillation over an extended period can lead to vapor loss.

  • Apparatus Leaks: Ensure all ground glass joints are properly sealed and clamped. Leaks in the distillation setup, especially around the condenser, can lead to significant loss of this volatile product (boiling point ~47°C).[5]

Q7: Gas Chromatography (GC) analysis of my purified product still shows a significant peak for 2-chloropropane. How can I improve the separation?

A7: The separation of this compound (boiling point 46-47°C) from 2-chloropropane (boiling point 35-37°C) is a classic example where fractional distillation is necessary due to their close boiling points.[5][6][7] If simple distillation was used, it would be ineffective. If fractional distillation was used and separation is still poor, consider the following optimizations:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates.[11]

  • Optimize the Reflux Ratio: Slow down the distillation rate. A slower rate of takeoff increases the reflux ratio within the column, allowing for more vaporization-condensation cycles and thus better separation.[14]

  • Ensure Thermal Insulation: Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient and prevent premature cooling, which would disrupt the equilibrium.[15]

Detailed Experimental Protocols

Safety First: this compound is a highly flammable liquid and is harmful if inhaled.[3][5][16] All procedures must be conducted in a well-ventilated fume hood, away from any sources of ignition.[17] Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and appropriate gloves, must be worn at all times.[18]

Protocol 1: General Purification (Washing and Drying)

This protocol is suitable for removing water, acidic impurities, and water-soluble components like residual 1-propanol.

  • Acid Wash (Optional but Recommended): Place the crude this compound in a separatory funnel. Add an equal volume of cold, concentrated sulfuric acid. Stopper the funnel and shake gently, periodically venting to release pressure. Allow the layers to separate and discard the lower sulfuric acid layer. This step helps to remove alkenes and alcohols.[19]

  • Neutralization: Wash the this compound with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[12][13] Again, shake gently with venting. Discard the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate solution. Discard the aqueous layer.

  • Drying: Transfer the washed this compound to a clean, dry Erlenmeyer flask. Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), in portions with swirling until some of the agent no longer clumps together.[12][13] Stopper the flask and let it stand for at least 30 minutes.

  • Isolation: Carefully decant or filter the dried liquid into a clean, dry storage bottle. At this stage, the this compound is suitable for many applications. For higher purity, proceed to Protocol 2.

Protocol 2: High-Purity Purification by Fractional Distillation

This protocol is performed after the general washing and drying steps described in Protocol 1.

G setup Heating Mantle Round-Bottom Flask (with dried this compound & boiling chips) Fractionating Column (e.g., Vigreux) Distillation Head with Thermometer Condenser (with cooling water) Receiving Flask (in ice bath) caption Schematic of a fractional distillation apparatus.

Schematic of a fractional distillation apparatus.
  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram above inside a fume hood. Use a heating mantle as the heat source. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[11]

  • Charging the Flask: Charge the round-bottom flask with the dried this compound from Protocol 1 and add a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation: Begin heating the flask gently. As the liquid boils, you will observe a ring of condensate slowly rising up the fractionating column.[11]

  • Collecting Fractions:

    • Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction will be enriched in any lower-boiling impurities like 2-chloropropane.

    • Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (46-47°C), switch to a new, clean receiving flask.[5][16] Collect the product while the temperature remains constant.

    • Tails: If the temperature begins to drop or rise significantly, stop the distillation. The remaining liquid in the flask contains higher-boiling impurities.

  • Storage: Transfer the purified main fraction to a tightly sealed, properly labeled bottle. Store in a cool, dry, and well-ventilated area, preferably in a refrigerator rated for flammable materials, away from heat and ignition sources.[1][12][16]

Waste Disposal

Spent drying agents, aqueous washes, and distillation residues containing this compound must be treated as hazardous waste.[6][20]

  • Collect all liquid and solid waste in a designated, labeled container for halogenated organic waste.

  • Do not pour this compound waste down the drain.[20]

  • Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[6]

References

Technical Support Center: Optimizing Reaction Conditions for 1-Chloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloropropane. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as a synthetic intermediate. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered in the lab. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Safety and Handling - The Non-Negotiable Foundation

Before any experiment, ensuring safety is paramount. This compound is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[1][2] Proper handling is the first step in any successful synthesis.

Frequently Asked Questions: Safety & Handling

Q1: What are the essential storage conditions for this compound?

A1: Due to its high volatility and flammability, this compound must be stored with care. Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and any other ignition sources.[3] Recommended storage temperatures are often between 2-8 °C to minimize vapor pressure buildup.[4] It is incompatible with strong oxidizing agents, strong bases, and certain metals like alkali metals, so segregated storage is crucial.[2][5]

Q2: I'm setting up a reaction. What personal protective equipment (PPE) is necessary?

A2: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors, which can cause respiratory irritation and central nervous system effects.[6][7] Standard PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A flame-retardant lab coat is essential.

  • Respiratory Protection: If working outside of a fume hood (not recommended), a suitable respirator is required.[8]

Q3: How should I properly quench a reaction containing this compound and dispose of the waste?

A3: Never quench a reaction with water if reactive reagents like Grignards or alkali metals are present. Follow a validated quenching procedure specific to your reaction. All waste containing this compound is considered hazardous. It must be collected in a clearly labeled, sealed container and disposed of through your institution's licensed professional waste disposal service.[3] Do not pour it down the drain.[8]

Section 2: Navigating Nucleophilic Substitution - Maximizing Yield and Purity

This compound is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. However, the competing bimolecular elimination (E2) pathway is a frequent cause of reduced yield and impure products.

Troubleshooting Guide: Nucleophilic Substitution (Sₙ2 Reactions)

Q4: My Sₙ2 reaction with a strong nucleophile (e.g., NaOH, NaCN) is giving a low yield of the desired substitution product and a significant amount of propene. What's happening and how do I fix it?

A4: You are observing the classic competition between Sₙ2 (substitution) and E2 (elimination) pathways. Strong, sterically hindered bases favor elimination. While hydroxide (OH⁻) and cyanide (CN⁻) are excellent nucleophiles, they are also sufficiently basic to promote E2, especially at elevated temperatures.[9][10]

Causality: The E2 mechanism involves the nucleophile acting as a base, abstracting a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon). This happens concurrently with the departure of the chloride ion, forming a double bond.

Solutions to Favor Sₙ2 over E2:

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the elimination pathway.

  • Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone). These solvents solvate the cation (e.g., Na⁺) but not the anionic nucleophile, making the nucleophile "naked" and more reactive for substitution. Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its potency, and alcoholic solvents in the presence of a strong base (like alcoholic KOH) strongly favor elimination.[11][12]

  • Nucleophile/Base Choice: If possible, use a less basic nucleophile. For ether synthesis, for example, using a phenoxide is better than a bulky t-butoxide, which is a strong base and will primarily cause elimination.[13]

ParameterTo Favor Sₙ2 (Substitution)To Favor E2 (Elimination)Rationale
Base/Nucleophile Good nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻)Strong, sterically hindered base (e.g., t-BuOK)Steric bulk hinders attack at the α-carbon for Sₙ2, promoting proton abstraction for E2.
Solvent Polar Aprotic (DMSO, DMF, Acetone)Alcoholic (e.g., Ethanol with KOH)Polar aprotic solvents enhance nucleophilicity; alcoholic solvents can generate alkoxides that are strong bases.
Temperature Lower Temperature (e.g., Room Temp to 50°C)Higher Temperature (e.g., Reflux)Elimination has a higher activation energy, so it is favored by more heat.

Workflow for Optimizing Sₙ2 Reactions

G start Low Yield of Sₙ2 Product check_side_product Analyze Byproducts (GC-MS, NMR) start->check_side_product is_propene Propene Detected? check_side_product->is_propene e2_path E2 Pathway is Competing is_propene->e2_path Yes other_issues Other Issues Likely is_propene->other_issues No lower_temp Decrease Reaction Temperature e2_path->lower_temp change_solvent Switch to Polar Aprotic Solvent (e.g., DMSO) lower_temp->change_solvent reassess_base Use a Less Basic Nucleophile (if possible) change_solvent->reassess_base check_reagents Verify Reagent Purity & Concentration other_issues->check_reagents check_moisture Ensure Anhydrous Conditions check_reagents->check_moisture increase_time Increase Reaction Time check_moisture->increase_time

Caption: Troubleshooting workflow for low Sₙ2 yield.

Q5: I'm attempting a Williamson Ether Synthesis with this compound and a secondary alkoxide, but the yield is poor. Why?

A5: This is a classic limitation of the Williamson Ether Synthesis. The reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.[14] While this compound is a primary halide (good for Sₙ2), a secondary or tertiary alkoxide is a bulky nucleophile. More importantly, secondary and tertiary alkoxides are strong bases, which will favor the E2 elimination pathway, producing propene instead of your desired ether.[13]

Solution: The strategy for synthesizing an unsymmetrical ether should always involve the less sterically hindered alcohol forming the alkoxide and the less sterically hindered halide. In your case, the synthesis strategy should be reversed if possible. Use a propanol-derived nucleophile (e.g., sodium propoxide) and react it with the secondary alkyl halide. Even then, secondary halides can give mixtures of substitution and elimination products.[14]

Section 3: The Challenge of Friedel-Crafts Alkylation

Q6: Why does the Friedel-Crafts alkylation of benzene with this compound and AlCl₃ yield isopropylbenzene as the major product, not n-propylbenzene?

A6: This is a textbook example of carbocation rearrangement. The role of the Lewis acid (AlCl₃) is to abstract the chloride, generating a primary carbocation (n-propyl cation).[15] However, primary carbocations are highly unstable. This unstable intermediate will rapidly undergo a 1,2-hydride shift, where a hydrogen atom from the central carbon moves to the terminal carbon, to form a much more stable secondary carbocation (isopropyl cation).[16] This more stable secondary carbocation is what then alkylates the benzene ring, leading to isopropylbenzene as the predominant product.[16][17]

Mechanism of Friedel-Crafts Rearrangement

G cluster_0 Carbocation Formation & Rearrangement cluster_1 Electrophilic Aromatic Substitution R CH₃CH₂CH₂-Cl + AlCl₃ PC [CH₃CH₂CH₂⁺] + AlCl₄⁻ (Primary Carbocation - Unstable) R->PC Step 1 TS 1,2-Hydride Shift PC->TS SC [CH₃CH(⁺)CH₃] + AlCl₄⁻ (Secondary Carbocation - More Stable) TS->SC Step 2 Benzene Benzene Ring SC->Benzene Step 3 Product Isopropylbenzene Benzene->Product

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Q7: Is it possible to synthesize n-propylbenzene using a Friedel-Crafts reaction?

A7: It is very difficult to prevent this rearrangement under standard Friedel-Crafts alkylation conditions. To obtain the straight-chain product, you must use a Friedel-Crafts acylation reaction instead. React benzene with propanoyl chloride (CH₃CH₂COCl) and AlCl₃ to form propiophenone. The ketone can then be reduced to the alkyl group using a method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This two-step process bypasses the carbocation rearrangement issue entirely.

Section 4: Mastering Grignard Reagent Formation

The formation of n-propylmagnesium chloride is a powerful tool, but Grignard reactions are notoriously sensitive.

Troubleshooting Guide: Grignard Reactions

Q8: My Grignard reaction with this compound won't start. The solution remains colorless and the magnesium is unreactive. What should I do?

A8: This is the most common problem in Grignard synthesis and is almost always due to two factors: a passivating magnesium oxide layer or the presence of moisture.[18]

Step-by-Step Initiation Protocol:

  • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous ether or THF as the solvent. Even trace moisture will quench the Grignard reagent as it forms.[18]

  • Activate the Magnesium: The surface of magnesium turnings is coated with a layer of MgO which prevents reaction.

    • Mechanical Activation: Before adding the solvent, place the magnesium turnings in the dry flask and gently crush them with a glass stirring rod under an inert atmosphere. This exposes fresh, unoxidized metal surfaces.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium. These initiators react with the magnesium surface to clean it and expose fresh metal.[18]

  • Initiate with Heat: Add a small portion of your this compound solution to the activated magnesium. Gently warm the spot with a heat gun. You should observe bubbling on the magnesium surface and a cloudy/gray appearance in the solution, indicating the reaction has started.

  • Maintain the Reaction: Once initiated, add the rest of the this compound solution dropwise at a rate that maintains a gentle reflux. Do not add it all at once, as the reaction is exothermic and can become uncontrollable.

Workflow for Successful Grignard Formation

A Assemble Dry Glassware Under Inert Atmosphere (N₂/Ar) B Add Mg Turnings A->B C Activate Mg Surface B->C D Crush Mg with Stir Rod C->D Mechanical E Add I₂ crystal or 1,2-Dibromoethane C->E Chemical F Add Anhydrous Solvent (THF/Ether) D->F E->F G Add Small Aliquot of This compound Solution F->G H Reaction Initiated? G->H I Apply Gentle Heat (Heat Gun) H->I No J Add Remaining Solution Dropwise to Maintain Gentle Reflux H->J Yes I->H K Grignard Reagent Formed J->K

Caption: Step-by-step workflow for Grignard reagent synthesis.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:540-54-5. Retrieved from [Link]

  • Gauth. (n.d.). Solved: this compound is formed by the reaction of chlorine and propane. Retrieved from [Link]

  • Filo. (2024). A reaction occurs when a sample of 1 chloropropane is heated under reflux with sodium hydroxide dissolved in ethanol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Friedel Craft Alkylation. Retrieved from [Link]

  • You-iggy. (2023). This compound. Retrieved from [Link]

  • YouTube. (2023). Friedel Crafts rearrangement. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Green Chemistry Perspectives on this compound Utilization. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is the role of the hydroxide ion in the reaction between this compound and sodium hydroxide?. Retrieved from [Link]

  • Reddit. (2013). Organic Chemistry: Reaction between this compound and Propene. Retrieved from [Link]

  • Gauth. (n.d.). Show the mechanism for the reaction between this compound and sodium hydroxide. Retrieved from [Link]

  • Filo. (2025). Friedel Crafts alkylation of benzene with 1 chloropropane in the presence... Retrieved from [Link]

  • Transtutors. (2022). Why Friedel-Craft alkylation of benzene with this compound gives.... Retrieved from [Link]

  • Brainly.in. (2019). chloropropane on treatment with alc. KOH produces. Retrieved from [Link]

  • Reddit. (2020). This compound and methanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • You-iggy. (2023). This compound 540-54-5 wiki. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Pearson+. (n.d.). The reaction of sodium ethoxide with this compound forms 1-ethoxypropane. Retrieved from [Link]

  • Filo. (2024). Show mechanism including appropriate curly arrows for hydrolysis of chloropropane by an alkali. Retrieved from [Link]

  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]

Sources

Side reactions of 1-Chloropropane and how to minimize them for researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-chloropropane. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the side reactions of this versatile alkylating agent. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to minimize undesired byproducts and maximize the yield of your target molecule.

Understanding the Reactivity of this compound

This compound is a primary alkyl halide, a structural feature that dictates its reactivity. In principle, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions due to the low steric hindrance at the electrophilic carbon.[1][2] However, under various conditions, it is prone to competing side reactions, primarily bimolecular elimination (E2) and, in the context of electrophilic aromatic substitution, carbocation rearrangement. This guide will dissect these competing pathways and provide clear, actionable strategies to steer your reaction toward the desired outcome.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is producing a significant amount of propene gas as a byproduct. How can I favor the desired substitution reaction?

Answer: The formation of propene is a classic indicator that the E2 elimination pathway is competing with your intended SN2 substitution.[3][4] In the E2 mechanism, the reagent acts as a base, abstracting a proton from the carbon adjacent (β-carbon) to the carbon bearing the chlorine, which leads to the formation of a double bond.[5]

Several factors can be tuned to strongly favor substitution over elimination:

  • Reagent Selection (Nucleophile vs. Base): The character of your anionic reagent is critical. To favor SN2, use a strong nucleophile that is a relatively weak base. To favor E2, a strong, sterically hindered base is typically used.[6]

    • Good Nucleophiles (Favor SN2): I⁻, Br⁻, CN⁻, N₃⁻, RS⁻

    • Strong Bases (Favor E2): OH⁻, RO⁻ (especially bulky alkoxides like tert-butoxide), DBN, DBU.

    • Insight: The hydroxide ion (OH⁻) is a strong nucleophile but also a strong base, making the reaction outcome highly dependent on other conditions.[7][8]

  • Solvent Choice: This is one of the most powerful tools at your disposal.

    • Polar Aprotic Solvents (Favor SN2): Solvents like Acetone, DMF, DMSO, or acetonitrile are ideal for SN2 reactions.[9] They solvate the counter-ion (e.g., Na⁺) but leave the nucleophile relatively "naked" and highly reactive.[10]

    • Polar Protic Solvents (Favor E2): Solvents like water and alcohols (e.g., ethanol) will solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and increasing its relative basicity, thus favoring elimination.[5][10][11] Using sodium hydroxide in ethanol is a common method for synthesizing alkenes.[5][12]

  • Temperature: Elimination reactions generally have a higher activation energy than substitution reactions because they involve more bond breaking in the transition state.

    • Lower Temperatures: Favor the SN2 pathway.

    • Higher Temperatures: Provide the energy to overcome the E2 activation barrier, increasing the amount of elimination byproduct.[13]

Summary Table: Optimizing for SN2 over E2

FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Reagent Strong, non-bulky nucleophile (e.g., NaCN, NaN₃)Strong, bulky base (e.g., KOtBu)Bulky bases are sterically hindered from attacking the carbon (SN2) and preferentially abstract a proton (E2).[6]
Solvent Polar Aprotic (DMSO, DMF, Acetone)Polar Protic (Ethanol, Water)Protic solvents cage and deactivate the nucleophile via H-bonding, promoting basicity.[10]
Temperature Low to moderate (e.g., 0 °C to RT)ElevatedHigher temperatures provide the activation energy required for the higher-energy elimination pathway.[13]

graph TD {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Helvetica", color="#5F6368", fontcolor="#5F6368"];
subgraph "S_N2 Pathway"
    A[CH₃CH₂CH₂Cl + Nu⁻] --> B{"[Nu---CH₂(CH₂)CH₃---Cl]⁻"};
    B --> C["Nu-CH₂CH₂CH₃ + Cl⁻"];
end

subgraph "E2 Pathway"
    D[CH₃CH₂CH₂Cl + B⁻] --> E{"[B---H---CH(CH₃)---CH₂---Cl]⁻"};
    E --> F["CH₃CH=CH₂ + BH + Cl⁻"];
end

A -- "Strong Nucleophile

Polar Aprotic Solvent Low Temperature" --> B; D -- "Strong, Bulky Base Polar Protic Solvent High Temperature" --> E;

style A fillcolor="#4285F4", fontcolor="#FFFFFF";
style D fillcolor="#EA4335", fontcolor="#FFFFFF";
style C fillcolor="#34A853", fontcolor="#FFFFFF";
style F fillcolor="#FBBC05", fontcolor="#202124";

}

Caption: Competing SN2 and E2 pathways for this compound.

Question 2: I am attempting a Friedel-Crafts alkylation of benzene with this compound to synthesize n-propylbenzene, but the primary product is isopropylbenzene. Why does this rearrangement occur and how can I obtain the linear product?

Answer: This is a well-documented and classic limitation of Friedel-Crafts alkylation reactions.[14][15] The reaction mechanism involves the formation of a carbocation intermediate. In your case, the Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from this compound, generating a primary (1°) carbocation.

CH₃CH₂CH₂-Cl + AlCl₃ → CH₃CH₂CH₂⁺ + AlCl₄⁻

Primary carbocations are highly unstable.[2] The carbocation will rapidly rearrange to a more stable secondary (2°) carbocation via a 1,2-hydride shift .[16][17] This process is extremely fast, often occurring before the carbocation can be trapped by the benzene ring.

The more stable secondary carbocation then acts as the electrophile, attacking the benzene ring to yield the rearranged product, isopropylbenzene, as the major isomer.[17][18]

Caption: Mechanism of carbocation rearrangement in Friedel-Crafts alkylation.

Solution: The Acylation-Reduction Strategy

To synthesize n-propylbenzene and avoid rearrangement, you must use a reaction that does not involve a rearrangeable carbocation. The standard, authoritative method is Friedel-Crafts Acylation followed by reduction .[19]

  • Step 1: Friedel-Crafts Acylation: React benzene with propanoyl chloride (CH₃CH₂COCl) and a Lewis acid catalyst. This forms an acylium ion (CH₃CH₂C=O⁺), which is resonance-stabilized and does not rearrange . The product is ethyl phenyl ketone (propiophenone).

  • Step 2: Reduction: The ketone is then reduced to the desired n-propylbenzene. Two common methods are:

    • Clemmensen Reduction: Using amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

    • Wolff-Kishner Reduction: Using hydrazine (H₂NNH₂) and a strong base (like KOH) in a high-boiling solvent.

This two-step sequence reliably produces the desired linear alkylbenzene.[20]

Frequently Asked Questions (FAQs)

Q: What are the best general-purpose solvents for SN2 reactions with this compound? A: Polar aprotic solvents are highly recommended. Acetone is an excellent, cost-effective choice. For less reactive nucleophiles or to increase reaction rates, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are superior options, though they require more rigorous drying and purification.[9]

Q: Can I run an SN1 reaction with this compound? A: It is highly unfavorable. SN1 reactions proceed through a carbocation intermediate. As a primary halide, this compound would form a very unstable primary carbocation, making the SN1 pathway energetically inaccessible under normal conditions.[2][21] The competing SN2 and E2 pathways are almost always dominant.

Q: Are there any specific safety precautions for handling this compound? A: Yes. This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[22] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.[23][24] Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Key Experimental Protocol

Protocol: Synthesis of n-Propyl Cyanide (Butanenitrile) via SN2 Reaction

This protocol is designed to maximize the SN2 pathway and minimize the E2 side reaction.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and extraction

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add sodium cyanide (1.2 equivalents) followed by anhydrous DMSO. Begin stirring to form a slurry.

  • Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirring slurry at room temperature.

  • Reaction: Gently heat the reaction mixture to 40-50 °C. Higher temperatures are generally not necessary and may increase side reactions.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the this compound starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether).

  • Extraction & Purification: Extract the aqueous layer several times with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation.

Rationale for Conditions:

  • NaCN: A strong nucleophile where the conjugate acid (HCN) is a very weak acid, meaning CN⁻ is a weak base, favoring SN2.

  • DMSO: A polar aprotic solvent that accelerates the SN2 rate.

  • Moderate Temperature: Provides sufficient energy for the reaction without significantly promoting the E2 pathway.

References

  • Brainly.in. (2019, December 1). when 1 chloropropane is treated with alcohol it forms and alkene the reaction is​. [Link]

  • LibreTexts. (2021, May 24). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Tyler DeWitt. (2015, May 16). Elimination reactions of haloalkanes [Video]. YouTube. [Link]

  • Filo. (2024, December 8). A reaction occurs when a sample of 1 chloropropane is heated under reflux with sodium hydroxide dissolved in ethanol. [Link]

  • Filo. (2021, January 1). A reaction occurs when a sample of this compound is heated under reflux.... [Link]

  • Dr. Richard Musgrave. (2017, March 13). Friedel Crafts Alkylation Part 2 (Carbocation Rearrangement of n-Propyl Group) [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2017, August 31). Is this rearrangement in carbocation possible?. [Link]

  • Pearson. Carbocation Intermediate Rearrangements: Videos & Practice Problems. [Link]

  • LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]

  • CK-12 Foundation. What is the role of the hydroxide ion in the reaction between this compound and sodium.... [Link]

  • Periodic Chemistry. (2018, September 3). Carbocation Rearrangement Reactions. [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. [Link]

  • Wyzant. (2019, May 6). Predict the products of the following reaction and classify the type of reaction?. [Link]

  • Master Organic Chemistry. (2025, June 23). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]

  • Shaalaa.com. (2021, March 24). Explain the factors affecting SN1 and SN2 mechanism. [Link]

  • Pearson. Limitations of Friedel-Crafts Alkyation Exam Prep. [Link]

  • Samagra. Haloalkanes and Haloarenes. [Link]

  • Chemistry Stack Exchange. (2017, March 4). Friedel Craft Alkylation. [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. [Link]

  • The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. [Link]

  • KPU Pressbooks. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Organic Chemistry I. [Link]

  • Brainly.in. (2025, August 27). In the reaction between 1- chloropropane + Aq.NaoH can sn1 reaction take place because aq(h20) is pps and. [Link]

  • LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Quora. (2022, October 25). When chloroethene or 3-chloroprop-1-ene undergo reaction with OH- via SN2, then which of the two substrates is best suited to this reaction? Explain. [Link]

  • LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Reddit. (2024, August 20). which one is the most efficient way of synthesizing n-propyl benzene?. r/chemhelp. [Link]

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • Central Washington University. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]

  • Google Patents. (CN1612849A).
  • Google Patents. (EP1444181A1).
  • P2 InfoHouse. Prudent Practices for Handling Hazardous Chemicals in Laboratories. [Link]

  • CUTM Courseware. Review of Limitations of Friedel-Crafts reactions. [Link]

  • National Center for Biotechnology Information. Working with Chemicals. In Prudent Practices in the Laboratory. [Link]

  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Institute of Forest Genetics and Tree Breeding, Coimbatore. GOOD LABORATORY PRACTICES DO and DON'Ts. [Link]

Sources

Preventing isomerization of 1-Chloropropane to 2-Chloropropane during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-chloropropane. This guide is designed for researchers, chemists, and drug development professionals who encounter the common challenge of isomerization to 2-chloropropane during synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the knowledge to troubleshoot and control your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the isomerization of this compound.

Q1: Why does my reaction with this compound yield 2-chloropropane as a major byproduct?

This is a classic issue rooted in the relative stability of carbocation intermediates. Many reactions involving alkyl halides, particularly in the presence of a Lewis acid catalyst (like AlCl₃ or FeCl₃), proceed through a carbocation. The bond between carbon and chlorine in this compound breaks, leaving a primary (1°) carbocation. This 1° carbocation is highly unstable and can rapidly rearrange into a more stable secondary (2°) carbocation via a 1,2-hydride shift .[1] The nucleophile in your reaction then attacks this more stable 2° carbocation, leading to the formation of the 2-chloro isomer.[2][3]

The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl .[4][5][6] This is due to two main electronic effects:

  • Inductive Effect: Adjacent alkyl groups donate electron density to the positively charged carbon, helping to stabilize the charge.[7]

  • Hyperconjugation: The overlap of adjacent C-H σ-bonds with the empty p-orbital of the carbocation delocalizes the positive charge, increasing stability.[5][7]

Q2: In which specific reactions is this isomerization most common?

The most prominent example is the Friedel-Crafts alkylation of aromatic compounds.[8] When attempting to add an n-propyl group to benzene using this compound and a Lewis acid like AlCl₃, the primary product is isopropylbenzene (cumene), not the expected n-propylbenzene.[2][9] This occurs because the initially formed n-propyl carbocation immediately rearranges to the more stable isopropyl carbocation before alkylating the aromatic ring.

Isomerization can also occur under any condition that promotes the formation of a primary carbocation, such as certain SN1 reactions or E1 eliminations at elevated temperatures.[10][11]

Q3: Can I prevent this isomerization by simply changing the temperature?

Lowering the reaction temperature can help, but it is often not a complete solution. Rearrangement reactions, like hydride shifts, have a specific activation energy. By reducing the thermal energy in the system, you can decrease the rate of rearrangement relative to the rate of the desired reaction.[12] However, if the energy barrier for rearrangement is low and the primary carbocation is very unstable, isomerization may still occur to a significant extent. For reactions that are highly prone to rearrangement, like Friedel-Crafts alkylation, temperature control alone is typically insufficient.

Q4: What is the role of the Lewis acid catalyst in promoting isomerization?

A Lewis acid, such as AlCl₃ or FeCl₃, functions by accepting a pair of electrons. In this context, it complexes with the chlorine atom of this compound, weakening the C-Cl bond.[13][14] This facilitates the departure of the chloride ion (as AlCl₄⁻), generating the unstable primary n-propyl carbocation.[15] By generating the carbocation, the Lewis acid is the direct trigger for the subsequent, rapid 1,2-hydride shift that leads to isomerization.

Visualizing the Problem: The Isomerization Mechanism

The following diagram illustrates the core mechanistic pathway responsible for the formation of 2-chloropropane from this compound in the presence of a Lewis acid.

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Isomerization cluster_2 Step 3: Nucleophilic Attack start This compound + AlCl₃ intermediate1 Primary (1°) Carbocation (n-propyl cation) + AlCl₄⁻ start->intermediate1 Lewis acid abstracts Cl⁻ intermediate2 Secondary (2°) Carbocation (isopropyl cation) intermediate1->intermediate2 1,2-Hydride Shift (Rapid & Irreversible) product1 Desired Product (e.g., n-propylbenzene) product2 Isomerized Product (e.g., isopropylbenzene) Nu Nucleophile (e.g., Benzene) Nu->product1 Attack on 1° Cation (Minor Pathway) Nu->product2 Attack on 2° Cation (Major Pathway)

Caption: Mechanism of this compound isomerization via carbocation rearrangement.

Troubleshooting Guide: Controlling Isomerization

Use this guide to diagnose and solve isomerization issues in your experimental setup.

Symptom Probable Cause Recommended Action & Rationale
High yield of 2-chlorinated product in Friedel-Crafts alkylation. Carbocation Rearrangement: The reaction proceeds through an unstable primary carbocation, which rearranges to a more stable secondary carbocation before reacting.Change Reaction Type: Switch from Friedel-Crafts alkylation to Friedel-Crafts acylation followed by reduction . The acylium ion intermediate is resonance-stabilized and does not rearrange.[8][16] See Protocol 1 for details.
Significant isomerization in a substitution reaction. SN1 Pathway Dominance: The reaction conditions (polar protic solvent, weak nucleophile, heat) favor a carbocation-based SN1 mechanism, allowing for rearrangement.Promote SN2 Pathway: Switch to a polar aprotic solvent (e.g., acetone, DMSO), use a strong, non-bulky nucleophile , and run the reaction at a lower temperature .[12] These conditions favor the concerted SN2 mechanism, which does not involve a discrete carbocation intermediate and thus prevents rearrangement.
Mixture of 1- and 2-chloropropane from chlorination of propane. Free-Radical Mechanism: Direct chlorination of propane proceeds via a free-radical pathway, not a carbocation pathway. The product ratio is determined by the relative stability of primary vs. secondary radicals and statistical probability.Accept Mixture or Use Alternative Synthesis: Free-radical halogenation inherently produces mixtures.[17][18] While secondary C-H bonds are weaker and lead to a more stable radical, the statistical abundance of primary hydrogens results in a mixture (typically ~45% this compound and 55% 2-chloropropane at 25°C).[19][20] For pure this compound, a different synthetic route starting from propan-1-ol is recommended (see Protocol 2).
Isomerization occurs even at low temperatures. Highly Reactive Catalyst/System: The Lewis acid used is too strong, or the substrate is particularly prone to forming a carbocation even with minimal energy input.Use a Milder Lewis Acid: Try a weaker Lewis acid catalyst. Alternatively, consider reaction conditions that avoid generating a "free" carbocation altogether. Using a non-polar solvent can also destabilize the formation of charged intermediates.[21]

Troubleshooting Decision Workflow

This flowchart provides a logical path for addressing isomerization based on your reaction type.

G start Isomerization Observed q1 What is your reaction type? start->q1 fc Friedel-Crafts Alkylation q1->fc Alkylation sub Nucleophilic Substitution q1->sub Substitution rad Radical Halogenation q1->rad Halogenation sol_fc SOLUTION: Use Acylation-Reduction (See Protocol 1) fc->sol_fc sol_sub SOLUTION: Promote SN2 Pathway (Strong Nu, Aprotic Solvent, Low Temp) sub->sol_sub sol_rad SOLUTION: Product mixture is inherent. For purity, use alternative synthesis (See Protocol 2) rad->sol_rad

Caption: Decision tree for troubleshooting this compound isomerization.

Experimental Protocols

Protocol 1: Rearrangement-Free Propylation of Benzene via Friedel-Crafts Acylation-Reduction

This two-step method is the most reliable way to synthesize n-propylbenzene, completely avoiding the carbocation rearrangement problem.

Part A: Friedel-Crafts Acylation
  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, inert solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Add propanoyl chloride (1.0 eq) dropwise to the stirred suspension. An acylium ion-AlCl₃ complex will form.

  • Aromatic Addition: Add benzene (1.0 eq, can be used as the solvent in excess) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of starting material. The acylium ion is resonance-stabilized and will not rearrange.[16]

  • Workup: Carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum complex. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield propiophenone.

Part B: Clemmensen Reduction of Propiophenone

This protocol is suitable for substrates that are stable to strong acid.

  • Setup: In a round-bottom flask fitted with a reflux condenser, add amalgamated zinc. To prepare amalgamated zinc, stir zinc powder (10 eq) with a 5% aqueous solution of mercury(II) chloride for 10 minutes, decant the liquid, and wash the solid with water.

  • Reaction: Add concentrated hydrochloric acid, water, toluene, and the propiophenone (1.0 eq) from Part A to the flask.

  • Reflux: Heat the mixture to a vigorous reflux for 4-6 hours. Add additional portions of concentrated HCl periodically to maintain the acidic conditions.

  • Workup: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with additional toluene. Combine the organic extracts, wash with water and sodium bicarbonate solution, dry over anhydrous MgSO₄, and concentrate. Purify by distillation or chromatography to yield the final product, n-propylbenzene.

Protocol 2: High-Purity Synthesis of this compound from 1-Propanol

This is the preferred laboratory method for producing this compound without its isomer, as it proceeds through an SN2 mechanism that precludes rearrangement.

  • Reagent Preparation: Prepare the Lucas reagent by dissolving anhydrous zinc chloride (ZnCl₂) in concentrated hydrochloric acid (HCl) with cooling.

  • Setup: Place 1-propanol (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Add the prepared Lucas reagent to the 1-propanol. The zinc chloride acts as a Lewis acid that coordinates to the alcohol's hydroxyl group, turning it into a good leaving group (H₂O).[22]

  • Heating: Gently heat the mixture under reflux for 1-2 hours. The chloride ion from HCl will act as a nucleophile, attacking the primary carbon in an SN2 fashion. Since no discrete carbocation is formed, no rearrangement occurs.

  • Workup and Purification: Cool the reaction mixture. The upper layer is crude this compound. Separate this layer using a separatory funnel.

  • Washing: Wash the organic layer carefully with cold, concentrated sulfuric acid to remove any unreacted alcohol and alkene byproducts. Then, wash with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Distillation: Dry the crude this compound over anhydrous calcium chloride. Decant the liquid and purify by fractional distillation (boiling point of this compound is ~47°C) to obtain the pure product.

References
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). How can this compound be converted to 2-chloropropane?
  • Master Organic Chemistry. (2025). 3 Factors That Stabilize Carbocations. [Link]

  • Filo. (2025). Convert 1 chloropropane into 2 chloropropane and vice versa.
  • Chemistry Steps. (n.d.). Carbocation Stability. [Link]

  • Lumen Learning. (n.d.). Carbocation Structure and Stability. [Link]

  • Chemistry LibreTexts. (2023). 7.10: Carbocation Structure and Stability. [Link]

  • University of Calgary. (n.d.).
  • Chemistry LibreTexts. (2017). 11.
  • Study.com. (n.d.). When alkanes larger than ethane are chlorinated, isomeric products are formed. [Link]

  • Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions. [Link]

  • Quora. (2023).
  • Quora. (2017).
  • Khan Academy. (2022). Selectivity in Chlorination | Free Radical Reactions. [Link]

  • University of Colorado Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides.
  • Quora. (2018).
  • Brainly.in. (2020). convert this compound to 2-chloropropane.
  • Gauth. (n.d.).
  • Gauth. (n.d.).
  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2021). Isomerisation Reactions of Alkyl Halides. [Link]

  • Quora. (2018).
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Haloalkane. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • Chemistry Stack Exchange. (2017). Friedel Craft Alkylation - hydrocarbons. [Link]

  • Quora. (2016). In Friedel-Crafts alkylations, when do rearrangements not occur?
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry LibreTexts. (2025). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Stack Exchange. (2023). Can carbocations exist in a nonpolar solvent?[Link]

  • Royal Society of Chemistry. (n.d.). Can the roles of polar and non-polar moieties be reversed in non-polar solvents?
  • National Institutes of Health. (2023). The Role of Lewis Acid Sites in γ‐Al2O3 Oligomerization. [Link]

  • Master Organic Chemistry. (2025). Rearrangement Reactions (1) - Hydride Shifts. [Link]

  • Royal Society of Chemistry. (2019).
  • Chemistry LibreTexts. (2023). Carbocation Rearrangements. [Link]

  • OSTI.GOV. (1988). Kinetics of the chlorination of chloropropane. [Link]

  • National Institute of Standards and Technology. (n.d.). Experiments on the Dehydrochlorination Reactions of 2-Chloropropane, Chlorocyclopentane and Chlorocyclohexane.
  • Master Organic Chemistry. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]

Sources

Technical Support Center: Managing 1-Chloropropane Flammability in Experimental Designs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and effective management of 1-chloropropane in your laboratory. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable but highly flammable solvent in their experimental workflows. Our goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity.

Frequently Asked Questions (FAQs): Understanding the Hazard

Q1: What makes this compound a significant fire hazard in the lab?

A1: this compound is classified as a highly flammable liquid primarily due to its low flash point and wide explosive limits.[1][2][3] Its vapors can readily form an ignitable mixture with air at temperatures well below standard room temperature.[4] The vapors are also heavier than air, meaning they can accumulate in low-lying areas and travel considerable distances to an ignition source, leading to a flashback.[5][6][7]

Q2: Can you provide the specific flammability characteristics of this compound?

A2: Absolutely. Understanding these parameters is critical for a proper risk assessment. The key flammability data for this compound is summarized in the table below.

PropertyValueSource(s)
Flash Point -18°C ( -0.4°F) (closed cup)[1][8][9]
Autoignition Temperature 520°C (968°F)[5][8][9][10][11]
Lower Explosive Limit (LEL) 2.6% by volume in air[1][3][6]
Upper Explosive Limit (UEL) 11.1% by volume in air[3][5]
Vapor Density 2.71 (Air = 1)[1][8]

This table clearly illustrates that even at low temperatures, this compound can release enough vapor to form a flammable mixture.

Troubleshooting Guide: Proactive Flammability Management

This section addresses specific issues you may encounter and provides actionable solutions grounded in safety principles.

Q3: My experiment requires heating this compound. What are the absolute contraindications and safest methods?

A3: Heating this compound significantly increases the risk of fire and explosion. Never use an open flame, such as a Bunsen burner, to heat this solvent. [4] The vapors can easily travel and find the flame.

Causality: Heating increases the vapor pressure of the liquid, leading to a higher concentration of flammable vapors in the air. This brings the air-fuel mixture closer to, or within, the explosive limits.

Recommended Protocol: Safe Heating of this compound

  • Equipment Selection: Always use intrinsically safe heating equipment, such as heating mantles, oil baths, or sand baths connected to a proportional controller. Ensure all electrical equipment is explosion-proof.[1]

  • Ventilation: Conduct the entire procedure within a certified chemical fume hood to effectively capture and exhaust flammable vapors.[12][13]

  • Inert Atmosphere: For reactions sensitive to air or to further mitigate fire risk, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Condensation: Use a properly chilled condenser to minimize the escape of solvent vapors.

  • Monitoring: Continuously monitor the temperature to prevent overheating.

Q4: I need to transfer a large volume of this compound between containers. What precautions are necessary to prevent a static electricity discharge?

A4: Transferring flammable liquids can generate static electricity, which can act as an ignition source.[14] This is a critical and often overlooked hazard.

Causality: The flow of a low-conductivity liquid like this compound across surfaces can cause a separation of charge, leading to a buildup of static electricity. A subsequent spark can ignite the solvent vapors.

Workflow for Safe Solvent Transfer:

Caption: Workflow for mitigating static discharge during transfer.

Protocol: Grounding and Bonding for Solvent Transfer

  • Work Area: Perform the transfer in a designated area, preferably a fume hood, free of ignition sources.[4][15]

  • Container Selection: Whenever possible, use metal safety cans for storage and transfer.

  • Grounding: Attach a grounding wire from the dispensing container to a known building ground (e.g., a metal water pipe or a designated grounding point).

  • Bonding: Attach a bonding strap between the dispensing container and the receiving container to equalize the electrical potential between them.[1][7][16]

  • Transfer: Pour the liquid slowly to minimize the generation of static charge.

  • Completion: After the transfer is complete, securely cap both containers before removing the bonding and grounding connections.

Q5: What are the best practices for storing this compound in the laboratory?

A5: Proper storage is a critical line of defense against accidental fires.

Key Storage Principles:

  • Dedicated Flammable Storage: Store this compound in a UL-approved flammable storage cabinet.[14][15][17] These cabinets are designed to protect the contents from fire for a specific period.

  • Quantity Limits: Keep only the minimum necessary quantity of this compound in the laboratory.[12] Larger quantities should be kept in a dedicated chemical storage room.

  • Incompatible Materials: Do not store this compound with strong oxidizing agents, as this can create a dangerous reaction.[3][5][12][16]

  • Container Integrity: Ensure containers are tightly sealed to prevent vapor leakage and are clearly labeled.[1][4][5] Opened containers must be carefully resealed.[1][5]

  • Temperature: While the recommended storage temperature is 2-8°C, never store flammable liquids in a standard refrigerator.[1][3][5][8] Use only refrigerators specifically designed for flammable material storage.[15]

Emergency Preparedness: Responding to Incidents

Q6: What should I do if I spill a small amount of this compound in the fume hood?

A6: For a minor spill contained within a fume hood, a trained laboratory worker can typically manage the cleanup.

Logical Flow for Minor Spill Response:

Minor_Spill_Response start Spill Occurs in Fume Hood alert Alert Colleagues in Immediate Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe ignite Eliminate Nearby Ignition Sources ppe->ignite contain Contain Spill with Absorbent Pads ignite->contain collect Collect Contaminated Material with Non-Sparking Tools contain->collect dispose Place in Sealed, Labeled Hazardous Waste Container collect->dispose clean Clean Spill Area with Soap and Water dispose->clean restock Restock Spill Kit clean->restock end Incident Resolved restock->end

Caption: Step-by-step response to a minor this compound spill.

Protocol: Minor Spill Cleanup

  • Alert: Inform others in the immediate vicinity of the spill.

  • PPE: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Ignition Sources: De-energize any potential ignition sources near the hood if it is safe to do so.[2][6]

  • Absorb: Use a spill kit with absorbent pads or other inert material to absorb the spilled liquid.[19] Avoid using combustible materials like paper towels.

  • Collect: Use non-sparking tools (e.g., plastic or brass) to collect the absorbed material.[2][6]

  • Dispose: Place the contaminated materials into a sealed, properly labeled hazardous waste container.[18][19]

  • Decontaminate: Clean the surface with soap and water.[18]

  • Report & Restock: Report the incident according to your institution's policy and restock the spill kit.[18]

Q7: What constitutes a major spill, and how should the response differ?

A7: A major spill is any spill that is outside of a containment device (like a fume hood), is of a large volume, or poses an immediate fire or health hazard that you are not equipped or trained to handle.

In the event of a major spill:

  • EVACUATE: Immediately alert everyone in the area and evacuate.[1][20]

  • ALARM: If there is an immediate fire risk, pull the nearest fire alarm.[18]

  • ISOLATE: Close the doors to the laboratory to contain the vapors.

  • CALL FOR HELP: Contact your institution's emergency response team or local emergency services (e.g., 911).[18] Provide them with the chemical name, location, and estimated quantity of the spill.

  • DO NOT ATTEMPT TO CLEAN IT UP YOURSELF. Await the arrival of trained emergency responders.

Q8: What type of fire extinguisher should be used for a this compound fire?

A8: For fires involving flammable liquids like this compound, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[1][2][5][6] Do not use water , as it can spread the flammable liquid and the fire.[21] Only attempt to extinguish a fire if it is small (wastebasket size), you have a clear escape route, and you are trained to use an extinguisher. Otherwise, evacuate immediately.

References

  • This compound | C3H7Cl | CID 10899 - PubChem - National Institutes of Health. [Link]

  • This compound One Chongqing Chemdad Co. - Chemdad. [Link]

  • Transport, Storage and Use of Solvents and other Flammable Liquids - National University of Singapore Chemistry. [Link]

  • Safe Storage and Use of Flammable Solvents - Lab Manager. [Link]

  • Material Safety Data Sheet - this compound, 99% - Cole-Parmer. [Link]

  • Standard Operating Procedure: Flammable Liquids - Yale Environmental Health & Safety. [Link]

  • How to Safely Manage Flammable Liquids - ACTenviro. [Link]

  • Thermophysical Properties of this compound - Chemcasts. [Link]

  • This compound 540-54-5 wiki - LookChem. [Link]

  • This compound - WebBook. [Link]

  • Flammable Liquids - Division of Research Safety - University of Illinois. [Link]

  • Guide for Chemical Spill Response - American Chemical Society. [Link]

  • General Use SOP - Flammable and Combustible Liquids - Stanford Environmental Health & Safety. [Link]

  • Use and Storage of Flammable and Combustible Liquids - Environmental Health & Safety - University of Tennessee. [Link]

  • Flammable Liquid Spill Clean Up - Safety & Risk Services - The University of British Columbia. [Link]

  • Emergency response / spill control - Health and Safety Executive. [Link]

  • Lab Safety: Flammable Liquids | PDF | Risk Assessment - Scribd. [Link]

  • Lab Standard Risk Assessment 1: General Use of solvents - Diamond Light Source. [Link]

  • Group of Chemicals SOP Example Flammable Solvent Use - University of Wyoming. [Link]

Sources

Technical Support Center: Drying 1-Chloropropane for Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling and drying 1-chloropropane. This guide is designed for researchers, scientists, and drug development professionals who require anhydrous this compound for their moisture-sensitive reactions, such as Grignard reagent formation.[1][2][3] This resource provides in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry this compound for certain reactions?

A1: Moisture-sensitive reactions, particularly those involving organometallic reagents like Grignard reagents, require anhydrous (dry) solvents.[4] Water can react with and quench these highly reactive species, leading to failed reactions or significantly reduced yields. This compound, while only slightly soluble in water, can still contain enough moisture to inhibit these sensitive processes.[5][6]

Q2: What are the common impurities in commercial this compound?

A2: Besides water, commercial grades of this compound may contain small amounts of isomeric compounds or unreacted starting materials from its synthesis. However, for most moisture-sensitive applications, water is the primary impurity of concern.

Q3: Can I use any standard drying agent for this compound?

A3: Not all drying agents are suitable for alkyl halides like this compound.[7][8][9] Some basic drying agents can promote elimination reactions, while others may not be effective enough to achieve the required level of dryness. It is crucial to select a drying agent that is both effective and chemically compatible with this compound.[10]

Q4: How can I determine if my this compound is sufficiently dry?

A4: While Karl Fischer titration is the most accurate method for determining water content, a common qualitative method in a synthetic lab setting is the visual success of a small-scale test reaction, such as the initiation of a Grignard reaction.

Q5: What are the key safety precautions when handling and drying this compound?

A5: this compound is a highly flammable liquid with a low boiling point (46-47°C) and a flash point below 0°F.[5][11][12] It is essential to work in a well-ventilated fume hood, away from any sources of ignition.[13][14][15] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-resistant lab coat.[16]

Troubleshooting Guide

This section addresses common issues encountered during the drying and handling of this compound for moisture-sensitive applications.

Problem 1: My Grignard reaction with this compound fails to initiate.
  • Possible Cause: The most likely culprit is residual moisture in the this compound, the magnesium turnings, or the glassware.

  • Solution:

    • Ensure Rigorously Dry Glassware: All glassware should be oven-dried at a high temperature for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[4]

    • Verify Solvent Dryness: Re-dry the this compound using one of the recommended methods in the protocols below. Distillation from a suitable drying agent is often the most effective method.

    • Activate Magnesium: The surface of magnesium turnings can become oxidized, preventing reaction. Gently crush the magnesium turnings in a dry mortar and pestle or use a crystal of iodine to activate the surface.

Problem 2: The this compound appears cloudy after adding a drying agent.
  • Possible Cause: Cloudiness can indicate a high initial water content, leading to the formation of hydrated salts that are finely dispersed in the solvent. It could also suggest a reaction between the solvent and the drying agent, although this is less common with appropriate agents.

  • Solution:

    • Pre-dry the Solvent: If the this compound is visibly wet or has been stored for a long time, consider a preliminary drying step with a less reactive, high-capacity drying agent like anhydrous sodium sulfate before proceeding with a more vigorous drying agent.

    • Allow for Settling and Decantation: Let the mixture stand for a longer period to allow the hydrated salts to settle. Carefully decant or filter the solvent into a fresh, dry flask containing new drying agent.

Problem 3: I observe discoloration of the this compound during distillation.
  • Possible Cause: Discoloration can result from the decomposition of impurities or a slow reaction with the drying agent at elevated temperatures.

  • Solution:

    • Distill Under Reduced Pressure: If you suspect thermal decomposition, distilling under reduced pressure will lower the boiling point and minimize degradation.

    • Choose a Milder Drying Agent: If the discoloration is significant, consider switching to a less reactive drying agent for the distillation step.

Selecting the Right Drying Technique

The choice of drying method depends on the required level of dryness, the scale of the experiment, and the available equipment. The following diagram outlines a decision-making process for selecting an appropriate technique.

DryingTechniqueSelection start Start: Need Anhydrous this compound level_of_dryness What level of dryness is required? start->level_of_dryness scale What is the scale of the reaction? level_of_dryness->scale Ultra-dry needed pre_drying_check High initial water content? level_of_dryness->pre_drying_check Moderately dry distillation_check Is distillation feasible? scale->distillation_check distillation_drying Distillation from a Drying Agent (e.g., P2O5, CaH2) distillation_check->distillation_drying Yes molecular_sieves Drying over Molecular Sieves distillation_check->molecular_sieves No bulk_drying Bulk Drying with Anhydrous Salts (e.g., CaCl2, MgSO4) pre_drying_check->bulk_drying Yes pre_drying_check->molecular_sieves No bulk_drying->distillation_check Followed by...

Caption: Decision tree for selecting a this compound drying method.

Detailed Experimental Protocols

Protocol 1: Bulk Drying with Anhydrous Calcium Chloride

This method is suitable for pre-drying this compound or for applications where a moderate level of dryness is sufficient.

Materials:

  • This compound

  • Anhydrous calcium chloride (granular)

  • Erlenmeyer flask with a ground glass stopper

  • Filter funnel and filter paper or a sintered glass funnel

Procedure:

  • Place the this compound in a dry Erlenmeyer flask.

  • Add approximately 10-20 grams of anhydrous calcium chloride for every 100 mL of this compound.[17]

  • Stopper the flask and swirl the contents. Allow the mixture to stand for at least 4-6 hours, with occasional swirling. For best results, let it stand overnight.

  • The this compound should be clear. If it remains cloudy, more drying agent may be needed, or the mixture may require a longer standing time.

  • Carefully decant or filter the dried this compound into a clean, dry storage bottle.

Protocol 2: Distillation from Phosphorus Pentoxide (P₄O₁₀)

This is a highly effective method for obtaining ultra-dry this compound suitable for the most moisture-sensitive reactions.

Materials:

  • Pre-dried this compound (from Protocol 1)

  • Phosphorus pentoxide (P₄O₁₀)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask) with ground glass joints

  • Heating mantle

  • Inert gas source (nitrogen or argon)

  • Boiling chips

Procedure:

  • CAUTION: Phosphorus pentoxide is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Assemble the distillation apparatus and flame-dry all glassware under a stream of inert gas.

  • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Add the pre-dried this compound to the distillation flask, followed by boiling chips.

  • Carefully add phosphorus pentoxide (approximately 5-10 g per 100 mL of solvent). Swirl the flask gently to mix.

  • Heat the mixture gently with a heating mantle to initiate distillation. The boiling point of this compound is 46-47°C.[18]

  • Collect the distilled this compound in the receiving flask, which should be protected from atmospheric moisture with a drying tube or an inert gas inlet.

  • Discard the first small fraction of the distillate, as it may contain more volatile impurities.

  • Store the freshly distilled this compound over activated molecular sieves in a tightly sealed bottle.

Data Summary

Drying AgentCapacitySpeed of DryingEfficiency (Final H₂O Content)Suitability for this compound
Anhydrous CaCl₂HighModerateModerateGood for pre-drying
Anhydrous MgSO₄HighFastGoodSuitable, but can be slightly acidic
Anhydrous Na₂SO₄Very HighSlowLowGood for initial bulk water removal
Phosphorus Pentoxide (P₄O₁₀)LowFastVery HighExcellent, but highly reactive
Calcium Hydride (CaH₂)ModerateModerateVery HighExcellent, especially for distillation
Molecular Sieves (3Å or 4Å)ModerateSlowVery HighExcellent for storage and final drying

This table provides a qualitative comparison of common drying agents.[9][10]

Workflow for Drying and Using this compound

The following diagram illustrates the general workflow from receiving commercial this compound to its use in a moisture-sensitive reaction.

Caption: General workflow for preparing anhydrous this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Propyl chloride. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Retrieved from [Link]

  • Scribd. (n.d.). Common Drying Agents in Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Drying agents. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Drying Agents - Removing water from organic solvents. Retrieved from [Link]

  • Quora. (2021). When this compound reacts with Na in the presence of dry ether, what does it give?. Retrieved from [Link]

  • Harper College. (n.d.). This compound, 99% MSDS. Retrieved from [Link]

  • Quora. (2017). What are some common drying agents in chemistry?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]

  • LookChem. (n.d.). This compound 540-54-5 wiki. Retrieved from [Link]

  • Gauth. (n.d.). Show the preparation of a Grignard reagent from this compound. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Gauth. (n.d.). This compound reacts with KCN in ethanol under reflux to form HH. Grignard reagent.... Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]

Sources

Overcoming low yields in Friedel-Crafts reactions with 1-Chloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Reactions

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the alkylation of aromatic compounds with 1-chloropropane. Our goal is to provide a deep, mechanistic understanding of the underlying issues and offer field-proven protocols to achieve desired product outcomes with high fidelity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

We have structured this guide in a question-and-answer format to directly address the most pressing issues you may face in the lab.

Q1: I'm trying to synthesize n-propylbenzene by reacting benzene with this compound and AlCl₃, but my main product is isopropylbenzene. Why am I getting this isomer and such a low yield of my target molecule?

Answer: This is the most common pitfall when using primary alkyl halides like this compound in Friedel-Crafts alkylation. The formation of isopropylbenzene (cumene) as the major product is a direct consequence of carbocation rearrangement .[1][2][3]

A Detailed Mechanistic Explanation:

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism, which begins with the formation of a carbocation electrophile.[4][5][6]

  • Generation of the Primary Carbocation: The Lewis acid catalyst, aluminum chloride (AlCl₃), abstracts the chloride from this compound. This initially forms a highly unstable primary (1°) n-propyl carbocation.[2][7] In reality, this is more of a carbocation-like complex with the Lewis acid, but it behaves as if it were a free carbocation.[8][9]

  • Carbocation Rearrangement via 1,2-Hydride Shift: Primary carbocations are thermodynamically unstable. To achieve a lower energy state, the n-propyl carbocation undergoes a rapid rearrangement. A hydrogen atom from the central carbon, along with its pair of electrons (a hydride), shifts to the adjacent positively charged carbon.[2][7][10]

  • Formation of the More Stable Secondary Carbocation: This "1,2-hydride shift" results in the formation of a more stable secondary (2°) isopropyl carbocation. The order of carbocation stability is a fundamental principle driving this process: tertiary (3°) > secondary (2°) > primary (1°).[11]

  • Electrophilic Attack: The more stable and more abundant isopropyl carbocation is then attacked by the nucleophilic π-electrons of the benzene ring, leading to the formation of isopropylbenzene as the major product.[7]

The diagram below illustrates this entire mechanistic pathway.

G cluster_0 Step 1: Formation of Primary Carbocation cluster_1 Step 2: 1,2-Hydride Shift (Rearrangement) cluster_2 Step 3: Electrophilic Aromatic Substitution r1 CH₃CH₂CH₂-Cl + AlCl₃ p1 [CH₃CH₂CH₂⁺] [AlCl₄⁻] r1->p1 Generation of unstable n-propyl carbocation p1_node [CH₃CH₂CH₂⁺] p2 [CH₃CH(⁺)CH₃] p1_node->p2 Rapid 1,2-Hydride Shift to form more stable secondary carbocation p2_node [CH₃CH(⁺)CH₃] benzene Benzene product Isopropylbenzene (Major Product) benzene->product p2_node->product

Caption: Mechanism of carbocation rearrangement in Friedel-Crafts alkylation.

Q2: How can I reliably synthesize n-propylbenzene and prevent this rearrangement?

Answer: The most robust and widely accepted solution is to circumvent the carbocation rearrangement problem by using a two-step Friedel-Crafts Acylation followed by a chemical reduction .[3][11][12] This method provides excellent control and yields the desired straight-chain alkylbenzene.

The Acylation-Reduction Strategy:

  • Friedel-Crafts Acylation: Instead of an alkyl halide, you use an acyl halide , such as propanoyl chloride (CH₃CH₂COCl), with AlCl₃. This reaction forms an acylium ion ([CH₃CH₂C=O]⁺) as the electrophile.[6][13] This acylium ion is resonance-stabilized, with the positive charge shared between the carbonyl carbon and oxygen. This stabilization prevents it from undergoing any skeletal rearrangement.[3][4][14] The product of this first step is a ketone, in this case, propiophenone.

  • Reduction of the Ketone: The carbonyl group of the propiophenone is then reduced to a methylene (-CH₂-) group. This converts the ketone to the desired n-propylbenzene. There are two primary methods for this reduction:

    • Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). This method is suitable for substrates that are stable in strong acid.[3][12]

    • Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent. This is ideal for substrates that are sensitive to acid.[3][12][15]

The table below summarizes the stark difference in outcomes between the two synthetic approaches.

Synthetic ApproachReagentsKey IntermediateRearrangement?Major Product
Direct Alkylation This compound, AlCl₃n-Propyl CarbocationYes (Hydride Shift)Isopropylbenzene
Acylation-Reduction 1. Propanoyl Chloride, AlCl₃2. Reduction (e.g., Zn(Hg), HCl)Acylium IonNo (Resonance Stabilized)n-Propylbenzene
Q3: My project requires n-propylbenzene. Can you provide a reliable laboratory protocol for the acylation-reduction pathway?

Answer: Certainly. Below is a standard, two-step laboratory procedure for the synthesis of n-propylbenzene from benzene, designed to maximize yield and purity by avoiding carbocation rearrangement.

Experimental Protocol: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation (Synthesis of Propiophenone)

  • Reagents: Anhydrous Benzene, Propanoyl Chloride, Anhydrous Aluminum Chloride (AlCl₃).

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

    • To the flask, add anhydrous benzene (typically used in excess, e.g., 4-5 equivalents) and anhydrous AlCl₃ (1.1 equivalents). Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add propanoyl chloride (1 equivalent) dropwise from the addition funnel to the stirred suspension over 30-45 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours or until the evolution of HCl gas ceases.

    • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex. Separate the organic layer, wash it with dilute HCl, then with a saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene by rotary evaporation. The crude propiophenone can be purified by vacuum distillation.

Step 2: Clemmensen Reduction (Synthesis of n-Propylbenzene)

  • Reagents: Propiophenone, Zinc Amalgam (Zn(Hg)), Concentrated HCl, Toluene.

  • Procedure:

    • Prepare zinc amalgam by stirring zinc powder (approx. 4-5 equivalents) with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.

    • In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated HCl, water, and toluene.

    • Add the propiophenone (1 equivalent) from Step 1 to the flask.

    • Heat the mixture to a vigorous reflux with efficient stirring for 4-6 hours. Additional portions of concentrated HCl may be required during the reflux to maintain a strongly acidic environment.

    • Workup: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with additional toluene. Combine the organic extracts and wash them sequentially with water, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by rotary evaporation. The final product, n-propylbenzene, can be purified by fractional distillation.

Q4: My overall reaction yield is low, regardless of the product isomer. What other factors could be causing poor results?

Answer: Low conversion in Friedel-Crafts reactions often points to issues with reagents, catalysts, or competing side reactions. Use the following workflow to diagnose the problem.

G start Low Overall Yield in Friedel-Crafts Reaction q1 Is the aromatic substrate strongly deactivated (e.g., contains -NO₂, -CN, -COR)? start->q1 a1 YES: Friedel-Crafts fails on strongly deactivated rings. Consider alternative synthetic routes. q1->a1 Yes q2 Is your Lewis Acid catalyst (e.g., AlCl₃) fresh and anhydrous? q1->q2 No a2 NO: Catalyst is likely deactivated by moisture. Use a fresh, unopened bottle or sublime the AlCl₃ before use. q2->a2 No q3 Are your solvent and aromatic substrate anhydrous? q2->q3 Yes a3 NO: Water will quench the catalyst. Dry the solvent and substrate (e.g., using molecular sieves). q3->a3 No q4 Are you observing higher molecular weight byproducts (di- or tri-alkylation)? q3->q4 Yes a4 YES: This is polyalkylation. The alkylated product is more reactive. Use a large excess of the aromatic substrate to favor mono-alkylation. q4->a4 Yes end Review reaction temperature and time. Consider a different Lewis acid if issues persist. q4->end No

Caption: Troubleshooting workflow for low conversion in Friedel-Crafts reactions.

Key Troubleshooting Points:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze and deactivate the catalyst, halting the reaction. Always use a fresh, anhydrous catalyst from an unopened container or one stored properly in a desiccator.

  • Polyalkylation: The n-propyl group is an activating group, making the n-propylbenzene product more nucleophilic and thus more reactive than the starting benzene. This can lead to a second or even third alkylation reaction.[9][13] The standard method to suppress this is to use a large excess of the aromatic substrate, which statistically favors the reaction of the electrophile with the starting material.[16]

  • Deactivated Substrates: Friedel-Crafts reactions fail on aromatic rings that contain strongly electron-withdrawing (deactivating) groups like nitro (-NO₂), cyano (-CN), or acyl (-COR) groups.[5] The ring is simply not nucleophilic enough to attack the carbocation electrophile.

  • Substrates with -NH₂ or -OH groups: These groups contain lone pairs that will coordinate strongly with the Lewis acid catalyst, forming a complex that deactivates the ring and prevents the desired reaction.[13]

By systematically addressing these potential issues, you can significantly improve the yield and selectivity of your Friedel-Crafts reactions.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 3, 2026, from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved January 3, 2026, from [Link]

  • Pearson+. (n.d.). How does Friedel-Crafts acylation prevent carbocation rearrangement? Study Prep. Retrieved January 3, 2026, from [Link]

  • Brainly. (2023, February 24). Why can't n-propylbenzene be synthesized by the Friedel-Crafts alkylation reaction? Retrieved January 3, 2026, from [Link]

  • Filo. (2025, October 5). Provide a synthesis of n-propylbenzene from benzene. Retrieved January 3, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 3, 2026, from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved January 3, 2026, from [Link]

  • Chemistry Steps. (n.d.). Friedel–Crafts Alkylation. Retrieved January 3, 2026, from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 3, 2026, from [Link]

  • Vedantu. (n.d.). Benzene can be conveniently converted into npropyl class 11 chemistry CBSE. Retrieved January 3, 2026, from [Link]

  • Brainly. (2023, September 25). In the Friedel-Crafts alkylation of aromatic rings, what catalyst is needed for the reaction to proceed? Retrieved January 3, 2026, from [Link]

  • Reddit. (2023, July 15). Best Conditions for the Synthesis of n-Propylbenzene from Benzene. r/chemhelp. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of n-propylbenzene. Retrieved January 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, March 4). Friedel Craft Alkylation - hydrocarbons. Retrieved January 3, 2026, from [Link]

  • YouTube. (2023, September 30). Friedel Crafts rearrangement. Retrieved January 3, 2026, from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved January 3, 2026, from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 3, 2026, from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 3, 2026, from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: 1-Chloropropane Best Practices for Purity Maintenance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the best practices for storing and handling 1-Chloropropane to maintain its purity. The information is structured to offer practical solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term purity?

A1: To maintain the purity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] The recommended storage temperature is between 2°C and 8°C.[1] It should be stored in a tightly sealed container to prevent the ingress of moisture and atmospheric contaminants.[1] Additionally, protection from direct sunlight is advised to prevent photodegradation.[3]

Q2: What are the primary impurities I should be aware of in this compound?

A2: The primary impurities in this compound can arise from its synthesis or degradation. These may include:

  • Isomeric impurities: 2-Chloropropane can be a common impurity from the manufacturing process.[4]

  • Unreacted starting materials: Depending on the synthetic route, residual n-propanol or other reactants may be present.[5]

  • Degradation products: Over time, especially with improper storage, this compound can degrade to form acidic impurities like hydrogen chloride (HCl) and other chlorinated hydrocarbons.[6][7]

Q3: How does water content affect the purity of this compound?

A3: Water can promote the hydrolysis of this compound, although this is a slow process.[8] The presence of water can lead to the formation of n-propanol and hydrochloric acid, which can catalyze further degradation reactions. Maintaining anhydrous conditions is therefore critical for preserving high purity.

Q4: What are the visible signs that my this compound may have degraded?

A4: While this compound is a colorless liquid, degradation may sometimes lead to a yellowish discoloration. The presence of a pungent, acidic odor can also indicate the formation of hydrogen chloride. However, significant degradation can occur without obvious visual cues. Therefore, periodic purity analysis is recommended for long-term stored material.

Q5: How should I handle a container of this compound that has been opened multiple times?

A5: Each time a container is opened, there is a risk of introducing atmospheric moisture and oxygen. To mitigate this, it is best practice to blanket the headspace of the container with an inert gas, such as nitrogen or argon, before resealing.[2] Ensure the container is sealed tightly after each use.[1] If the material will be used infrequently, consider aliquoting it into smaller, single-use containers under an inert atmosphere.

Troubleshooting Guides

Issue 1: Low Purity Detected in a New Batch of this compound

Symptom: You have received a new bottle of this compound, and your initial analysis (e.g., by GC-MS) shows a lower purity than specified by the supplier.

Possible Causes and Solutions:

  • Cause: Contamination during shipping or handling.

  • Troubleshooting Steps:

    • Verify your analytical method: Ensure your analytical method is properly validated and calibrated. Run a known standard to confirm the accuracy of your system.

    • Inspect the container seal: Check for any signs of damage to the container or a compromised seal that could have allowed for contamination.

    • Contact the supplier: If your analysis is confirmed to be accurate and the seal appears intact, contact the supplier's technical support with your analytical data. They may be able to provide a certificate of analysis for the specific batch or arrange for a replacement.

Issue 2: Decreasing Purity of this compound Over Time

Symptom: A previously high-purity stock of this compound shows increasing levels of impurities in subsequent analyses.

Possible Causes and Solutions:

  • Cause 1: Improper Storage Conditions.

    • Troubleshooting:

      • Verify storage temperature: Ensure the storage location is consistently within the recommended 2-8°C range.[1]

      • Check for light exposure: Confirm that the storage area is dark and not exposed to direct sunlight.[3]

      • Inspect container integrity: Check for any cracks or damage to the container that could lead to a poor seal.

  • Cause 2: Introduction of Contaminants.

    • Troubleshooting:

      • Review handling procedures: Ensure that proper techniques are being used when accessing the material, such as using clean, dry syringes or pipettes and minimizing the time the container is open.

      • Implement inert gas blanketing: If not already in practice, start blanketing the headspace of the container with an inert gas before each storage period.[2]

  • Solution: Purification.

    • If the purity has dropped significantly, purification by fractional distillation may be necessary. Refer to the detailed protocol below.

Issue 3: Presence of Acidic Impurities

Symptom: Your reaction is failing, or you detect a low pH when testing your this compound. This suggests the presence of acidic impurities like HCl.

Possible Causes and Solutions:

  • Cause: Hydrolysis of this compound due to moisture contamination.

  • Troubleshooting and Solution:

    • Neutralization: The acidic impurities can be removed by washing the this compound with a dilute aqueous solution of sodium bicarbonate.[9] This should be done in a separatory funnel, allowing the layers to separate, and then collecting the organic layer.

    • Drying: After washing, the this compound must be thoroughly dried to remove any residual water. This can be achieved by passing it over a drying agent like anhydrous magnesium sulfate or calcium chloride, followed by filtration.

    • Purification: For the highest purity, a subsequent fractional distillation is recommended after drying.

Quantitative Data Summary

PropertyValueSource(s)
Recommended Storage Temperature2 - 8 °C[1]
Boiling Point46.6 °C[10]
Water SolubilitySlightly soluble[1]
Incompatible MaterialsStrong oxidizing agents, strong bases, alkali metals, finely divided metals (Al, Mg, Zn)[3]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the purity analysis of this compound. Instrument parameters may need to be optimized for your specific system.

1. Sample Preparation: a. Prepare a dilution of your this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10 µg/mL.[11] b. Ensure the sample is free of any particulate matter by filtering through a 0.22 µm filter if necessary.[12] c. Transfer the prepared sample to a 1.5 mL glass autosampler vial.[11]

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplit (e.g., 50:1 split ratio)
Injector Temperature250 °C
Carrier GasHelium
ColumnA non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
Oven ProgramInitial temperature: 40°C, hold for 2 minutes. Ramp at 10°C/min to 150°C.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-150 amu
Scan ModeFull Scan

3. Data Analysis: a. Identify the peak for this compound based on its retention time and mass spectrum. b. Integrate all peaks in the chromatogram. c. Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100%.

Protocol 2: Purification by Fractional Distillation

This protocol is for the purification of this compound to remove non-volatile impurities and other components with different boiling points.[10][13][14]

1. Apparatus Setup: a. Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a distillation adapter, and a receiving flask.[13] b. Place a stir bar in the round-bottom flask. c. Ensure all glass joints are properly sealed.

2. Distillation Procedure: a. Add the impure this compound to the round-bottom flask, filling it to no more than two-thirds of its volume. b. Begin heating the flask gently using a heating mantle. c. The vapor will begin to rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation. d. Discard the initial fraction (the forerun), which may contain more volatile impurities. e. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (46.6°C).[10] f. Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive residues.

3. Post-Distillation Handling: a. Allow the apparatus to cool completely before disassembling. b. Transfer the purified this compound to a clean, dry storage container. c. Blanket the headspace with an inert gas before sealing for storage.

Visualizations

G Workflow for Handling this compound cluster_receiving Receiving and Initial Storage cluster_usage Usage Protocol cluster_storage Post-Use Storage receive Receive New Container inspect Inspect Seal and Container Integrity receive->inspect store_initial Store at 2-8°C in a Dark, Ventilated Area inspect->store_initial retrieve Retrieve from Storage store_initial->retrieve dispense Dispense Required Amount in a Fume Hood retrieve->dispense inert_gas Blanket Headspace with Inert Gas dispense->inert_gas reseal Tightly Reseal Container inert_gas->reseal return_storage Return to 2-8°C Storage reseal->return_storage

Caption: A workflow for the proper handling of this compound.

G Factors Affecting this compound Purity cluster_factors Influencing Factors cluster_outcomes Potential Degradation Pathways cluster_impurities Resulting Impurities purity This compound Purity storage_temp Storage Temperature purity->storage_temp light_exposure Light Exposure purity->light_exposure moisture Moisture purity->moisture air_exposure Air (Oxygen) Exposure purity->air_exposure container_material Container Material Compatibility purity->container_material hydrolysis Hydrolysis storage_temp->hydrolysis influences rate oxidation Oxidation storage_temp->oxidation influences rate photodegradation Photodegradation light_exposure->photodegradation initiates moisture->hydrolysis enables air_exposure->oxidation enables hcl Hydrogen Chloride (HCl) hydrolysis->hcl propanol n-Propanol hydrolysis->propanol oxidation->hcl other_chlorinated Other Chlorinated Compounds oxidation->other_chlorinated photodegradation->hcl photodegradation->other_chlorinated hcl->purity decreases propanol->purity decreases other_chlorinated->purity decreases

Caption: Factors influencing the purity of this compound.

References

  • Centers for Disease Control and Prevention (CDC). (2018, April 6). Toxicological Profile for 1,2-Dibromo-3-Chloropropane. Retrieved from [Link]

  • National Institutes of Health (NIH). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]

  • Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

  • PubMed. (2025, September 6). Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Toxicological Profile for 1,2,3-Trichloropropane. Retrieved from [Link]

  • OI Analytical. Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • University of California, Santa Barbara. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. Retrieved from [Link]

  • ChemBAM. Purification by fractional distillation. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). 1,2-Dibromo-3-Chloropropane-ToxFAQs. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). 1,2-Dibromo-3-Chloropropane | ToxFAQs™ | ATSDR. Retrieved from [Link]

  • Google Patents. US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes.
  • Metrolab. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • BYJU'S. Fractional Distillation. Retrieved from [Link]

  • Khan Academy. Simple and fractional distillations. Retrieved from [Link]

  • ResearchGate. (2016, December 13). How to remove traces of acidic impurity or water?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. Retrieved from [Link]

  • YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]

  • ResearchGate. (2025, November 18). Biodegradation of 1,2,3-Trichloropropane to Valuable (S)-2,3-DCP Using a One-Pot Reaction System. Retrieved from [Link]

  • Quora. (2017, April 13). Is this compound optically active?. Retrieved from [Link]

  • Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]

  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). Retrieved from [Link]

  • Quora. (2019, July 2). Can I make this compound from n-Propanol, hydrochloric acid and CaCl2 or ZnCl2? How much to use chlorides, excess?. Retrieved from [Link]

  • Wilger. plasticware - Physical properties and chemical resistance of plastics. Retrieved from [Link]

  • Curbell Plastics. Chemical Resistance of Plastics chart. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018, April 6). Toxicological Profile for 1,2-Dibromo-3-chloropropane. Retrieved from [Link]

  • Australian Government Department of Health. (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]

  • Azlon. CHEMICAL RESISTANCE OF PLASTICS. Retrieved from [Link]

  • KENDRION. Chemical resistance of plastics. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloropropane and 2-Chloropropane for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of alkyl halides is fundamental to the design of synthetic pathways and the development of novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of two isomeric chloropropanes: 1-chloropropane and 2-chloropropane. By examining their behavior in nucleophilic substitution and elimination reactions, supported by mechanistic principles and experimental considerations, this document aims to equip researchers with the knowledge to effectively select the appropriate isomer for their synthetic needs.

Structural Isomers: The Foundation of Divergent Reactivity

This compound and 2-chloropropane, both with the chemical formula C₃H₇Cl, are structural isomers that differ in the position of the chlorine atom on the propane chain. This seemingly minor structural variance leads to a significant divergence in their chemical reactivity.

  • This compound is a primary (1°) alkyl halide, with the chlorine atom attached to a carbon that is bonded to only one other carbon atom.

  • 2-Chloropropane is a secondary (2°) alkyl halide, where the chlorine is bonded to a carbon atom connected to two other carbon atoms.

This fundamental difference in structure dictates the steric environment around the carbon-chlorine bond and the stability of potential carbocation intermediates, thereby governing their preferred reaction pathways.

Nucleophilic Substitution Reactions: A Tale of Two Mechanisms

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. The reactivity of this compound and 2-chloropropane in these reactions is best understood by comparing their propensity to undergo Sₙ2 and Sₙ1 reactions.

The Sₙ2 Pathway: A Preference for the Unhindered

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. The rate of an Sₙ2 reaction is highly sensitive to steric hindrance.

This compound is significantly more reactive than 2-chloropropane in Sₙ2 reactions. This is due to the less sterically hindered nature of the primary carbon in this compound, which allows for easier backside attack by the nucleophile. In contrast, the secondary carbon in 2-chloropropane is more sterically shielded by the two adjacent methyl groups, impeding the approach of the nucleophile.

Experimental Protocol 1: Comparative Sₙ2 Reactivity via Finkelstein Reaction

Objective: To qualitatively compare the Sₙ2 reaction rates of this compound and 2-chloropropane with sodium iodide in acetone.

Methodology:

  • Prepare two separate reaction tubes. To each tube, add 1 mL of a 15% solution of sodium iodide in acetone.

  • To the first tube, add 2-3 drops of this compound.

  • To the second tube, add 2-3 drops of 2-chloropropane.

  • Gently shake both tubes and observe the formation of a precipitate (sodium chloride, which is insoluble in acetone).

  • Record the time taken for the precipitate to appear in each tube.

Expected Outcome: A precipitate of NaCl will form much more rapidly in the tube containing this compound, indicating a faster Sₙ2 reaction rate.

SN2_Comparison cluster_1 This compound (Primary) cluster_2 2-Chloropropane (Secondary) 1-CP This compound TS1 Less Hindered Transition State 1-CP->TS1 Fast P1 Substitution Product TS1->P1 2-CP 2-Chloropropane TS2 More Hindered Transition State 2-CP->TS2 Slow P2 Substitution Product TS2->P2 Nu Nucleophile Nu->TS1 Nu->TS2

The Sₙ1 Pathway: The Importance of Carbocation Stability

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step is the formation of a carbocation intermediate, followed by a rapid attack of the nucleophile. The stability of the carbocation is the primary factor governing the rate of an Sₙ1 reaction.

2-Chloropropane is more reactive than this compound in Sₙ1 reactions. This is because the ionization of 2-chloropropane leads to the formation of a more stable secondary carbocation. In contrast, this compound would form a highly unstable and energetically unfavorable primary carbocation.

Experimental Protocol 2: Comparative Sₙ1 Reactivity via Solvolysis

Objective: To qualitatively compare the Sₙ1 reaction rates of this compound and 2-chloropropane in a polar protic solvent.

Methodology:

  • Prepare two separate test tubes. To each tube, add 2 mL of a 1% solution of silver nitrate in ethanol.

  • To the first tube, add 2-3 drops of this compound.

  • To the second tube, add 2-3 drops of 2-chloropropane.

  • Gently shake both tubes and observe the formation of a precipitate (silver chloride).

  • Record the time taken for the precipitate to appear in each tube. The reaction may require gentle warming.

Expected Outcome: A precipitate of AgCl will form more rapidly in the tube containing 2-chloropropane, indicating a faster Sₙ1 reaction rate due to the formation of the more stable secondary carbocation.

SN1_Comparison cluster_1 This compound (Primary) cluster_2 2-Chloropropane (Secondary) 1-CP This compound C1 Primary Carbocation (Unstable) 1-CP->C1 Very Slow P1 Substitution Product C1->P1 2-CP 2-Chloropropane C2 Secondary Carbocation (More Stable) 2-CP->C2 Faster P2 Substitution Product C2->P2 Solvent Solvent (e.g., Ethanol) Solvent->P1 Solvent->P2

Elimination Reactions: The Formation of Alkenes

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. The two common mechanisms are E2 (Elimination Bimolecular) and E1 (Elimination Unimolecular).

The E2 Pathway: A Concerted Elimination

The E2 reaction is a single-step, concerted process where a strong base removes a β-hydrogen at the same time the leaving group departs. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.

Both this compound and 2-chloropropane can undergo E2 elimination. However, the reactivity and product distribution differ.

  • This compound undergoes E2 elimination to give only propene.

  • 2-Chloropropane also yields propene upon E2 elimination. Generally, the rate of E2 reactions increases with increasing substitution of the alkyl halide (tertiary > secondary > primary), as this leads to the formation of a more substituted and stable alkene product (Zaitsev's rule). Therefore, 2-chloropropane is expected to undergo E2 elimination more readily than this compound under the same conditions.

The E1 Pathway: Carbocation-Mediated Elimination

The E1 reaction is a two-step process that proceeds through a carbocation intermediate, similar to the Sₙ1 reaction. The rate-determining step is the formation of the carbocation.

2-Chloropropane is much more likely to undergo E1 elimination than this compound. This is due to the formation of the more stable secondary carbocation. The highly unstable primary carbocation that would be formed from this compound makes the E1 pathway for this isomer highly unfavorable.

Substitution vs. Elimination: A Competitive Landscape

In many reactions, substitution and elimination are competing pathways. The outcome of the reaction depends on several factors:

  • Structure of the Alkyl Halide: As discussed, primary halides like this compound favor Sₙ2 reactions. Secondary halides like 2-chloropropane can undergo Sₙ2, Sₙ1, E2, and E1 reactions, making the reaction conditions crucial in determining the major product.

  • Strength of the Nucleophile/Base: Strong, non-bulky nucleophiles favor Sₙ2 reactions. Strong, bulky bases favor E2 elimination. Weak nucleophiles/bases favor Sₙ1 and E1 reactions.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor Sₙ2 reactions. Polar protic solvents (e.g., water, ethanol) favor Sₙ1 and E1 reactions.

  • Temperature: Higher temperatures generally favor elimination over substitution.

Table 1: Summary of Reactivity for this compound vs. 2-Chloropropane

Reaction TypeThis compound (Primary)2-Chloropropane (Secondary)Justification
Sₙ2 More ReactiveLess ReactiveLess steric hindrance.
Sₙ1 Very UnreactiveMore ReactiveFormation of a more stable secondary carbocation.
E2 Less ReactiveMore ReactiveFormation of a more stable, substituted alkene.
E1 Very UnreactiveMore ReactiveFormation of a more stable secondary carbocation.

Conclusion for the Research Professional

The choice between this compound and 2-chloropropane in a synthetic route is a critical decision that hinges on the desired reaction outcome.

  • For reactions requiring a bimolecular nucleophilic substitution (Sₙ2) to introduce a nucleophile at the terminal position with minimal rearrangement, This compound is the superior choice due to its lower steric hindrance.

  • Conversely, if the goal is to generate a secondary carbocation intermediate for subsequent reaction, either through substitution (Sₙ1) or elimination (E1), 2-chloropropane is the preferred substrate .

  • For bimolecular elimination (E2) to form propene, 2-chloropropane will generally react faster under the influence of a strong base.

By understanding the fundamental principles of structure and reactivity outlined in this guide, researchers can make informed decisions in their experimental design, leading to more efficient and predictable synthetic outcomes.

References

  • Filo. (2025, August 18). Organic Chemistry: Elimination Reactions and Related Concepts. Retrieved from [Link]

A Comparative Analysis of 1-Chloropropane and 1-Bromopropane in Sₙ2 Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic pathway. The bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone of organic synthesis, enabling the precise introduction of a wide array of functional groups. This guide provides an in-depth comparative analysis of two common primary alkyl halide substrates, 1-chloropropane and 1-bromopropane, focusing on their relative performance in Sₙ2 reactions. We will delve into the mechanistic principles governing their reactivity, present supporting quantitative data, and provide a robust experimental protocol for direct comparison.

The Sₙ2 Mechanism: The Critical Role of the Leaving Group

The Sₙ2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group departs.[1] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, hence the term "bimolecular".[2][3]

The defining feature of this mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. This trajectory is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the lowest unoccupied molecular orbital (LUMO) of the carbon-leaving group bond (σ*).[4] This leads to a trigonal bipyramidal transition state and results in an inversion of stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[4][5]

Caption: Sₙ2 reaction mechanism showing backside attack and inversion of configuration.

The nature of the leaving group (X) is paramount to the reaction's success. A good leaving group is one that is stable on its own after it departs with the electron pair from the C-X bond.[6][7] This stability is directly related to its basicity; weaker bases make better leaving groups.[6][7]

Head-to-Head: 1-Bromopropane vs. This compound

When comparing 1-bromopropane and this compound, the fundamental difference lies in the identity of the halogen leaving group: bromide (Br⁻) versus chloride (Cl⁻).

Leaving Group Ability: The stability of the halide anions increases down the group in the periodic table. Iodide (I⁻) is the most stable and weakest base, followed by bromide, chloride, and finally fluoride (F⁻), which is the strongest base and the poorest leaving group among the halogens.[6] This is because the negative charge is dispersed over a larger atomic radius in bromide compared to chloride, making it more stable.[8] Consequently, the established order of leaving group ability is: I⁻ > Br⁻ > Cl⁻ > F⁻.[7] This directly predicts that 1-bromopropane will be more reactive than this compound in Sₙ2 reactions.

Carbon-Halogen Bond Strength: The rate of an Sₙ2 reaction is also influenced by the strength of the carbon-leaving group bond that must be broken. The C-Cl bond (bond enthalpy ≈ 339 kJ/mol) is significantly stronger than the C-Br bond (bond enthalpy ≈ 285 kJ/mol). A weaker bond requires less energy to break, contributing to a lower activation energy for the reaction. This factor further supports the higher reactivity of 1-bromopropane.[9][10]

Quantitative Reactivity Data: While extensive datasets comparing this compound and 1-bromopropane with a wide range of nucleophiles under identical conditions can be sparse, the relative reactivity trend is well-established and consistent across primary alkyl halides. Data for the analogous 1-halobutanes reacting with azide in acetone serves as an excellent proxy and clearly illustrates this principle.

SubstrateLeaving GroupRelative Rate Constant (k_rel)
1-IodobutaneI⁻~30,000
1-Bromobutane Br⁻ 1,000
1-Chlorobutane Cl⁻ 200
Data is illustrative of the established reactivity trend for primary alkyl halides in Sₙ2 reactions and serves as a strong proxy for 1-halopropanes.[11]

As the data shows, the alkyl bromide is approximately 5 times more reactive than the corresponding alkyl chloride under these Sₙ2 conditions. This kinetic advantage makes 1-bromopropane the superior substrate for achieving faster reaction rates and milder reaction conditions .[11][12]

Experimental Protocol: A Self-Validating Competition Experiment

To empirically determine the relative reactivity of this compound and 1-bromopropane, a competition experiment is the most rigorous and self-validating approach. By subjecting an equimolar mixture of both substrates to a limited amount of a common nucleophile, the more reactive substrate will be consumed to a greater extent.[13] Gas Chromatography (GC) analysis of the final reaction mixture allows for precise quantification of the unreacted starting materials, providing a direct measure of their relative reactivity.

Caption: Workflow for the Sₙ2 competition experiment.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous acetone.

    • Causality: Acetone is a polar aprotic solvent, ideal for Sₙ2 reactions. It dissolves the sodium iodide salt but does not strongly solvate the iodide nucleophile through hydrogen bonding, leaving it "naked" and highly nucleophilic.[14]

  • Addition of Substrates: Add precisely equimolar amounts (e.g., 1.0 mmol each) of this compound and 1-bromopropane to the flask.

  • Internal Standard: Add a known amount of an internal standard (e.g., dodecane), a compound that is inert under the reaction conditions and has a distinct retention time in the GC analysis.

    • Causality: The internal standard allows for accurate quantification by correcting for variations in injection volume and detector response.

  • Initiation of Reaction: Add sodium iodide (NaI) in a sub-stoichiometric amount (e.g., 0.5 mmol, 0.5 equivalents relative to each halide).

    • Causality: Iodide is an excellent nucleophile. Using a limiting amount ensures that the alkyl halides must compete for it. This is a Finkelstein-type reaction where the resulting sodium chloride and sodium bromide have different solubilities in acetone than NaI, which can also influence the equilibrium.[10]

  • Reaction Conditions: Heat the mixture to a constant temperature (e.g., 50°C) and stir vigorously.

  • Monitoring and Quenching: After a set time (e.g., 1 hour), remove the flask from heat and allow it to cool to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic components with diethyl ether. Wash the organic layer with water and then brine.

  • Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and analyze the resulting solution by Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Data Analysis: Integrate the peak areas of the unreacted this compound, unreacted 1-bromopropane, and the internal standard. The ratio of consumed starting materials will directly reflect the relative reaction rates.

Conclusion for the Practicing Scientist

For Sₙ2 reactions, 1-bromopropane is unequivocally the more reactive and versatile substrate compared to this compound . This heightened reactivity is grounded in two fundamental principles: the superior leaving group ability of the bromide ion due to its greater size and stability, and the lower bond dissociation energy of the C-Br bond.[8][9][12]

This translates to significant practical advantages in the laboratory:

  • Faster Reaction Rates: Syntheses using 1-bromopropane will typically proceed more quickly.

  • Milder Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Broader Nucleophile Scope: 1-bromopropane will react effectively with a wider range of weaker nucleophiles than this compound.

While this compound may be a more economical choice, the kinetic penalty it imposes often necessitates harsher conditions, which can lead to lower yields and the formation of unwanted byproducts. For researchers prioritizing efficiency, yield, and predictability in the synthesis of novel compounds, 1-bromopropane is the scientifically preferred electrophile for Sₙ2 transformations.

References

  • 7.3 Other Factors that Affect SN2 Reactions. Manifold @CUNY. [Link]

  • 7.3 Other Factors that Affect SN2 Reactions. KPU Pressbooks. [Link]

  • SN2 Reaction Mechanism. Chemistry Steps. [Link]

  • SN2 mechanism. La Salle University. [Link]

  • Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cl vs Br in SN1 and SN2 reactions. Reddit. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

  • (PDF) Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ResearchGate. [Link]

  • Factors affecting SN2 reactions: leaving group- Part 1. Khan Academy. [Link]

  • Rank the following molecules in order of their SN2 reactivity. Homework.Study.com. [Link]

  • What Makes A Good Leaving Group. Master Organic Chemistry. [Link]

  • Parameter free evaluation of SN2 reaction rates for halide substitution in halomethane. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • 11.2: The SN2 Reaction. Chemistry LibreTexts. [Link]

  • [college: organic chemistry] are longer alkyl halides more reactive in Sn1 or Sn2? Reddit. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • SN2 Competition Experiments, Part 1: Prelab Lecture. YouTube. [Link]

  • The Rates of SN2 Reactions and Their Relation to Molecular and Solvent Properties. SciSpace. [Link]

  • 7.1 SN2 Reaction | Organic Chemistry. YouTube. [Link]

  • Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. ResearchGate. [Link]

  • SN2 Reaction Mechanisms. YouTube. [Link]

Sources

1-Chloropropane performance as a solvent compared to dichloromethane for researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide: Evaluating 1-Chloropropane as a Dichloromethane Alternative

Dichloromethane (DCM), also known as methylene chloride, has long been a workhorse solvent in research laboratories, prized for its ability to dissolve a wide array of organic compounds, its convenient low boiling point, and its relative inertness.[1][2][3] However, the scientific community is at a critical juncture. Mounting evidence of DCM's significant health risks, including a classification as a probable human carcinogen, has led to stringent new regulations, including a near-total ban on most commercial and consumer uses by the U.S. Environmental Protection Agency (EPA) in April 2024.[2][4][5][6] This regulatory shift compels researchers to seek safer, more sustainable alternatives that do not compromise experimental integrity.[7][8]

This guide provides an in-depth, objective comparison between dichloromethane and a potential alternative: this compound. We will move beyond a simple cataloging of properties to explore the practical implications for researchers in drug development and organic synthesis, grounding our analysis in experimental data and established safety protocols. Our goal is to empower you to make informed decisions about when and how this compound might serve as a viable substitute in your workflows.

Part 1: The Tale of the Tape - A Physicochemical Showdown

A solvent's performance is dictated by its fundamental physical and chemical properties. The choice between DCM and this compound begins with understanding how their intrinsic characteristics will influence your experiment, from reaction setup to product isolation.

PropertyThis compound Dichloromethane (DCM) Implication for the Researcher
Formula C₃H₇Cl[9]CH₂Cl₂[10]Different molecular structures influence polarity and reactivity.
Molecular Weight 78.54 g/mol [11]84.93 g/mol [4]Minor difference; similar behavior in mass-dependent processes.
Boiling Point 46.6 °C[12]39.8 °C[13]Both are highly volatile and easily removed by rotary evaporation. DCM is slightly faster to evaporate.
Density 0.892 g/mL[9][11]1.326 g/mL[14]Critical difference. this compound is less dense than water, while DCM is denser. This fundamentally changes the layers in aqueous extractions.
Melting Point -123 °C[9]-95.1 °C[4]Both remain liquid in typical laboratory freezer conditions.
Vapor Pressure 5.51 psi (@ 20°C)[9]350 Torr (~6.77 psi) (@ 20°C)[14]Both are highly volatile. DCM's higher vapor pressure indicates it evaporates more readily, increasing inhalation exposure risk.[5]
Water Solubility 2.7 g/L (Slightly Soluble)[9][15]16.0 g/L (Slightly Soluble)[14]Both have limited miscibility with water, a key requirement for extraction solvents.
Flash Point < -18 °C (< 0 °F)[11][12]None (Non-flammable Liquid)[4][14]Critical difference. this compound is highly flammable and poses a significant fire risk, whereas DCM is non-flammable.
Explosive Limits 2.6 - 11.1%[12][15]13.0 - 23.0%[14]Vapors of this compound can form explosive mixtures with air.[16]
Polarity Index (P') Not widely reported3.1[14]DCM is considered a moderately polar solvent, capable of dissolving a wide range of compounds.[1][8] this compound is also moderately polar.[17]

Part 2: Performance in Core Research Applications

How do these properties translate to performance at the lab bench? We examine three common applications: liquid-liquid extraction, chromatography, and chemical reactions.

Application 1: Liquid-Liquid Extraction

Liquid-liquid extraction is a cornerstone of purification in organic synthesis. DCM's high density, water immiscibility, and broad solvency have made it a default choice.[1][18] this compound can also function as an extraction solvent, but with a critical operational difference.

Causality Behind the Choice: The primary driver for solvent selection in extraction is achieving efficient partitioning of the desired compound from the aqueous phase into the organic phase while minimizing impurities. The density difference between the solvent and water dictates which layer is on the bottom, a crucial factor for practical separation.

Experimental Protocol: Comparative Aqueous Extraction

Objective: To extract a hypothetical neutral organic compound from a basic aqueous solution.

  • Preparation: Combine the aqueous reaction mixture with 1 M NaOH in a separatory funnel.

  • Solvent Addition:

    • Funnel A (DCM): Add an equal volume of dichloromethane.

    • Funnel B (this compound): Add an equal volume of this compound.

  • Extraction: Stopper the funnels, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Place the funnels in a ring stand and allow the layers to fully separate.

    • Observation A (DCM): The organic (DCM) layer will be the bottom layer.[19]

    • Observation B (this compound): The organic (this compound) layer will be the top layer.[11]

  • Collection:

    • Funnel A (DCM): Drain the lower organic layer. Add fresh DCM for re-extraction.

    • Funnel B (this compound): Drain the lower aqueous layer. The desired organic layer remains in the funnel. Add fresh aqueous solution if washing, or drain the organic layer from the top for collection.

  • Drying & Concentration: Dry the collected organic phases over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

G cluster_0 Workflow: Aqueous Extraction cluster_1 DCM Extraction cluster_2 This compound Extraction start Aqueous Reaction Mixture in Separatory Funnel add_solvent Add Extraction Solvent start->add_solvent shake Shake & Vent add_solvent->shake separate Allow Layers to Separate shake->separate dcm_layer DCM Layer is BOTTOM separate->dcm_layer cp_layer 1-CP Layer is TOP separate->cp_layer dcm_collect Drain Bottom Organic Layer dcm_layer->dcm_collect dry Dry Organic Layer (e.g., Na₂SO₄) dcm_collect->dry cp_collect Drain Bottom Aqueous Layer cp_layer->cp_collect cp_collect->dry concentrate Concentrate via Rotary Evaporation dry->concentrate

Caption: Workflow for a standard liquid-liquid extraction comparing DCM and this compound.

Performance Verdict: While both solvents can be effective, the lower density of this compound requires a procedural adjustment that some researchers may find less convenient than draining the bottom layer, especially during multiple extractions. Studies exploring alternatives to DCM have often focused on solvents like ethyl acetate or 2-MeTHF, which, like this compound, are less dense than water.[20][21][22] The choice may depend on the specific solubility of the target compound and the lab's standard operating procedures.

Application 2: Chromatography

In flash column chromatography, DCM is frequently used in binary solvent systems (e.g., DCM/Methanol or DCM/Hexane) to purify compounds of moderate polarity.[1][23]

Causality Behind the Choice: The goal of chromatography is to exploit differences in polarity between compounds to achieve separation on a stationary phase (like silica gel). The mobile phase's polarity is fine-tuned to control the elution rate (Rf value) of the target compound. An effective replacement solvent must offer a similar polarity profile or be part of a new, optimized solvent system.

Experimental Protocol: Developing a Flash Chromatography Method

  • TLC Screening (Self-Validation):

    • Spot the crude mixture on multiple TLC plates.

    • Develop the plates in a series of solvent systems. Start with a non-polar system (e.g., 10% Ethyl Acetate/Hexane) and increase polarity.

    • Test systems like DCM/Methanol (e.g., 98:2) and potential replacement systems like Ethyl Acetate/Hexane or potentially this compound/Hexane.

    • The goal is to find a system where the desired compound has an Rf value of ~0.3-0.4, with good separation from impurities.

  • Column Packing: Pack a flash column with silica gel using a non-polar solvent (e.g., hexane).

  • Loading: Load the crude sample onto the column.

  • Elution: Run the optimized mobile phase from the TLC screen through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation.

G cluster_0 Logic: Solvent Selection for Chromatography cluster_1 Evaluation start Crude Product Mixture tlc Screen with various solvent systems (TLC) start->tlc rf_check Is Rf of target ~0.3? tlc->rf_check sep_check Good separation from impurities? rf_check->sep_check Yes optimize Adjust Solvent Polarity rf_check->optimize No sep_check->optimize No run_column Run Flash Column with Optimized Solvent System sep_check->run_column Yes optimize->tlc Re-screen

Sources

A Senior Application Scientist's Guide to Spectroscopic Validation of 1-Chloropropane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic methodologies for the analysis and validation of products from the common reactions of 1-chloropropane. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles, ensuring a robust and self-validating approach to product characterization. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) can be synergistically employed to unequivocally identify and quantify reaction products, thereby guaranteeing the integrity of your synthetic pathway.

The Competing Reaction Pathways of this compound

This compound, a primary alkyl halide, is a versatile substrate that primarily undergoes two competing reactions when treated with a base like sodium hydroxide (NaOH): nucleophilic substitution (Sₙ2) and base-induced elimination (E2).[1] The reaction outcome is critically dependent on the experimental conditions, particularly the solvent.

  • Substitution (Sₙ2): In an aqueous solution, the hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine.[2] This leads to the displacement of the chloride ion and the formation of 1-propanol.[3]

  • Elimination (E2): In an alcoholic solvent, such as ethanol, the hydroxide ion functions more effectively as a base, abstracting a proton from the carbon adjacent to the C-Cl bond. This results in the formation of a carbon-carbon double bond, yielding propene gas.[1][4]

The choice of analytical technique must be tailored to distinguish not only the products from the starting material but also from each other.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound Aqueous Aqueous (Water) This compound->Aqueous Sₙ2 Path (Nucleophilic Attack) Ethanolic Ethanolic (Alcohol) This compound->Ethanolic E2 Path (Proton Abstraction) NaOH NaOH 1-Propanol 1-Propanol Aqueous->1-Propanol Favored Propene Propene Ethanolic->Propene Favored

Caption: Competing Sₙ2 and E2 reaction pathways of this compound.

Comparative Spectroscopic Signatures: A Triad of Identification

A robust validation strategy relies on comparing the unique spectroscopic fingerprints of the starting material and all potential products. The following table summarizes the key distinguishing features.

Compound Technique Key Spectroscopic Feature(s) Interpretation
This compound ¹H NMR Triplet (~1.0 ppm, 3H), Sextet (~1.8 ppm, 2H), Triplet (~3.5 ppm, 2H)[5]Three distinct proton environments in a propyl chain. The downfield shift at 3.5 ppm is due to the deshielding effect of the adjacent chlorine atom.[5]
(Starting Material)¹³C NMR Three signals: ~47 ppm (CH₂Cl), ~26 ppm (CH₂), ~11 ppm (CH₃)[6]Three distinct carbon environments. The C-Cl carbon is the most deshielded.[6]
FTIR Strong C-Cl stretch (~780-580 cm⁻¹)[7]Characteristic absorption for an alkyl chloride.
Mass Spec Molecular ion peaks at m/z 78 and 80 (3:1 ratio)[8]Presence of the ³⁵Cl and ³⁷Cl isotopes. Base peak at m/z 43 ([C₃H₇]⁺).[8]
1-Propanol ¹H NMR Appearance of a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. The CH₂ adjacent to the oxygen is shifted downfield to ~3.6 ppm.Confirms the presence of the alcohol functional group.
(Substitution Product)¹³C NMR Three signals: ~64 ppm (CH₂OH), ~26 ppm (CH₂), ~10 ppm (CH₃)[9]The carbon bonded to the highly electronegative oxygen (C-OH) is significantly deshielded compared to the C-Cl carbon.[9]
FTIR Appearance of a strong, broad O-H stretch (~3600-3200 cm⁻¹)[10][11]. Disappearance of the C-Cl stretch.Unambiguous evidence of alcohol formation.
Mass Spec Molecular ion at m/z 60. Prominent peak at m/z 31 ([CH₂OH]⁺).Confirms the molecular weight and shows characteristic alcohol fragmentation.
Propene ¹H NMR Signals in the vinyl region (~4.9-5.9 ppm). A doublet for the methyl group (~1.7 ppm).Characteristic signals for protons attached to a C=C double bond.
(Elimination Product)¹³C NMR Two signals in the sp² region (~115-135 ppm) and one in the sp³ region (~20 ppm).Indicates the presence of both double-bonded and single-bonded carbons.
FTIR Appearance of a C=C stretch (~1680-1620 cm⁻¹)[12][13] and =C-H stretch (>3000 cm⁻¹)[13][14]. Disappearance of the C-Cl stretch.Confirms the formation of an alkene.
Mass Spec Molecular ion at m/z 42.Confirms the molecular weight of the elimination product.

A Multi-Pronged Approach to Reaction Analysis

No single technique provides the complete picture. The following methodologies are presented as a comprehensive workflow, from real-time monitoring to definitive structural confirmation and validation.

Methodology 1: Real-Time Reaction Monitoring by FTIR Spectroscopy

Principle: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is an ideal, non-invasive method for monitoring the progress of a reaction in real-time.[15] By immersing an ATR probe into the reaction vessel, spectra can be collected at regular intervals, allowing for the simultaneous tracking of reactant consumption and product formation.

Experimental Protocol:

  • Setup: Assemble the reaction apparatus (e.g., round-bottom flask with reflux condenser) and insert the ATR-FTIR probe.

  • Background: Record a background spectrum of the solvent and starting materials before initiating the reaction.

  • Initiation: Add the final reagent (e.g., NaOH solution) to start the reaction.

  • Data Acquisition: Begin time-resolved spectral acquisition. Collect one spectrum every 1-5 minutes.

  • Analysis: Monitor the decrease in the intensity of the C-Cl absorption band (~780-580 cm⁻¹) of this compound and the corresponding increase in the intensity of the product's characteristic band (e.g., the broad O-H stretch for 1-propanol, ~3600-3200 cm⁻¹).[10][15] The reaction is complete when the reactant peak has disappeared and the product peak intensity has plateaued.

G cluster_workflow FTIR Reaction Monitoring Workflow A Assemble Reaction Apparatus with ATR Probe B Record Background Spectrum (Solvent + Reagents) A->B C Initiate Reaction (Add Final Reagent) B->C D Acquire Spectra Over Time C->D E Analyze Spectral Changes (Reactant vs. Product Peaks) D->E F Determine Reaction Endpoint E->F

Caption: Workflow for real-time reaction monitoring using ATR-FTIR.

Methodology 2: Definitive Identification and Quantification by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing complex mixtures of volatile organic compounds.[16] The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments each component, generating a unique mass spectrum that serves as a molecular fingerprint for positive identification.[17]

Experimental Protocol:

  • Sample Preparation: At the completion of the reaction, quench the mixture and extract the organic components with a suitable solvent (e.g., diethyl ether). Prepare a dilute sample (e.g., 100 µg/mL) in a volatile solvent like methanol.[18] An internal standard should be added for accurate quantification.

  • GC Separation: Inject the sample into the GC. A typical column for this analysis would be a VF-624ms or similar, which is suitable for separating volatile halogenated compounds and alcohols.[16]

    • Example GC Program: Inlet temperature 250°C; Oven program: initial 40°C for 2 min, ramp at 10°C/min to 200°C, hold for 2 min.

  • MS Analysis: As components elute from the GC column, they enter the mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire spectra over a mass range of m/z 35-200.

  • Data Analysis:

    • Identification: Compare the obtained mass spectrum for each peak against a reference library, such as the NIST Mass Spectral Database, to confirm the identity of the starting material, products, and any byproducts.[19]

    • Quantification: Determine the concentration of each component by comparing its peak area to that of the internal standard.

G cluster_workflow GC-MS Product Analysis Workflow A Quench Reaction & Prepare Organic Extract B Add Internal Standard for Quantification A->B C Inject Sample into GC-MS B->C D Separate Components (Gas Chromatography) C->D E Generate Mass Spectra (Mass Spectrometry) D->E F Identify by Library Match Quantify via Internal Std. E->F

Caption: Workflow for product identification and quantification using GC-MS.

Methodology 3: Unambiguous Structural Elucidation by NMR Spectroscopy

Principle: While GC-MS is excellent for identification, NMR spectroscopy provides definitive, atom-by-atom structural confirmation of the isolated product.[20] ¹H and ¹³C NMR spectra reveal the precise connectivity and chemical environment of every hydrogen and carbon atom in the molecule.[21]

Experimental Protocol:

  • Isolation: Purify the major product from the reaction mixture using an appropriate technique (e.g., distillation or column chromatography).

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. This provides a single peak for each unique carbon atom.[9]

  • Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to reconstruct the molecule's structure. For 1-propanol, one would confirm the 3:2:2:1 proton ratio and the presence of three distinct carbon signals, with the CH₂OH carbon appearing furthest downfield (~64 ppm).[9] For propene, the characteristic vinyl proton signals and sp² carbon signals would be the key identifiers.

Protocol Validation: Ensuring Trustworthiness and Accuracy

For any analytical method to be considered reliable, it must be validated to prove it is fit for its intended purpose.[22] The GC-MS method, being quantitative, requires the most rigorous validation as per regulatory guidelines such as ICH Q2(R2).[22]

A Self-Validating System: The true strength of this guide lies in the integration of orthogonal techniques. FTIR provides real-time kinetic data. GC-MS separates and identifies all volatile components. NMR provides unequivocal structural proof of the final, isolated product. A discrepancy in the results from one technique would be flagged by the others, creating a self-validating analytical system. For example, if FTIR suggests the formation of an alcohol but the mass spectrum from the GC-MS does not match 1-propanol, it signals an unexpected side reaction or impurity that requires further investigation.

Validation Parameter Objective Experimental Approach for GC-MS Method
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., starting material, solvent, other products).Analyze blank solvent, starting material, and a mixture of all potential products to demonstrate that each has a unique retention time and mass spectrum without interference.
Linearity To demonstrate that the method's response is directly proportional to the analyte concentration over a given range.[23]Prepare a series of at least five standards of known concentration spanning the expected working range. Plot the response (peak area ratio to internal standard) vs. concentration and determine the correlation coefficient (r² > 0.99).
Accuracy The closeness of the test results to the true value.[23]Perform a recovery study by spiking a sample matrix with a known amount of analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability: Analyze multiple preparations of the same sample on the same day with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) should be below a specified limit (e.g., <2%).[22]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.Determined based on the signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Systematically vary parameters like the GC oven ramp rate, flow rate, and inlet temperature to ensure the results remain reliable.

Conclusion

The successful analysis of this compound reactions is not merely about identifying the final product but about understanding the entire reaction profile, including conversion, selectivity, and impurity formation. By leveraging the real-time monitoring capabilities of FTIR, the separation and identification power of GC-MS, and the definitive structural elucidation of NMR, researchers can build a complete and validated picture of their chemical transformation. This integrated, multi-technique approach, grounded in the principles of analytical method validation, ensures data integrity and provides the authoritative evidence required in both academic research and industrial drug development.

References

  • Doc Brown's Chemistry. (n.d.). This compound H-1 proton NMR spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of this compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of this compound. Retrieved from [Link]

  • Wyzant. (2019, May 6). Predict the products of the following reaction and classify the type of reaction?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of this compound. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is the role of the hydroxide ion in the reaction between this compound and sodium hydroxide?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Kim, J., Kim, K., & Kim, Y. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4471. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

  • Clark, J. (2023). Reactions between halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]

  • Chegg. (2024, January 26). Solved: Mass spectral analysis of this compound results in. Retrieved from [Link]

  • Shimadzu. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

  • Filo. (2021, January 1). A reaction occurs when a sample of this compound is heated under reflux.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR of 1-Propanol. Retrieved from course notes. (Simulated reference, as direct link is unavailable).
  • IGI Global. (2024). Spectroscopic Methods for Studying Reaction Mechanisms. Retrieved from [Link]

  • ACS Publications. (2019). Infrared Spectra of Gas-Phase 1- and 2-Propenol Isomers. The Journal of Physical Chemistry A. Retrieved from [Link]

  • NIST. (n.d.). n-Propyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Validation of Analytical Methods. Retrieved from [Link]

  • SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • UCalgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

  • ResearchGate. (2008). Vibrational spectra of liquid 1-propanol. Retrieved from [Link]

  • Kim, J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Hydrochlorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to Catalysts for 1-Chloropropane Synthesis

The synthesis of this compound, a vital intermediate in the production of pharmaceuticals, pesticides, and other fine chemicals, demands high selectivity and efficiency. While several synthetic pathways exist, the conversion of 1-propanol via nucleophilic substitution offers a more controlled and selective alternative to the often indiscriminate free-radical chlorination of propane.[1][2] The success of this alcohol-to-alkyl halide conversion hinges critically on the choice of catalyst.

This guide provides a comparative analysis of different catalysts for the synthesis of this compound from 1-propanol, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present comparative data, and provide a detailed, self-validating protocol for catalyst evaluation.

The Catalytic Landscape: A Comparative Overview

The primary industrial route involves the reaction of 1-propanol with a chlorinating agent, most commonly hydrochloric acid (HCl). This reaction is notoriously slow without catalytic intervention due to the poor leaving group nature of the hydroxyl (-OH) group. A catalyst is essential to activate the C-O bond, facilitating its cleavage and subsequent substitution by a chloride ion. We will compare several classes of catalysts used for this purpose.

Lewis Acid Catalysts: The Workhorses

Lewis acids are the most traditional and widely used catalysts for this transformation. They function by coordinating to the lone pair of electrons on the oxygen atom of the hydroxyl group, converting it into a much better leaving group (H₂O).[3][4]

Common Lewis acid catalysts include:

  • Zinc Chloride (ZnCl₂)

  • Ferric Chloride (FeCl₃)

  • Aluminum Chloride (AlCl₃)

  • Stannic Chloride (SnCl₄)

Mechanism of Action: The Lewis acid (e.g., ZnCl₂) accepts an electron pair from the hydroxyl oxygen, weakening the C-O bond. In the presence of concentrated HCl, this intermediate is susceptible to a nucleophilic attack by the chloride ion, typically via an Sₙ2 mechanism for a primary alcohol like 1-propanol, yielding this compound and water.

Comparative Performance: The efficacy of Lewis acids can vary significantly based on their acidity and reaction conditions. Stronger Lewis acids can promote faster reactions but may also lead to side reactions like dehydration to propene or isomerization.[5][6]

CatalystTypical ConditionsConversion (%)Selectivity to this compound (%)Key AdvantagesDisadvantages & Limitations
Zinc Chloride (ZnCl₂) Reflux with conc. HClHigh>90%Cost-effective, well-established (Lucas Reagent principle)[4][7]Corrosive, requires aqueous workup, catalyst separation can be challenging.[2]
Ferric Chloride (FeCl₃) Stirred tank reactorHighHighHigh efficiency due to strong Lewis acidity and available d-orbitals.[6]Can be highly corrosive, potential for side reactions if not controlled.
Aluminum Chloride (AlCl₃) VariesHighModerate-HighVery strong Lewis acid, effective catalyst.[5]Highly hygroscopic, reacts violently with water, can promote isomerization.
Stannic Chloride (SnCl₄) Specialized conditionsHighHighUsed for anti-Markovnikov hydrochlorination of propene.[2]Corrosive, requires strict moisture control.
Solid Acid Catalysts: The Reusable Alternative

To overcome the separation and corrosion issues associated with homogeneous Lewis acids, heterogeneous solid acid catalysts, such as zeolites, have been explored. Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity.[8][9][10]

Advantages:

  • Easy Separation: Can be filtered off from the reaction mixture.

  • Reusability: Can be regenerated and reused, improving process economics and sustainability.

  • Shape Selectivity: The defined pore structure can potentially suppress the formation of bulky side products.[9]

While widely used in large-scale petrochemical processes like cracking and aromatic chlorination, their application in alcohol hydrochlorination is an area of active research.[11] The Brønsted and Lewis acid sites within the zeolite framework can both contribute to the activation of the alcohol.

Advanced Catalytic Systems: Pushing Efficiency and Green Chemistry

Phase Transfer Catalysts (PTCs): PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium chloride), are particularly useful when the nucleophile (Cl⁻) and the substrate (1-propanol) reside in different phases (e.g., aqueous and organic).[12][13] The PTC facilitates the transport of the chloride ion into the organic phase where the reaction occurs, accelerating the rate of nucleophilic substitution.[12] This approach aligns with green chemistry principles by potentially reducing the need for harsh solvents.[12]

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C that can act as both solvents and catalysts.[14][15] Chloroaluminate-based ILs, for instance, exhibit strong Lewis acidity. Their negligible vapor pressure and tunable properties make them attractive "green" alternatives.[16] In this context, an IL could dissolve the alcohol while the acidic component of the IL catalyzes the reaction with HCl.

Experimental Protocol: Synthesis & Catalyst Comparison

This protocol provides a self-validating method for synthesizing this compound using zinc chloride as a catalyst and can be adapted to compare the efficacy of different catalysts under identical conditions.

Objective: To synthesize this compound from 1-propanol and compare the catalytic activity of ZnCl₂.

Materials:

  • 1-Propanol (Reagent Grade)

  • Concentrated Hydrochloric Acid (~35-37%)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Distillation apparatus

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: In the 250 mL round-bottom flask, carefully dissolve 52g of anhydrous zinc chloride in 68 mL of concentrated hydrochloric acid. Cool the mixture in an ice bath as the dissolution is exothermic.

  • Reactant Addition: Slowly add 24g (30 mL) of 1-propanol to the cooled catalyst solution in the flask. Add a few boiling chips.

  • Reflux: Assemble the reflux apparatus and heat the mixture gently using the heating mantle. Maintain a steady reflux for 1-2 hours.[2] The reaction progress can be monitored by taking small aliquots and analyzing them via GC.

  • Workup & Separation: After the reaction is complete (indicated by GC analysis showing maximum conversion of 1-propanol), cool the flask to room temperature. Transfer the mixture to a separatory funnel. Two layers will form; the upper layer is the crude this compound.[2]

  • Washing: Separate the upper organic layer. Wash it sequentially with:

    • 50 mL of water to remove the bulk of the acid.

    • 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).

    • 50 mL of water to remove any residual bicarbonate.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent like anhydrous calcium chloride.[2] Swirl and let it stand for 15-20 minutes.

  • Purification: Decant or filter the dried crude product into a distillation flask. Purify by simple or fractional distillation, collecting the fraction that boils at approximately 47 °C.

  • Analysis: Analyze the final product for purity using Gas Chromatography. Calculate the yield based on the initial amount of 1-propanol.

To Compare Catalysts: Repeat the experiment under identical molar ratios, temperature, and time, substituting ZnCl₂ with an equimolar amount of another Lewis acid (e.g., FeCl₃). Compare the conversion rates, selectivity, and final yield.

Mechanistic Insights & Visualization

Causality Behind Experimental Choices
  • Concentrated HCl: Provides a high concentration of the nucleophile (Cl⁻) and creates an acidic environment to assist in protonating the hydroxyl group.

  • Anhydrous ZnCl₂: A strong Lewis acid is required to effectively coordinate with the alcohol's oxygen, making the hydroxyl group a better leaving group (H₂O).[7] Using an anhydrous catalyst is critical to prevent the introduction of water, which could shift the reaction equilibrium backward.[4]

  • Reflux: Heating the reaction mixture increases the rate of reaction, allowing equilibrium to be reached faster. The reflux setup prevents the loss of volatile reactants and products.[2]

  • Washing Steps: The aqueous and bicarbonate washes are crucial for removing the corrosive acid catalyst and unreacted HCl, preventing product degradation during the final distillation.[2]

Reaction Mechanism: Lewis Acid Catalyzed Sₙ2 Substitution

The conversion of a primary alcohol like 1-propanol with HCl and a Lewis acid catalyst proceeds via an Sₙ2 mechanism. The diagram below illustrates the key steps.

Caption: Sₙ2 mechanism for ZnCl₂-catalyzed synthesis of this compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol, providing a clear visual guide for laboratory execution.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion and Future Outlook

For the synthesis of this compound from 1-propanol, traditional Lewis acids like zinc chloride and ferric chloride remain highly effective and are well-understood catalysts.[6][7] They provide a reliable method for achieving high conversion and selectivity in a laboratory or industrial setting. However, challenges related to their corrosive nature and the need for aqueous workups are significant drawbacks.

The future of catalyst development in this area points towards heterogeneous and reusable systems. Solid acid catalysts like zeolites and functionalized resins offer a promising path to greener, more sustainable processes by simplifying catalyst separation and enabling continuous flow operations.[8][10] Further research into the application of phase transfer catalysts and ionic liquids could also unlock novel efficiencies, reducing waste and improving the overall environmental footprint of this compound synthesis.[12][15] The choice of catalyst will ultimately depend on a balance of factors including cost, desired purity, process scale, and environmental considerations.

References

  • Quora. (2017, August 27). How could this compound be made from propane? Retrieved from [Link]

  • Cole, M. (n.d.). Nucleophilic Substitution 1. Mr Cole Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Green Chemistry Perspectives on this compound Utilization. Retrieved from [Link]

  • MDPI. (2021, May 28). Synthesis and Application of Zeolite Catalysts. Retrieved from [Link]

  • Li, Q., Hunter, K. C., & East, A. L. L. (2005). A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene. Journal of Physical Chemistry A, 109(28), 6223–6231. Retrieved from [Link]

  • Quora. (2019, July 2). Can I make this compound from n-Propanol, hydrochloric acid and CaCl2 or ZnCl2? How much to use chlorides, excess? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress in efficient zeolite-based catalysts for catalytic conversion of C1 molecules. Chemical Communications. Retrieved from [Link]

  • Reddit. (2013, March 14). [High School Chemistry] Organic Chemistry: Reaction between this compound and Propene. r/HomeworkHelp. Retrieved from [Link]

  • MDPI. (n.d.). Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Strategy and Experimental Schemes. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Lewis Acidity Scale in Relation to Rate Constants of Lewis Acid Catalyzed Organic Reactions. Retrieved from [Link]

  • Semantic Scholar. (1996, December 1). Comparison study of Lewis acid type catalysts on the esterification of octanoic acid and n-octyl alcohol. Retrieved from [Link]

  • Gauth. (n.d.). Which reaction will give the best yield of this compound? Retrieved from [Link]

  • University of Birmingham. (n.d.). Investigation of Catalytic Reactions in Novel Ionic Liquids.
  • Little Flower College Guruvayoor. (n.d.). Phase Transfer Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US5473084A - Chlorination process with high para selectivity.
  • Royal Society of Chemistry. (2022, August 29). Zeolites in catalysis: sustainable synthesis and its impact on properties and applications. Catalysis Science & Technology. Retrieved from [Link]

  • Google Patents. (n.d.). US20120029245A1 - Catalytic reactions using ionic liquids.

Sources

A Comparative Guide to the Reaction Kinetics of Primary Alkyl Halides: 1-Chloropropane in Focus

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_A_Comparative_Guide_to_the_Reaction_Kinetics_of_Primary_Alkyl_Halides_1-Chloropropane_in_Focus>

Introduction: The Significance of Reaction Kinetics in Synthesis

In the realms of chemical synthesis and drug development, the rate at which a reaction proceeds is of paramount importance. Understanding and controlling reaction kinetics allows for the optimization of product yield, minimization of side reactions, and the efficient scaling of synthetic processes. Among the most fundamental and widely utilized transformations in organic chemistry is the nucleophilic substitution reaction, particularly the bimolecular (SN2) pathway.

This guide provides an in-depth analysis of the reaction kinetics of primary alkyl halides, with a specific focus on comparing 1-chloropropane to its analogues, 1-bromopropane and 1-iodopropane. We will explore the theoretical underpinnings that govern their reactivity, present supporting experimental data, and provide detailed protocols for the kinetic analysis of these compounds. This information is crucial for researchers and professionals seeking to make informed decisions in the selection of substrates for their synthetic endeavors.

Theoretical Framework: Unpacking the SN2 Reaction

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom of a substrate, simultaneously displacing a leaving group.[1][2] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[Alkyl Halide][Nucleophile].[3][4] Several key factors influence the rate of an SN2 reaction, and understanding these is critical to predicting the reactivity of different alkyl halides.

Substrate Structure: The Advantage of Primary Alkyl Halides

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[1][5] This trajectory necessitates that the pathway to the electrophilic carbon is not sterically hindered. Primary alkyl halides, such as this compound, have minimal steric bulk around the reaction center, making them ideal substrates for SN2 reactions.[2][6] As the substitution on the carbon atom increases (from primary to secondary to tertiary), the steric hindrance also increases, dramatically slowing down the reaction rate.[7]

The Leaving Group: A Decisive Factor in Reactivity

The nature of the leaving group is arguably one of the most critical factors determining the rate of an SN2 reaction. A good leaving group is a species that is stable on its own, once it has departed with the pair of electrons from the carbon-halogen bond.[8][9] For the halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[9][10]

This trend is directly related to two key properties:

  • Basicity: Weaker bases are better leaving groups because they are more stable with a negative charge.[8][11] Since HI is the strongest acid among the hydrogen halides, its conjugate base, I⁻, is the weakest and therefore the best leaving group.[11]

  • Carbon-Halogen (C-X) Bond Strength: The rate of reaction is also influenced by the strength of the bond being broken. The C-I bond is the weakest of the carbon-halogen bonds, followed by C-Br, and then C-Cl.[12][13] A weaker bond requires less energy to break, contributing to a lower activation energy and a faster reaction rate.

The Role of the Solvent

The choice of solvent can have a profound impact on the rate of an SN2 reaction. Solvents are broadly classified as protic (containing O-H or N-H bonds) and aprotic (lacking these bonds).

  • Polar Protic Solvents: These solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile. This solvation "cages" the nucleophile, stabilizing it and reducing its reactivity, which in turn slows down the SN2 reaction.[14][15][16]

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, DMSO, and DMF are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile.[17] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SN2 reaction rate.[14][18] For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[17][18]

Visualizing the SN2 Mechanism and Key Influences

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: The concerted SN2 reaction mechanism showing backside attack.

Leaving_Group_Ability cluster_trend Factors Influencing Leaving Group Ability for Halides cluster_props Properties node_I 1-Iodopropane (C-I) node_Br 1-Bromopropane (C-Br) node_I->node_Br Bond Strength Increases Leaving Group Ability Decreases prop_I Weakest Bond Most Polarizable Weakest Base (I⁻) node_I->prop_I node_Cl This compound (C-Cl) node_Br->node_Cl Bond Strength Increases Leaving Group Ability Decreases prop_Br Intermediate Bond Strength Intermediate Polarizability Intermediate Base (Br⁻) node_Br->prop_Br prop_Cl Strongest Bond Least Polarizable Strongest Base (Cl⁻) node_Cl->prop_Cl Rate Relative SN2 Reaction Rate Rate->node_I Fastest Rate->node_Br Rate->node_Cl Slowest Experimental_Workflow start Start: Prepare Reagents prep Add NaI in Acetone to 3 Test Tubes start->prep add_r1 Add this compound prep->add_r1 add_r2 Add 1-Bromopropane prep->add_r2 add_r3 Add 1-Iodopropane (Control) prep->add_r3 observe Start Timer & Observe for Precipitate (NaCl or NaBr) add_r1->observe add_r2->observe add_r3->observe record Record Time of Precipitate Formation observe->record analyze Compare Reaction Times (Time ∝ 1/Rate) record->analyze end End: Determine Relative Reactivity analyze->end

References

A Senior Application Scientist's Guide to Isotopic Labeling with 1-Chloropropane for Mechanistic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of reaction mechanism elucidation, few techniques offer the definitive clarity of isotopic labeling.[1] By substituting an atom with its heavier, non-radioactive isotope, we can trace its journey through a reaction, revealing the intimate details of bond formations and cleavages that define a chemical transformation.[2][3][4] 1-Chloropropane serves as an exemplary substrate for these studies. As a primary alkyl halide, it stands at the crossroads of two fundamental reaction pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2). The competition between these pathways is governed by subtle factors—the nature of the base/nucleophile, solvent, and temperature—making it a perfect model system to compare and contrast the power of different isotopic labeling strategies.

This guide provides an in-depth comparison of isotopic labeling strategies using this compound, moving beyond mere protocols to explain the causal reasoning behind experimental design and choice of analytical methods.

Part 1: The Strategist's Toolkit: A Comparative Analysis of Isotopic Labels

The choice of isotope is the first critical decision in designing a mechanistic study. Each isotope offers a unique window into the reaction, and the most insightful experiments often use a combination of labels to build a comprehensive picture.

Deuterium (²H): Probing C-H Bond Cleavage with the Kinetic Isotope Effect (KIE)

Deuterium labeling is the gold standard for investigating whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction.[5][6] This is quantified by the Kinetic Isotope Effect (KIE), the ratio of the rate constant for the reaction with the light isotope (kₗ) to that with the heavy isotope (kₕ).

  • Principle: The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[5][7]

  • Application to this compound: In the E2 reaction, a base abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the leaving group.[8] For this compound, this is the C2 position.

    • Primary KIE (kₕ/kₐ > 2): If substituting hydrogen with deuterium at C2 (i.e., using CH₃CD₂CH₂Cl) significantly slows down the reaction (typically a KIE of 2-8), it provides strong evidence that the C-H bond at C2 is being cleaved in the single, concerted rate-determining step of the E2 mechanism.[6][8]

    • No KIE (kₕ/kₐ ≈ 1): The absence of a significant KIE for C2 deuteration when reacting with a strong, non-hindered nucleophile (favoring Sₙ2) would indicate the C-H bond is not broken in the rate-limiting step, consistent with an Sₙ2 pathway.

Carbon-13 (¹³C): Tracking the Carbon Skeleton and Probing C-Cl Cleavage

Carbon-13 labeling is invaluable for tracking the carbon backbone of a molecule and can also be used to measure KIEs for carbon-bearing bonds.[2][9]

  • Principle: ¹³C has a nuclear spin of ½, making it NMR-active. This allows for direct observation and differentiation from the NMR-silent ¹²C. Mass spectrometry also readily distinguishes the one-mass-unit difference.[2][10]

  • Application to this compound:

    • ¹³C KIE: By synthesizing 1-chloro-[1-¹³C]-propane, one can measure the KIE for the cleavage of the C-Cl bond. Both Sₙ2 and E2 reactions involve breaking this bond in the rate-determining step. Typical ¹³C KIEs are much smaller than deuterium KIEs (e.g., 1.03-1.09 for Sₙ2) but can be measured precisely with NMR or Isotope Ratio Mass Spectrometry (IRMS).[9][11] This provides complementary evidence to deuterium labeling.

    • Pathway Confirmation: While this compound is unlikely to rearrange, in more complex systems, ¹³C labeling provides an unambiguous method to follow the carbon atoms from reactant to product, confirming the connectivity and ruling out unexpected skeletal rearrangements.[12][13]

Chlorine-37 (³⁷Cl): A Direct Look at Leaving Group Departure

Directly labeling the leaving group provides the most direct probe of C-Cl bond scission.

  • Principle: The natural abundance of chlorine is approximately 76% ³⁵Cl and 24% ³⁷Cl. By synthesizing this compound enriched with ³⁷Cl, one can measure the "heavy atom" KIE for C-Cl bond breaking.

  • Application to this compound: Similar to ¹³C labeling at C1, a ³⁷Cl KIE provides evidence for C-Cl bond cleavage in the rate-determining step. The expected KIE is small (e.g., 1.006-1.009 for an Sₙ2 reaction) but measurable.[11] Comparing the magnitude of the ¹³C KIE and the ³⁷Cl KIE can provide subtle insights into the transition state structure.

Isotope LabelPosition on this compoundMechanistic Question AnsweredPrimary Analytical TechniquePros & Cons
Deuterium (²H) C2 (β-position)Is the β-C-H bond broken in the rate-determining step? (Probes E2)GC-MS, NMRPro: Large, easily interpretable KIE. Con: Synthesis can be multi-step.
Carbon-13 (¹³C) C1 (α-position)Is the C-Cl bond breaking in the rate-determining step?NMR, IRMSPro: Versatile, probes C-Cl bond, tracks carbon skeleton.[9] Con: Small KIE requires highly precise measurements.
Chlorine-37 (³⁷Cl) Chlorine AtomIs the C-Cl bond broken in the rate-determining step?IRMSPro: Most direct probe of leaving group departure. Con: Smallest KIE, requires specialized instrumentation (IRMS).

Part 2: The Analyst's Bench: Comparative Analytical Methodologies

The choice of analytical technique is as critical as the choice of isotope. The primary methods for detecting stable isotopes are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the exact location of an isotopic label within a molecule and for measuring KIEs at natural abundance.[9][14][15]

  • ¹H NMR: Used to confirm the absence of protons at a specific site in deuterated compounds and to verify the purity of the starting material.

  • ²H NMR: Directly observes the deuterium label, confirming its position.

  • ¹³C NMR: Directly observes the ¹³C label. For KIE measurements, high-resolution quantitative NMR can be used to measure the change in the ratio of ¹³C/¹²C at a specific carbon position as the reaction progresses.[9][15] This technique avoids the need for isotopically enriched starting materials, a significant advantage.[9]

Mass Spectrometry (MS)

MS separates ions based on their mass-to-charge ratio (m/z), making it ideal for distinguishing between unlabeled and labeled molecules.[10][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for analyzing reactions of volatile compounds like this compound and its products (propene, ethers, etc.). It separates the components of the product mixture before they enter the mass spectrometer. By monitoring the molecular ion peaks, one can determine the relative amounts of labeled and unlabeled products.

  • Isotope Ratio Mass Spectrometry (IRMS): For precise KIE measurements (especially for small ¹³C and ³⁷Cl effects), IRMS is the gold standard. It measures the ratio of heavy to light isotopes in a sample with extremely high precision.

Experimental Workflow

A typical mechanistic study follows a well-defined, self-validating workflow to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis & Interpretation synthesis Synthesis of Labeled This compound purify Purification (e.g., Distillation) synthesis->purify qc QC Analysis: Confirm Isotopic Purity (NMR, GC-MS) purify->qc react_labeled Run Reaction with Labeled Substrate (k_D) qc->react_labeled react_unlabeled Run Reaction with Unlabeled Substrate (k_H) quench Quench Reactions at Timed Intervals react_unlabeled->quench react_labeled->quench analysis Product Analysis (GC-MS, NMR) quench->analysis calc Calculate Product Ratios & Rate Constants analysis->calc kie Determine KIE (k_H / k_D) calc->kie mech Mechanistic Conclusion kie->mech G cluster_SN2 Scenario A: Sₙ2 Pathway cluster_E2 Scenario B: E2 Pathway start CH3-CD2-CH2-Cl ts_sn2 Transition State [CH3O---CH2(CD2CH3)---Cl]⁻ start->ts_sn2  CH3O⁻ ts_e2 Transition State start->ts_e2  t-BuO⁻ prod_sn2 CH3-O-CH2-CD2-CH3 (Major Product) ts_sn2->prod_sn2 k_H/k_D ≈ 1.15 (No C-D cleavage) prod_e2 CH2=CD-CH3 (Major Product) ts_e2->prod_e2 k_H/k_D ≈ 6.80 (C-D cleavage)

Caption: Competing Sₙ2 and E2 pathways for 1-chloro-[2,2-d₂]-propane.

Conclusion

Isotopic labeling is an indispensable tool for providing definitive, quantitative evidence of reaction mechanisms. As demonstrated with the this compound model, a strategic choice of isotope—deuterium for C-H cleavage, ¹³C or ³⁷Cl for leaving group departure—paired with the appropriate analytical methodology, allows researchers to dissect competing pathways with high fidelity. The kinetic isotope effect, in particular, serves as a powerful arbiter between mechanisms like Sₙ2 and E2 that might otherwise be difficult to distinguish. The principles illustrated here are foundational and can be extrapolated to far more complex systems encountered in pharmaceutical synthesis and drug metabolism, where understanding the precise journey of each atom is paramount.

References

  • ACS Publications. Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Organic Chemistry Class Notes. The E2 Reaction and the Deuterium Isotope Effect. Available at: [Link]

  • Chemistry LibreTexts. 11.8: The E2 Reaction and the Deuterium Isotope Effect. (2022-09-24). Available at: [Link]

  • Organic Chemistry Class Notes. The E2 Reaction and the Deuterium Isotope Effect. Available at: [Link]

  • Chemistry LibreTexts. 11.8: The E2 Reaction and the Deuterium Isotope Effect. (2023-11-06). Available at: [Link]

  • Wikipedia. Isotopic labeling. Available at: [Link]

  • PubMed Central. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Available at: [Link]

  • PubMed. Isotopic labelings for mechanistic studies. Available at: [Link]

  • MetwareBio. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Available at: [Link]

  • PubMed. Isotope labeling studies on the electron impact mass spectral fragmentation patterns of chloropropanol acetates. (2013-09-18). Available at: [Link]

  • Moravek. How NMR and MS Are Used in Custom Radiolabeling. Available at: [Link]

  • PubMed Central. Isotope Enhanced Approaches in Metabolomics. Available at: [Link]

  • PubMed Central. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. (2023-04-01). Available at: [Link]

  • ACS Publications. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022-04-20). Chemical Reviews. Available at: [Link]

  • Organic Chemistry I. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Available at: [Link]

  • Indian Academy of Sciences. Use of Isotopes for Studying Reaction Mechanisms. Available at: [Link]

  • INIS-IAEA. Isotopes and organic reaction mechanisms. (2024-12-30). Available at: [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. (2012-11-30). Available at: [Link]

  • Harvard DASH. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Available at: [Link]

  • Fine Chemicals. Synthesis of Isotope-labeled D6-Clorprenaline. (2020). Available at: [Link]

  • Khan Academy. E2 reactions (video). Available at: [Link]

  • Reddit. Why is this an E2 reaction over an SN2 reaction?. (2023-03-12). Available at: [Link]

  • YouTube. SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. (2021-03-26). Available at: [Link]

  • Pure. Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. Available at: [Link]

  • SciSpace. C and Cl Isotope Fractionation of 1,2-Dichloroethane Displays Unique δ13C/δ37Cl Patterns for Pathway Identification and Reveal. Available at: [Link]

  • MDPI. Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. Available at: [Link]

  • PubMed. Application of isotope labeling experiments and (13)C flux analysis to enable rational pathway engineering. Available at: [Link]

  • Vanderbilt University. Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Available at: [Link]

  • PubMed. 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Available at: [Link]

Sources

A Comparative Guide to the Environmental Impact of 1-Chloropropane and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of sustainable scientific practices, the selection of solvents and chemical intermediates is of paramount importance. This guide offers a comparative analysis of the environmental impact of 1-Chloropropane and its alternatives, providing researchers, scientists, and drug development professionals with the data necessary to make informed decisions that align with green chemistry principles.

Understanding this compound: Properties and Environmental Concerns

This compound (C₃H₇Cl) is a colorless, flammable liquid utilized as a solvent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides[1]. Its utility, however, is shadowed by environmental and health concerns. As a chlorinated hydrocarbon, this compound's environmental persistence and potential for toxicological effects necessitate a thorough evaluation of its life cycle and the exploration of safer alternatives.

Environmental Fate: this compound is moderately persistent in soil and water[2]. Its volatility means it can readily enter the atmosphere if not properly contained. While it is slightly soluble in water, its primary mode of dissipation from aquatic environments is through volatilization[1]. Biodegradation of this compound is slow, with studies showing minimal degradation over a 24-hour period.

Toxicological Profile: Toxicological studies have indicated that exposure to high concentrations of this compound can lead to adverse health effects, including liver necrosis and alveolar hemorrhage in animal models[2].

Comparative Analysis of Environmental Impact

A critical aspect of selecting a greener alternative is a direct comparison of key environmental metrics. The following table summarizes the available data for this compound and several potential alternatives.

CompoundOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)BiodegradabilityAquatic Toxicity (LC50/EC50)
This compound Data not availableData not availableLowData not available for this compound. Related compounds: 1,2-dichloropropane: LC50 (fish) = 140-194 mg/L; EC50 (daphnia) = 52-99 mg/L[3]. 1,3-dichloropropane: LC50 (fish) = 131 mg/L[3].
2-Chloropropane 0 (assumed, as it's not a listed ODS)1[4]Data not availableData not available
Ethyl Acetate 0[5]~2.86 kg CO₂e/kg (from production)[6][7]Readily biodegradableLC50 (fish) > 100 mg/L; EC50 (daphnia) > 100 mg/L
Anisole 0 (not a halogenated alkane)Production has a higher climate change impact than chlorobenzene[8]Data not availableLC50 (fish) = 120 mg/L; EC50 (daphnia) = 11.05 mg/L[9]
Cyclopentane 0LowBiodegradableLC50 (fish) = 29.3 mg/L; EC50 (daphnia) = 2.3 mg/L[3]

Key Observations:

  • Global Warming: The GWP of 2-chloropropane is low. The GWP of ethyl acetate is primarily associated with its production process. Anisole's synthesis has a notable climate impact. Cyclopentane is recognized for its low GWP.

  • Biodegradability: Ethyl acetate is readily biodegradable, a significant advantage over the low biodegradability of this compound. Cyclopentane is also known to be biodegradable.

  • Aquatic Toxicity: While direct data for this compound is lacking, related dichloropropanes show moderate toxicity to aquatic life. Ethyl acetate exhibits low aquatic toxicity. Anisole and cyclopentane show some level of aquatic toxicity.

Greener Alternatives to this compound

Based on the comparative data, several alternatives present a more favorable environmental profile.

Ethyl Acetate: This ester is a versatile solvent with good solvency for many applications. Its key advantages are its ready biodegradability and low aquatic toxicity. It can be derived from renewable resources, further enhancing its green credentials.

Anisole: While its production has a higher carbon footprint, anisole is considered a greener alternative to other aromatic solvents like chlorobenzene due to its lower toxicity[8]. It is used in perfumes, flavorings, and as a solvent in organic synthesis[10][11][12][13].

Cyclopentane: This cyclic alkane is a viable alternative, particularly as a blowing agent and solvent, due to its zero ODP and low GWP.

Experimental Protocols for Environmental Impact Assessment

To ensure the scientific rigor of claims regarding the environmental impact of chemical substances, standardized testing protocols are essential. The following are summaries of key OECD guidelines.

Ready Biodegradability (OECD 301)

This series of tests evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like sewage treatment plant effluent and incubated under aerobic conditions in the dark or diffuse light for 28 days. The extent of biodegradation is determined by measuring parameters such as the decrease in dissolved organic carbon (DOC), CO₂ evolution, or oxygen consumption.

Experimental Workflow:

Workflow for OECD 301 Ready Biodegradability Test.

Acute Aquatic Toxicity

These tests determine the concentration of a substance that is lethal to 50% of a test population of aquatic organisms (LC50) or causes a defined effect in 50% of the population (EC50) over a short period.

Principle: Test organisms are exposed to a range of concentrations of the test substance for a defined period (e.g., 96 hours for fish, 48 hours for daphnia, 72 hours for algae). Mortality or other specified effects are observed and recorded.

Key OECD Guidelines:

  • Fish, Acute Toxicity Test (OECD 203): Determines the LC50 for fish.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): Determines the EC50 for daphnia (immobilization).

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Determines the EC50 for algae (growth inhibition).

Experimental Workflow:

cluster_setup Test Setup cluster_exposure Exposure cluster_observation Observation & Data Analysis Organisms Acclimate test organisms Expose Expose organisms to test concentrations Organisms->Expose Concentrations Prepare a series of test concentrations Concentrations->Expose Observe Record mortality/effects at specified intervals Expose->Observe Analyze Calculate LC50/EC50 Observe->Analyze

Workflow for Acute Aquatic Toxicity Testing.

Conclusion: A Call for Greener Chemistry

The data presented in this guide underscores the importance of considering the full environmental impact of chemical choices in research and development. While this compound has its applications, the availability of alternatives with significantly better environmental profiles, such as ethyl acetate and cyclopentane, presents a clear opportunity to adopt greener practices. By prioritizing chemicals with low ODP, GWP, and aquatic toxicity, and high biodegradability, the scientific community can contribute to a more sustainable future.

References

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-Chloropropane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond discovery; it encompasses a profound commitment to safety and environmental stewardship. Handling and disposing of chemicals like 1-chloropropane, a common laboratory solvent, requires not just procedural knowledge but a deep understanding of its chemical nature. This guide is structured to provide a comprehensive, logical workflow for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety & Hazard Recognition: Understanding the "Why"

Before any disposal procedure begins, a complete understanding of the hazards associated with this compound is essential. This is not merely a checklist item; it is the foundation of safe laboratory practice.

This compound (n-propyl chloride) is a highly flammable liquid and vapor (H225) that is also harmful if inhaled (H332).[1][2] Its primary dangers stem from its high volatility and low flash point, which create a significant fire and explosion risk. The causality here is critical: the vapors are heavier than air and can travel a considerable distance to an ignition source, causing a dangerous flashback.[3][4] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, away from any potential ignition sources like heat, sparks, or open flames.[1][5]

Key Physical and Safety Properties of this compound

PropertyValueSignificance for Disposal
CAS Number 540-54-5Unique identifier for regulatory and safety documentation.[1]
Molecular Formula C₃H₇ClHalogenated hydrocarbon, indicating specific disposal regulations.[1]
Flash Point -18 °C / -0.4 °FExtremely flammable; vapors can ignite at temperatures well below room temperature.[2]
Boiling Point 46 - 47 °CHigh volatility contributes to the rapid formation of flammable vapor concentrations.[1][2]
Explosive Limits 2.6% - 11.1% by volume in airA wide flammable range increases the likelihood of an explosive atmosphere forming.[6][7][8]
Vapor Density 2.7 (Air = 1)Vapors are heavier than air and can accumulate in low-lying areas, posing a hidden ignition risk.[2][8]
GHS Hazard Codes H225, H332H225: Highly flammable liquid and vapor. H332: Harmful if inhaled.[1]

Waste Identification and Classification: A Regulatory Imperative

Proper disposal begins with correct classification. Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste is broadly categorized as either "listed" or "characteristic" hazardous waste.[9][10]

  • Listed Hazardous Waste: this compound is a halogenated solvent. When spent (i.e., used and no longer suitable for its intended purpose), it falls under the EPA's "F-list" of hazardous wastes from non-specific sources.[9][11] Specifically, it would be classified as:

    • F001: If used for degreasing purposes.[11][12]

    • F002: If used as a solvent for other purposes and is one of the listed solvents or is part of a mixture containing at least 10% of these solvents by volume before use.[11][12]

  • Characteristic Hazardous Waste: Independently of its listing, any waste exhibiting ignitability, corrosivity, reactivity, or toxicity is considered hazardous. Due to its flash point of less than 60°C (140°F), this compound waste is classified as an ignitable hazardous waste (D001) .[12]

This classification is non-negotiable. The EPA Hazardous Waste Number (e.g., F001, D001) must be used on all documentation and labels associated with the waste container.[9]

On-Site Handling and Segregation Protocol

Once identified as hazardous waste, this compound must be handled with meticulous care within the laboratory.

Step-by-Step Handling Protocol:

  • Designate a Waste Accumulation Area: This area must be well-ventilated, away from ignition sources and incompatible materials.

  • Select Appropriate Containers: Use containers that are in good condition, compatible with this compound, and can be securely sealed. Do not use plastic buckets.[5]

  • Grounding and Bonding: When transferring material, always ground and bond containers to prevent the buildup of static electricity, which can serve as an ignition source.[13][14]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the relevant EPA Hazardous Waste Number(s) (e.g., F002, D001).

  • Segregation: This is a critical step rooted in chemical reactivity. This compound is incompatible with strong oxidizing agents, strong bases, alkali metals, and many amines.[3][13][14] Co-mingling with these substances can lead to vigorous, exothermic reactions.

    • Crucially, never mix halogenated solvent waste (like this compound) with non-halogenated solvent waste. Doing so contaminates the entire volume, forcing the entire mixture to be managed as the more expensive and stringently regulated halogenated waste.

Disposal Procedures: From Spill to Bulk Collection

The final disposal of this compound waste must be handled by a licensed professional waste disposal service.[1] The primary, environmentally sound method for destroying this type of waste is through controlled incineration in a licensed apparatus equipped with flue gas scrubbing.[5][15] This process destroys the organic molecule while the scrubber neutralizes the resulting hydrogen chloride gas.[4][15]

Workflow: this compound Disposal Decision Tree

G start This compound Waste Generated spill Small Spill (<100mL) start->spill Accidental Release bulk Bulk Waste / Unused Product start->bulk Routine Collection ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) spill->ppe segregate Segregate from Incompatible Chemicals bulk->segregate ventilate Ensure Adequate Ventilation Remove Ignition Sources ppe->ventilate contain Contain & Absorb with Inert Material (Sand, Vermiculite) ventilate->contain collect Collect Residue with Non-Sparking Tools contain->collect package_spill Place in a Labeled, Sealable Container collect->package_spill end_node Arrange Pickup by Licensed Hazardous Waste Disposal Service package_spill->end_node container Transfer to Approved Hazardous Waste Container segregate->container label_bulk Label Container with Contents & RCRA Codes (F002, D001) container->label_bulk store Store in Designated Satellite Accumulation Area label_bulk->store store->end_node

Sources

Mastering Safety: A Guide to Personal Protective Equipment for 1-Chloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the integrity of your work is paramount. This principle extends beyond experimental design and data analysis to the very foundation of laboratory practice: safety. Handling chemical reagents like 1-Chloropropane (CAS No. 540-54-5), a highly flammable and harmful substance, demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive, evidence-based framework for the safe handling of this compound, ensuring that your focus remains on innovation, not on avoidable risks.

Understanding the Hazard: Why this compound Demands Respect

Before donning any personal protective equipment (PPE), it is crucial to understand the specific hazards posed by this compound. This colorless, volatile liquid presents a trifecta of risks that dictate our safety protocols.[1][2][3] A thorough risk assessment is the cornerstone of safe laboratory practice.

Key Hazards:

  • Extreme Flammability: this compound is a highly flammable liquid and vapor (H225).[1][2] Its vapors can form explosive mixtures with air and can travel to a source of ignition and flash back.[1] All work must be conducted away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Inhalation Toxicity: It is harmful if inhaled (H332), potentially causing respiratory irritation, dizziness, nausea, and headaches.[1] High concentrations may have a narcotic effect.

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[2][4]

  • Harmful if Swallowed: Ingestion of this compound is also harmful.[2][3]

These hazards are the "why" behind every piece of PPE and every procedural step that follows. Understanding them transforms safety from a set of rules into a logical, self-validating system of protection.

The Protective Ensemble: Your First Line of Defense

The selection of PPE is not a one-size-fits-all matter. It is a carefully considered ensemble, with each component chosen to counteract a specific risk associated with this compound. All PPE should be selected and used in accordance with OSHA's regulations in 29 CFR 1910.132, 1910.133, and 1910.134.

Table 1: PPE Requirements for Handling this compound
Protection Type Required Equipment Rationale and Key Specifications
Respiratory Full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges. For higher concentrations or as the sole means of protection, a full-face supplied-air respirator is required.[1]Protects against harmful inhalation of vapors. The boiling point of this compound is 46-47°C, necessitating a cartridge effective against low-boiling point organic compounds (Type AX).[1]
Eye and Face Tightly fitting safety goggles in combination with a face shield.[1][5]Provides robust protection against splashes and vapors that can cause serious eye irritation. Standard safety glasses are insufficient.
Hand Polyvinyl Alcohol (PVA) or Viton® gloves are recommended for handling chlorinated solvents.[4][6] Caution: PVA is water-soluble and should not be used in water or with water-based solutions.[2]These materials provide superior resistance to chlorinated and aromatic solvents like this compound, which can quickly degrade common glove materials like nitrile or latex.[2][6] Always inspect gloves for integrity before use.
Body Flame-resistant and impervious clothing, such as a chemically resistant apron or coveralls, worn over a flame-resistant lab coat.[5][7]Protects skin from contact and provides a barrier against flammable liquid splashes. Standard cotton lab coats are not sufficient due to flammability.
Footwear Closed-toe shoes made of a chemically resistant material.Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents. The following steps provide a procedural framework for working with this compound.

Preparation and Engineering Controls
  • Verify Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Eliminate Ignition Sources: Before bringing the chemical into the work area, remove all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[1][8] Use only non-sparking tools.[1][2]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that containers are properly grounded and bonded when transferring material.[4]

  • Assemble Materials: Have all necessary equipment, including your full PPE ensemble and spill cleanup materials, ready before you begin.

Donning Personal Protective Equipment

The sequence of donning PPE is critical to ensure complete and proper protection.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence a 1. Inspect all PPE for damage b 2. Don inner gloves (optional, for dexterity) a->b c 3. Don flame-resistant lab coat and apron/coveralls b->c d 4. Don full-face respirator and confirm seal c->d e 5. Don outer chemical-resistant gloves (PVA or Viton) over cuffs d->e f 6. Don face shield e->f

Caption: PPE Donning Workflow for this compound.

Handling and Use
  • Dispensing: When dispensing, do so slowly to minimize splashing and vapor generation. Use a funnel for transfers between containers.

  • Container Management: Keep containers of this compound tightly closed when not in use to prevent the escape of flammable vapors.[1][2]

  • Work Practices: Avoid all personal contact with the chemical.[9] Do not eat, drink, or smoke in the laboratory.[2]

Doffing and Decontamination
  • Gross Decontamination: Before leaving the immediate work area, decontaminate the exterior of your gloves if they have been in contact with this compound.

  • Removal Sequence: Remove PPE in the reverse order of donning to prevent cross-contamination. Be careful not to touch your skin with the exterior of contaminated gloves or clothing.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Managing this compound Waste

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and create safety hazards.

  • Waste Segregation: All materials contaminated with this compound, including used absorbents, disposable PPE, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with this compound.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Do not pour this compound down the drain.[1]

Emergency Protocol: Spill and Exposure Response

In the event of an accident, a clear and practiced emergency plan is your most valuable asset.

Minor Spill (<100 mL in a fume hood)
  • Alert Personnel: Alert others in the immediate area.

  • Containment: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, spill pillows) to dike and absorb the spill.[10][11] Work from the outside in.

  • Cleanup: Wearing full PPE, collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor.

Major Spill (>100 mL or any spill outside a fume hood)

A major spill requires immediate evacuation and professional response.

Major_Spill_Response cluster_immediate Immediate Actions cluster_response Response Protocol a 1. Alert everyone in the lab b 2. Evacuate the area immediately a->b c 3. If flammable vapors are present, turn off power at the breaker (if safe to do so) b->c d 4. Close lab doors and post a warning sign c->d e 5. Call your institution's emergency number (e.g., EHS, Public Safety) d->e f 6. Do NOT re-enter the area e->f

Caption: Emergency Response for a Major this compound Spill.

Personal Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By integrating this expert-level guidance into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific pursuits.

References

  • Material Safety Data Sheet - this compound, 99%. Cole-Parmer.[Link]

  • Gas detectors and respiratory protection equipments C3H7Cl (this compound). GazFinder.[Link]

  • Guide for Chemical Spill Response. University of California, Riverside, Environmental Health & Safety.[Link]

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025-06-30). J. J. Keller.[Link]

  • Polyvinyl Alcohol (PVA) Gloves. Northwestern University Research Safety.[Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London Health & Safety Directorate.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloropropane
Reactant of Route 2
1-Chloropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.